molecular formula C88H100Cl2N10O28 B8068804 Dalvance

Dalvance

Cat. No.: B8068804
M. Wt: 1816.7 g/mol
InChI Key: KGPGQDLTDHGEGT-VBZOGQDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalvance, with the chemical entity Dalbavancin, is a second-generation, semi-synthetic lipoglycopeptide antibiotic provided for non-clinical research applications . Its primary research value lies in its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and various streptococci . Dalbavancin's mechanism of action involves binding to the D-alanyl-D-alanine terminus of the stem pentapeptide in nascent bacterial cell wall peptidoglycan, thereby inhibiting cross-linking and disrupting cell wall biosynthesis . A key characteristic of significant research interest is its exceptionally prolonged half-life of approximately 14.4 days (346 hours), which is driven by its high (93%) reversible binding to human serum albumin . This pharmacokinetic profile, enabling sustained antimicrobial activity, makes it a valuable compound for investigating extended-duration therapies and outpatient parenteral antimicrobial therapy (OPAT) models in a research setting . While its approved clinical indication is for Acute Bacterial Skin and Skin Structure Infections (ABSSSI), ongoing scientific exploration involves its potential utility in other areas, such as osteoarticular infections, bacteremia, and endocarditis caused by susceptible Gram-positive organisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGQDLTDHGEGT-VBZOGQDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)NC(C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H100Cl2N10O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1816.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171500-79-1
Record name Dalbavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Architecture of Potency: A Technical Guide to the Molecular Structure and Activity of Dalbavancin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique structural features, including a complex glycopeptide core and a lipophilic side chain, contribute to its enhanced antimicrobial potency and favorable pharmacokinetic profile, allowing for a long half-life and once-weekly dosing.[3][4] This technical guide provides an in-depth analysis of the molecular structure of dalbavancin, its mechanism of action, and the critical relationships between its structural components and antimicrobial activity. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of its mode of action to support further research and development in the field of antimicrobial agents.

Molecular Structure of Dalbavancin

Dalbavancin is a semi-synthetic lipoglycopeptide derived from A-40926, a natural glycopeptide produced by the actinomycete Nonomuria spp.[3][5][6] Its core structure is a heptapeptide (B1575542) backbone, characteristic of the glycopeptide class of antibiotics, which also includes vancomycin (B549263) and teicoplanin.[4][7] Key structural modifications distinguish dalbavancin and contribute to its enhanced properties.[4][8]

The molecular formula of dalbavancin is C₈₈H₁₀₀Cl₂N₁₀O₂₈.[9][10][11] The structure is a complex of five closely related, active homologs (A₀, A₁, B₀, B₁, and B₂).[10] The predominant component is B₀.

Key Structural Features:

  • Glycopeptide Core: A heptapeptide scaffold that forms a rigid, cup-shaped conformation. This core is essential for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall.[1][7][12]

  • Lipophilic Side Chain: A long, fatty acyl group attached to one of the sugar moieties.[3][13] This lipophilic tail is a critical addition that allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its potency.[3][7][14]

  • Dimethylaminopropylamide Group: The addition of a dimethylaminopropylamide group at the C-terminus of the peptide core further enhances its antistaphylococcal activity.[3]

The first crystal structure of dalbavancin complexed with its target peptide revealed the precise molecular interactions, highlighting five key hydrogen bonds that facilitate its binding to the Lys-D-Ala-D-Ala target.[13]

Mechanism of Action

Dalbavancin exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis.[15]

  • Inhibition of Peptidoglycan Synthesis: Similar to other glycopeptides, dalbavancin binds with high affinity to the D-Ala-D-Ala terminus of the nascent peptidoglycan chains.[1][7][16][17] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the cross-linking of peptidoglycan layers.[3][18] The prevention of this cross-linking process disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.[3][16]

  • Membrane Anchoring and Dimerization: The lipophilic side chain of dalbavancin allows it to anchor into the bacterial cytoplasmic membrane.[3][7][14] This anchoring serves two purposes: it increases the localization and concentration of the drug at the site of peptidoglycan synthesis, and it promotes the dimerization of dalbavancin molecules.[1][7] This dimerization is thought to further stabilize the binding of dalbavancin to its target and enhance its overall activity.[7]

The following diagram illustrates the proposed mechanism of action for dalbavancin.

Dalbavancin_Mechanism Dalbavancin Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_membrane Cytoplasmic Membrane Dalbavancin Dalbavancin Peptidoglycan Growing Peptidoglycan Chain (with D-Ala-D-Ala terminus) Dalbavancin->Peptidoglycan Binds to D-Ala-D-Ala Membrane Lipid Bilayer Dalbavancin->Membrane Anchors via lipophilic tail Transpeptidation Transpeptidation (Cross-linking) Dalbavancin->Transpeptidation Inhibits Dimerization Dimerization Dalbavancin->Dimerization Promotes Cell_Lysis Cell Lysis Dalbavancin->Cell_Lysis Leads to Peptidoglycan->Transpeptidation Substrate for LipidII Lipid II CellWall_Integrity Cell Wall Integrity Transpeptidation->CellWall_Integrity Maintains Transpeptidation->Cell_Lysis Prevents Dimerization->Peptidoglycan Enhances binding CellWall_Integrity->Cell_Lysis Prevents

Dalbavancin's dual mechanism of action.

Structure-Activity Relationship (SAR)

The enhanced potency and unique pharmacokinetic profile of dalbavancin are direct consequences of its specific structural modifications compared to earlier glycopeptides like vancomycin and teicoplanin.[4]

  • Lipophilic Side Chain: This is arguably the most significant modification. The length and nature of this aliphatic chain are crucial for the anchoring mechanism. This interaction with the bacterial membrane increases the local concentration of the drug, leading to a significant increase in potency, with dalbavancin being 4-8 times more potent than vancomycin against MRSA in vitro.[3] This side chain is also a major contributor to dalbavancin's long half-life of over a week, which allows for once-weekly dosing.[3]

  • Amidated Carboxyl Group: The presence of a dimethylaminopropylamide at the C-terminus enhances the molecule's overall positive charge. This modification is believed to improve its interaction with the negatively charged bacterial cell surface and contributes to its enhanced activity against staphylococci.[3]

  • Heptapeptide Core: While the core structure is conserved among glycopeptides for its D-Ala-D-Ala binding function, minor modifications within this core in the teicoplanin-like scaffold of dalbavancin's precursor contribute to its overall activity profile.

The logical relationship between dalbavancin's structural components and its activity is visualized in the following diagram.

SAR_Dalbavancin Structure-Activity Relationship of Dalbavancin cluster_core Core & Modifications cluster_activity Resulting Activities & Properties Dalbavancin Dalbavancin Molecular Structure GlycopeptideCore Heptapeptide Core Dalbavancin->GlycopeptideCore LipophilicTail Lipophilic Side Chain Dalbavancin->LipophilicTail AmideGroup C-terminal Amide Group Dalbavancin->AmideGroup Binding Binding to D-Ala-D-Ala GlycopeptideCore->Binding Anchoring Membrane Anchoring LipophilicTail->Anchoring HalfLife Extended Half-Life LipophilicTail->HalfLife Contributes to Potency Enhanced Potency (Low MIC) AmideGroup->Potency Contributes to Binding->Potency Dimerization Dimerization Anchoring->Dimerization Anchoring->Potency Increases local concentration Dimerization->Potency Stabilizes binding

Key structural elements and their functional consequences.

Quantitative In Vitro Activity

Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens.[1][7] Its activity is often significantly greater than that of vancomycin and other glycopeptides.[2][4] The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key bacterial species.

Table 1: Dalbavancin MIC Values for Staphylococcus aureus

S. aureus PhenotypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference
All isolates (n=59,903)0.060.06>99.9[18]
Methicillin-Susceptible (MSSA)0.030.03100[19]
Methicillin-Resistant (MRSA)0.03-0.060.03-0.0699.8-100[19][20]
Daptomycin-Nonsusceptible0.060.1295.8[21]
Vancomycin-Intermediate (VISA)0.060.1299.3[18]
Linezolid-Resistant0.060.06100[18]

Table 2: Dalbavancin MIC Values for Other Gram-Positive Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Streptococcus pyogenes≤0.030.03[19]
Streptococcus agalactiae≤0.030.03[19]
Viridans Group Streptococci≤0.030.03[19]
Enterococcus faecalis (Vanc-S)0.030.06[19]
Enterococcus faecium (Vanc-S)0.060.12[19]
Coagulase-Negative Staphylococci0.030.06[19]

Experimental Protocols

The determination of dalbavancin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, which is commonly used to determine MIC values.

Protocol: Broth Microdilution for Dalbavancin MIC Determination

  • Preparation of Dalbavancin Stock Solution:

    • Accurately weigh a suitable amount of dalbavancin analytical standard.

    • Dissolve in an appropriate solvent (e.g., water with 0.1% DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the dalbavancin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Crucially, supplement the CAMHB with 0.002% polysorbate-80 (P-80) for testing dalbavancin to prevent drug loss due to binding to plastic surfaces. [19][22]

    • The final volume in each well should be 50 µL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

The workflow for this experimental protocol can be visualized as follows.

MIC_Workflow Broth Microdilution MIC Testing Workflow start Start prep_drug Prepare Dalbavancin Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-well Plates (with Polysorbate-80) prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for determining Minimum Inhibitory Concentration.

Conclusion

Dalbavancin's molecular architecture is a prime example of rational drug design, building upon a natural glycopeptide scaffold to create an antibiotic with superior potency and a highly advantageous pharmacokinetic profile. The interplay between its heptapeptide core, which targets peptidoglycan synthesis, and its unique lipophilic side chain, which anchors the molecule to the bacterial membrane, results in a powerful dual mechanism of action. This structure-activity relationship is clearly reflected in its low MIC values against a wide array of clinically important Gram-positive pathogens, including multidrug-resistant strains. A thorough understanding of these molecular principles is essential for the continued development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

In Vitro Spectrum of Activity for Dalbavancin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of the second-generation lipoglycopeptide antibiotic, dalbavancin (B606935). The data presented herein is curated from a wide range of studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Dalbavancin is a bactericidal antibiotic that has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it a significant therapeutic option.[3][4] This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transpeptidation and transglycosylation reactions essential for peptidoglycan cross-linking.[6] This disruption in cell wall construction leads to bacterial cell death. A key feature of dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its affinity for the peptidoglycan target and increasing its antimicrobial potency.[2][5]

Dalbavancin Mechanism of Action cluster_bacterium Bacterial Cell cluster_dalbavancin Dalbavancin Action Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II) Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursor->Growing_Peptidoglycan Transglycosylation Cell_Wall Bacterial Cell Wall Growing_Peptidoglycan->Cell_Wall Transpeptidation (Cross-linking) Cell_Membrane Cell Membrane Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Dalbavancin_Lipophilic_Tail Lipophilic Tail Dalbavancin_Lipophilic_Tail->Cell_Membrane Anchors

Dalbavancin's dual mechanism of action.

In Vitro Spectrum of Activity

Dalbavancin has demonstrated potent activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of Dalbavancin against Staphylococcus species
OrganismOxacillin SusceptibilityNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureusSusceptible (MSSA)144≤0.008 - 20.0160.125[7]
Staphylococcus aureusResistant (MRSA)237≤0.008 - 2≤0.0080.25[7]
Staphylococcus aureus (overall)-59,903-0.060.06[8]
Staphylococcus aureus (daptomycin-nonsusceptible)---0.060.12[8]
Coagulase-negative staphylococci (CoNS)-5,088-0.030.06[9]
Staphylococcus epidermidis---0.030.06[10]
Staphylococcus haemolyticus---0.060.12[9]
Staphylococcus lugdunensis---0.030.06[9]
Table 2: In Vitro Activity of Dalbavancin against Streptococcus species
OrganismPenicillin SusceptibilityNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Streptococcus pneumoniae-18,186-0.0150.03[11][12]
Streptococcus pyogenes (Group A)----0.016[13]
Streptococcus agalactiae (Group B)----0.064[13]
Beta-hemolytic streptococci (overall)----0.03 - 0.047[10][13]
Viridans group streptococci-134≤0.015 - 0.06≤0.0150.03[14]
Streptococcus anginosus group----≤0.03[15]
Table 3: In Vitro Activity of Dalbavancin against Enterococcus species
OrganismVancomycin SusceptibilityNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Enterococcus faecalisSusceptible--0.030.06[10][16]
Enterococcus faecalisResistant (VanA)-≤0.015 - >32-32[14]
Enterococcus faeciumSusceptible25-0.0640.125[17]
Enterococcus faeciumResistant (VanA)50≤0.008 - >8->8[17]
Enterococcus faeciumResistant (VanB)101-0.0320.064[17]
Table 4: In Vitro Activity of Dalbavancin against Anaerobic and Other Gram-Positive Bacteria
OrganismNo. of IsolatesMIC Range (mg/L)MIC₉₀ (mg/L)Reference(s)
Clostridium perfringens--0.125[18]
Clostridium difficile--0.25[18]
Peptostreptococcus spp.--0.25[18]
Propionibacterium spp.--0.5[18]
Actinomyces spp.--0.5[18]
Corynebacterium spp.--0.12
Listeria monocytogenes--0.12
Micrococcus spp.--≤0.03

Experimental Protocols

The determination of dalbavancin's in vitro activity is primarily conducted using standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The reference method for determining the MIC of dalbavancin is broth microdilution, following CLSI document M07.[5] A crucial modification for testing dalbavancin is the supplementation of the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces.[1]

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dalbavancin_Dilutions Prepare Serial Dilutions of Dalbavancin in CAMHB + 0.002% Polysorbate-80 Start->Prepare_Dalbavancin_Dilutions Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dalbavancin_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for dalbavancin MIC testing.

Detailed Steps:

  • Preparation of Dalbavancin Stock Solution: Due to its low aqueous solubility, dalbavancin is initially dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Preparation of Microdilution Plates: Serial twofold dilutions of dalbavancin are prepared in CAMHB supplemented with 0.002% polysorbate-80 in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

Etest®

The Etest® (bioMérieux) is a gradient diffusion method that can also be used to determine the MIC of dalbavancin.[11] It consists of a plastic strip with a predefined gradient of antibiotic.

Procedure:

  • A standardized bacterial inoculum is swabbed onto the surface of an agar (B569324) plate.

  • The Etest® strip is applied to the agar surface.

  • The plate is incubated under appropriate conditions.

  • An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Time-Kill Kinetic Studies

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

General Protocol:

  • A standardized bacterial inoculum is added to flasks containing CAMHB with various concentrations of dalbavancin (e.g., 1x, 2x, 4x MIC).

  • The flasks are incubated at 37°C with shaking.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Serial dilutions of the aliquots are plated onto agar to determine the number of viable bacteria (CFU/mL).

  • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Conclusion

Dalbavancin demonstrates potent and broad in vitro activity against a wide range of clinically significant Gram-positive pathogens, including multidrug-resistant strains. Its efficacy, coupled with its unique pharmacokinetic properties, establishes it as a valuable agent in the antimicrobial armamentarium. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its in vitro activity in both research and clinical settings.

References

Dalbavancin: A Pharmacokinetic and Pharmacodynamic Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic. The information is curated to support research and development activities by providing key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and study workflows.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative PK/PD parameters for dalbavancin, compiled from various clinical and preclinical studies.

Table 1: Population Pharmacokinetic Parameters of Dalbavancin in Adults
ParameterValuePopulation/Study Details
Clearance (CL) 0.05 L/hTypical value from a 3-compartment model.[1]
0.106 L/hIn patients with osteoarticular infections (2-compartment model).[2]
Volume of Distribution (Vd) ~15 L (total)Total volume of distribution from a 3-compartment model.[3]
15.7 L (steady state)Comprising central and peripheral volumes of 4.03 L and 11.8 L, respectively.[3]
36.4 L (steady state)In patients with osteoarticular infections.[2]
Elimination Half-life (t½) ~14.4 daysSustained half-life allowing for infrequent dosing.[4]
149-257 hoursAfter a single dose.
374 hoursUnique long half-life.
Protein Binding ~93%Primarily to albumin; largely unchanged by drug concentration or renal/hepatic impairment.[5]
~99%As determined by ultracentrifugation.
Renal Clearance ~45% of total clearanceDose adjustment is recommended for patients with creatinine (B1669602) clearance <30 mL/min.
Table 2: Dalbavancin Pharmacodynamic Targets against Staphylococcus aureus
PK/PD IndexTarget ValueAssociated Effect
fAUC/MIC >27.1Bacterial stasis.
fAUC/MIC >53.31-log kill.
fAUC/MIC >111.12-log kill.
fT > 4xMIC 100%Surrogate marker of efficacy for long-term treatment.[6]
AUC/MIC 36 (at 24h)Bacteriostatic effect.
AUC/MIC 100 (at 240h)Bacteriostatic effect.
AUC/MIC 214 (at 24h)2-log reduction in bacterial counts.
AUC/MIC 331 (at 240h)2-log reduction in bacterial counts.
Table 3: Dalbavancin Minimum Inhibitory Concentration (MIC) Distribution for Key Pathogens
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus 0.030.03
Methicillin-Resistant S. aureus (MRSA) 0.030.06
Methicillin-Susceptible S. aureus (MSSA) 0.030.03
Streptococcus pyogenes ≤0.0150.03
Streptococcus agalactiae ≤0.0150.03
Viridans Group Streptococci 0.0150.03
Enterococcus faecalis (vancomycin-susceptible) 0.030.06
Enterococcus faecium (vancomycin-susceptible) 0.060.12
Coagulase-Negative Staphylococci (CoNS)
S. epidermidis0.030.06
S. capitis0.0320.032
S. haemolyticus0.0640.125
S. lugdunensis0.0320.064

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in dalbavancin research.

Population Pharmacokinetic (PK) Modeling

Population PK models are essential for characterizing the concentration-time relationship of a drug and identifying sources of variability in a patient population.

Methodology:

  • Data Collection: Plasma concentration-time data are collected from clinical trials. For dalbavancin, data from Phase II and III studies in patients with acute bacterial skin and skin structure infections (ABSSSI) have been utilized.[1]

  • Software: Nonlinear mixed-effects modeling is performed using software such as NONMEM (version 7.3 or higher) or Monolix.[1][2] Pirana is often used as a graphical user interface for NONMEM.[6]

  • Model Development:

    • Structural Model: One-, two-, and three-compartment models with first-order elimination are evaluated to describe the drug's disposition. For dalbavancin, two- and three-compartment models have been shown to provide the best fit.[6][7]

    • Statistical Model: Inter-individual variability in PK parameters is modeled using an exponential error model. Residual variability is assessed using proportional, additive, or combined error models.

  • Covariate Analysis: The influence of patient characteristics (e.g., creatinine clearance, body weight, age, albumin levels) on PK parameters is investigated using a stepwise forward addition and backward elimination approach. For dalbavancin, creatinine clearance, weight, and albumin have been identified as statistically significant covariates on clearance.[1][7]

  • Model Validation: The final model is validated using techniques such as:

    • Goodness-of-fit plots: Observed versus predicted concentrations are plotted to assess bias.

    • Visual Predictive Check (VPC): The model is used to simulate a large number of datasets, and the distribution of simulated concentrations is compared with the observed data to ensure the model can reproduce the observed variability.

    • Bootstrapping: The dataset is repeatedly resampled to assess the stability and precision of the parameter estimates.

Monte Carlo Simulation for Target Attainment Analysis

Monte Carlo simulation is used to predict the probability of achieving a predefined PK/PD target in a virtual patient population.

Methodology:

  • Model Input: The final population PK model, including parameter estimates and their variability, is used as the basis for the simulation.

  • Virtual Population: A large number of virtual patient profiles (e.g., 10,000) are generated based on the covariate distributions from the clinical trial population.[8]

  • Dosing Regimen Simulation: Various dosing regimens of dalbavancin (e.g., 1500 mg single dose, 1000 mg followed by 500 mg one week later) are simulated for each virtual patient.[2]

  • PK/PD Target: A relevant PK/PD target is selected, such as fAUC/MIC > 27.1 for S. aureus.

  • MIC Distribution: The MIC distribution for the target pathogen(s) from surveillance studies is incorporated.

  • Probability of Target Attainment (PTA) Calculation: For each simulated dosing regimen and MIC value, the percentage of virtual patients who achieve the PK/PD target is calculated. A PTA of ≥90% is generally considered desirable for clinical efficacy.

  • Cumulative Fraction of Response (CFR) Calculation: The PTA is integrated over the MIC distribution of the target pathogen to calculate the CFR, which represents the expected success rate of a dosing regimen against a specific bacterial population.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Methodology (Broth Microdilution):

This method is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Dalbavancin Stock Solution: Dalbavancin is dissolved in dimethyl sulfoxide (B87167) (DMSO).[9]

  • Preparation of Microdilution Plates:

    • Serial two-fold dilutions of dalbavancin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Crucially, the broth is supplemented with 0.002% polysorbate-80 (P-80) to prevent the lipophilic dalbavancin molecule from adhering to the plastic microtiter plates.[10]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as S. aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[9]

Time-Kill Curve Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Media and Drug Preparation: Cation-adjusted Mueller-Hinton broth, supplemented with 0.002% polysorbate-80, is used. For fastidious organisms like Streptococcus pyogenes, the medium is supplemented with 2-5% lysed horse blood.[11] Dalbavancin is added at various multiples of the MIC (e.g., 0.25x, 1x, 4x, 8x MIC).

  • Inoculum Preparation: An overnight bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 37°C. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.

  • Viable Cell Counting: The samples are serially diluted, plated on appropriate agar, and incubated. The number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each dalbavancin concentration and a growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Plasma Protein Binding Assay

Determining the extent of protein binding is crucial as only the unbound (free) fraction of the drug is microbiologically active.

Methodology (Ultracentrifugation):

  • Sample Preparation: Human plasma is spiked with dalbavancin at clinically relevant concentrations (e.g., 50 and 200 µg/mL).[4]

  • Prevention of Adsorption: Due to dalbavancin's lipophilic nature, centrifuge tubes and pipette tips are pre-treated for 24 hours with a solution of ≥2% Tween 80 to prevent non-specific binding to plastic surfaces.[4]

  • Ultracentrifugation: The plasma samples are centrifuged at high speed (e.g., 400,000 x g) for a specified duration (e.g., 4 hours) at 37°C.[4] This process separates the protein-bound drug (in the pellet and lower layers) from the free drug (in the supernatant/middle layer).

  • Sample Analysis: The total dalbavancin concentration is measured in the pre-centrifugation plasma sample. The free drug concentration is measured in the middle layer of the supernatant post-centrifugation. Concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Visualizations

The following diagrams illustrate the mechanism of action of dalbavancin and a typical experimental workflow.

Mechanism of Action

Dalbavancin_Mechanism cluster_block Dalbavancin Dalbavancin Membrane Bacterial Cell Membrane Dalbavancin->Membrane Anchors via lipophilic side chain DAla D-Ala-D-Ala Terminus Dalbavancin->DAla Binds to Peptidoglycan Nascent Peptidoglycan Chain Peptidoglycan->DAla Transglycosylase Transglycosylase CellWall Stable Cross-linked Cell Wall Transglycosylase->CellWall Elongation Transpeptidase Transpeptidase Transpeptidase->CellWall Cross-linking Lysis Cell Lysis CellWall->Lysis Leads to Inhibit1->Transglycosylase Inhibits block_point X Inhibit1->block_point Inhibit2->Transpeptidase Inhibits Inhibit2->block_point block_point->CellWall

Caption: Dalbavancin inhibits bacterial cell wall synthesis.

Population PK Modeling and Simulation Workflow

PK_Workflow Data Clinical Trial Data (Plasma Concentrations, Covariates) PopPK Population PK Model Development (e.g., NONMEM) Data->PopPK Validation Model Validation (VPC, Bootstrap) PopPK->Validation FinalModel Final PopPK Model (Parameters + Variability) PopPK->FinalModel Initial Model Validation->FinalModel Refined Model MCS Monte Carlo Simulation FinalModel->MCS PTA Probability of Target Attainment (PTA) Analysis MCS->PTA Dosing Dosing Regimen Evaluation PTA->Dosing

Caption: Workflow for population PK modeling and simulation.

References

Understanding dalbavancin's lipoglycopeptide structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lipoglycopeptide Structure of Dalbavancin (B606935)

Introduction

Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is structurally derived from A-40926, a natural glycopeptide complex produced by fermentation of the actinomycete Nonomuraea sp.[1][3] Chemical modifications to the parent compound have resulted in an agent with an enhanced antimicrobial profile and a remarkably long plasma half-life, which permits a unique once-weekly dosing regimen.[4][5] This guide provides a detailed examination of dalbavancin's core structure, synthesis, mechanism of action, and structure-activity relationships for researchers, scientists, and drug development professionals.

Core Lipoglycopeptide Structure

Dalbavancin's structure is characterized by a heptapeptide (B1575542) core, typical of the glycopeptide class, which is decorated with sugar moieties, chlorine atoms, and a distinctive lipophilic side chain. This complex architecture is crucial for its mechanism of action and pharmacokinetic profile. The molecule is a mixture of two closely related families, Dalbavancin A and B, which differ slightly in the fatty acid side chain.[1]

Key Structural Features:

  • Heptapeptide Backbone: A rigid, cross-linked core of seven amino acids that forms a binding pocket for the target peptide sequence in bacterial cell wall precursors.

  • Glycosylation: The core is glycosylated with a glucose derivative and a mannose group, which contribute to the molecule's conformation and solubility.[1]

  • Lipophilic Tail: A 10-methylundecanoyl fatty acid chain is attached to the glucosamine (B1671600) sugar. This lipid moiety is a defining feature of dalbavancin, enabling it to anchor to the bacterial cytoplasmic membrane.[6][7]

  • Dimethylaminopropylamide Group: The carboxyl group of the C-terminal amino acid is amidated with a positively charged dimethylaminopropylamine. This modification is responsible for a significant increase in potency, particularly against staphylococci.[4]

cluster_Dalbavancin Dalbavancin Core Structure Core Glycopeptide Core (Heptapeptide Backbone) Sugars Sugar Moieties (Glucose, Mannose) Core->Sugars Amide Dimethylaminopropylamide (Terminal Modification) Core->Amide Lipid Lipophilic Side Chain (10-methylundecanoyl) Sugars->Lipid

Caption: High-level schematic of dalbavancin's key structural components.

Synthesis

Dalbavancin is a semi-synthetic product, originating from a natural precursor that undergoes a series of chemical modifications.[4]

  • Fermentation: The process begins with the fermentation of a selected Nonomuraea strain (e.g., ATCC 39727) to produce the natural glycopeptide complex A-40926.[1][8]

  • Chemical Modifications: The precursor A-40926 is then subjected to a three-step chemical modification process to yield dalbavancin.[1][4]

    • Esterification: The carboxyl group of the sugar moiety is selectively esterified.

    • Amidation: The peptidyl carboxyl group is amidated with 3-(dimethylamino)propylamine.

    • Saponification (Hydrolysis): The ester group on the N-acylaminoglucuronic acid is hydrolyzed under alkaline conditions.

cluster_Synthesis Dalbavancin Synthesis Workflow A Fermentation of Nonomuraea sp. B Precursor A-40926 (Glycopeptide Complex) A->B C 1. Selective Esterification B->C D 2. Amidation with 3-(dimethylamino)propylamine C->D E 3. Saponification (Hydrolysis) D->E F Dalbavancin E->F

Caption: Simplified workflow for the semi-synthesis of dalbavancin.

Mechanism of Action

Dalbavancin exerts its bactericidal effect through a dual mechanism that targets the bacterial cell wall.[9]

  • Inhibition of Peptidoglycan Synthesis: Like other glycopeptides, dalbavancin's primary mode of action is the inhibition of cell wall biosynthesis.[10] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors.[2][6] This binding physically obstructs the transpeptidase and transglycosylase enzymes, preventing the cross-linking of peptidoglycan chains and halting cell wall construction, which ultimately leads to cell lysis.[6][11]

  • Membrane Anchoring and Dimerization: The unique lipophilic side chain allows dalbavancin to anchor into the bacterial cytoplasmic membrane.[10][12] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the D-Ala-D-Ala target.[6] Furthermore, dalbavancin molecules can form dimers on the bacterial membrane, which promotes cooperative binding to the peptidoglycan precursors, significantly increasing its antimicrobial potency compared to vancomycin.[1][6][10]

cluster_MoA Dalbavancin Mechanism of Action Dalbavancin Dalbavancin Membrane Bacterial Cell Membrane Dalbavancin->Membrane Anchors via Lipophilic Tail Target Peptidoglycan Precursor (ending in D-Ala-D-Ala) Dalbavancin->Target Binds to Enzymes Transpeptidase & Transglycosylase Dalbavancin->Enzymes Inhibits Wall Peptidoglycan Cross-linking Target->Wall Utilized by Enzymes->Wall Catalyzes Death Cell Wall Instability & Bacterial Cell Death Wall->Death Leads to

Caption: Dalbavancin inhibits cell wall synthesis via target binding and membrane anchoring.

Quantitative Data

In Vitro Antimicrobial Activity

Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of vancomycin.[13] Its activity is retained against many multidrug-resistant strains, including MRSA and vancomycin-intermediate S. aureus (VISA).[14]

OrganismDalbavancin MIC₅₀/₉₀ (mg/L)Vancomycin MIC₅₀/₉₀ (mg/L)Daptomycin MIC₅₀/₉₀ (mg/L)Reference(s)
Staphylococcus aureus (All)0.03 / 0.031 / 10.25 / 0.5[15]
Staphylococcus aureus (MRSA)0.06 / 0.061 / 20.5 / 0.5[10][16]
Staphylococcus aureus (VISA)0.06 / 0.122 / 20.5 / 1[11]
Coagulase-Negative Staphylococci0.03 / 0.061 / 20.25 / 0.5[15]
Streptococcus pyogenes≤0.015 / 0.030.5 / 0.50.06 / 0.12[15]
Streptococcus agalactiae0.03 / 0.060.5 / 10.12 / 0.25[15]
Viridans Group Streptococci≤0.015 / 0.030.5 / 10.5 / 1[15]
Enterococcus faecalis (VSE¹)0.03 / 0.061 / 21 / 2[15]
Enterococcus faecium (VSE¹, VanB)0.06 / 0.12>128 / >128 (for VanB)2 / 4[6][15]
Enterococcus faecium (VanA)>4 / >4>128 / >1282 / 4[6][13]
¹ VSE: Vancomycin-Susceptible Enterococcus
Pharmacokinetic Properties

The lipophilic nature and high protein binding of dalbavancin contribute to its exceptionally long half-life, a key feature that distinguishes it from other glycopeptides.[9][17]

ParameterValueReference(s)
Terminal Elimination Half-life (t½) ~346 hours (~14.4 days)[1][18][19]
Plasma Protein Binding ~93% (primarily to albumin)[1][9][20]
Volume of Distribution (Vss) >10 L[9]
Metabolism Minor, to hydroxy-dalbavancin[18]
Primary Routes of Elimination Renal (~33-45%) and Fecal (~20%)[9][18]
Pharmacokinetic/Pharmacodynamic Index fAUC/MIC[9]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the reference method for determining dalbavancin's MIC against aerobic Gram-positive bacteria, adapted to account for its lipoglycopeptide properties.

Materials:

  • Dalbavancin analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (Tween 80)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of dalbavancin in 100% DMSO. The use of DMSO is critical as dalbavancin is poorly soluble in aqueous solutions.[21]

  • Intermediate Dilutions: Make serial dilutions from the stock solution in CAMHB.

  • Test Medium Preparation: Prepare the final testing medium by supplementing CAMHB with Polysorbate-80 to a final concentration of 0.002%. This surfactant prevents the lipophilic dalbavancin molecule from adhering to the plastic walls of the microtiter plates, which would otherwise lead to falsely elevated MIC results.[15][21]

  • Plate Preparation: Dispense the test medium containing serial twofold dilutions of dalbavancin into the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

Procedure:

  • Prepare tubes containing CAMHB (supplemented with 0.002% Polysorbate-80 for dalbavancin) with various concentrations of the antibiotic (e.g., 1x, 2x, 4x, 8x the MIC). Include an antibiotic-free growth control.

  • Inoculate the tubes with a standardized starting inoculum of the test organism (typically ~5 x 10⁵ to 5 x 10⁶ CFU/mL).[22]

  • Incubate the tubes at 35°C, often in a shaking water bath to ensure aeration.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubate the plates until colonies are visible, then count the colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is typically considered bactericidal activity.[14]

Pharmacokinetic Analysis from Plasma

Determining dalbavancin concentrations in plasma is essential for clinical trial and therapeutic drug monitoring purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method.

General Workflow:

  • Sample Collection: Collect whole blood samples from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.

  • Protein Precipitation: To release the highly protein-bound dalbavancin, a protein precipitation step is performed. This typically involves adding a solvent like acetonitrile, often containing an internal standard, to the plasma sample.

  • Centrifugation & Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing dalbavancin.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

    • Liquid Chromatography (LC): The sample is passed through a column (e.g., a C18 column) to chromatographically separate dalbavancin from other plasma components.

    • Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (e.g., via electrospray ionization), and the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of dalbavancin and its fragments, allowing for highly specific and sensitive quantification.[23]

  • Quantification: A calibration curve is constructed using standards of known dalbavancin concentrations in plasma to accurately determine the concentration in the unknown samples. The lower limit of quantification is typically around 0.5 µg/mL.[23]

References

An In-depth Technical Guide to the Binding Affinity of Dalbavancin with Peptidoglycan Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, to its primary target: the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this interaction at a molecular level is crucial for the development of novel antibiotics and for overcoming mechanisms of bacterial resistance.

Core Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its mechanism of action involves a high-affinity binding to the C-terminal D-Ala-D-Ala residues of nascent peptidoglycan chains.[1][3] This binding sterically hinders the action of two critical enzymes, transglycosylase and transpeptidase, thereby preventing the cross-linking of peptidoglycan layers and compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.

A key structural feature of dalbavancin is its lipophilic side chain, which is not present in earlier glycopeptides like vancomycin. This side chain allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its effective concentration at the site of action and enhancing its binding affinity for the peptidoglycan precursor.[1][3] This membrane anchoring contributes to dalbavancin's potent activity, particularly against Gram-positive bacteria.

Quantitative Binding Affinity Data

The binding of dalbavancin to a synthetic mimic of the peptidoglycan precursor terminus, diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa), has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). These experiments provide valuable thermodynamic insights into the binding interaction.

AnalyteLigandMethodAssociation Constant (K) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (N)
Dalbavancin (monomer)Ac2-KaaITC1.5 x 10⁵-10.5-2.5~0.5*
Dalbavancin (dimer)Ac2-KaaITC0.8 x 10⁵-7.5-0.5~1.0

*Note: The stoichiometry of ~0.5 for the monomeric interaction suggests a 2:1 binding model of dalbavancin to the ligand under the experimental conditions.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Dalbavancin

  • Diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa)

  • Buffer solution (e.g., 0.1 M Sodium Acetate, pH 5.0)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of dalbavancin (e.g., 0.01 mM for monomeric studies, 0.2 mM for dimeric studies) in the buffer.

    • Prepare a solution of Ac2-Kaa (typically 10-20 fold higher concentration than the dalbavancin solution) in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the dalbavancin solution into the sample cell.

    • Load the Ac2-Kaa solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the Ac2-Kaa solution into the sample cell containing the dalbavancin solution.

    • The instrument measures the heat absorbed or released after each injection.

    • Continue the injections until the binding sites on the dalbavancin molecules are saturated, and the heat of reaction diminishes.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the analyte.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n.

Visualizations

Mechanism of Action of Dalbavancin

Dalbavancin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Dalbavancin Dalbavancin Lipophilic_Tail Lipophilic Tail Dalbavancin->Lipophilic_Tail anchors via D_Ala_D_Ala D-Ala-D-Ala Dalbavancin->D_Ala_D_Ala Binds to Transglycosylase Transglycosylase Dalbavancin->Transglycosylase Inhibits Transpeptidase Transpeptidase Dalbavancin->Transpeptidase Inhibits Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->D_Ala_D_Ala terminates in Cell_Wall Growing Peptidoglycan Cell Wall Transglycosylase->Cell_Wall Elongates Transpeptidase->Cell_Wall Cross-links

Caption: Dalbavancin's mechanism of action.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis Prep_Dalbavancin Prepare Dalbavancin Solution Degas Degas Both Solutions Prep_Dalbavancin->Degas Prep_Ligand Prepare Ligand (Ac2-Kaa) Solution Prep_Ligand->Degas Load_Cell Load Dalbavancin into Sample Cell Degas->Load_Cell Equilibrate Equilibrate Temperature Load_Cell->Equilibrate Load_Syringe Load Ligand into Syringe Load_Syringe->Equilibrate Inject Inject Ligand into Sample Cell Equilibrate->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Repeat Repeat until Saturation Measure_Heat->Repeat Repeat->Inject Integrate Integrate Raw Data Repeat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine K, ΔH, n Fit->Results

Caption: Workflow for ITC binding affinity determination.

References

Preliminary Investigation of Dalbavancin Against Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria.[1][2][3] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly dosing, offering a significant advantage in the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and other serious infections caused by susceptible pathogens.[1][4] This technical guide provides a comprehensive overview of the preliminary in-vitro investigation of dalbavancin against key clinical isolates, detailing its mechanism of action, experimental protocols for susceptibility testing, and a summary of its activity against prevalent Gram-positive cocci.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3][5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.[6][7] This action effectively blocks the transpeptidation and transglycosylation steps, which are crucial for the cross-linking of the bacterial cell wall, ultimately leading to cell death.[6][7]

A key structural feature of dalbavancin is its lipophilic side chain, which enhances its antimicrobial potency.[3][5][6] This side chain allows the molecule to anchor to the bacterial cell membrane, increasing its affinity for the peptidoglycan target and promoting dimerization.[1][5][7] This enhanced binding and localization at the site of action contribute to dalbavancin's greater potency compared to older glycopeptides like vancomycin (B549263).[3][5]

Dalbavancin Mechanism of Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Dalbavancin Dalbavancin Action Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursor->Growing_Peptidoglycan Incorporation Cross_Linking Transpeptidation & Transglycosylation Peptidoglycan_Precursor->Cross_Linking Inhibition Growing_Peptidoglycan->Cross_Linking Mature_Peptidoglycan Mature, Cross-linked Peptidoglycan Cross_Linking->Mature_Peptidoglycan Cell Wall Integrity Dalbavancin Dalbavancin Dalbavancin->Peptidoglycan_Precursor Binding Lipophilic_Side_Chain Lipophilic Side Chain Dimerization Dimerization Dalbavancin->Dimerization Enhances Potency Bacterial_Membrane Bacterial Membrane Lipophilic_Side_Chain->Bacterial_Membrane Anchoring

Dalbavancin's inhibition of bacterial cell wall synthesis.

Experimental Protocols

The in-vitro activity of dalbavancin is primarily determined through antimicrobial susceptibility testing (AST). The reference method for determining the minimum inhibitory concentration (MIC) of dalbavancin is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Broth Microdilution Method for Dalbavancin Susceptibility Testing

A standardized protocol for broth microdilution is crucial for obtaining accurate and reproducible MIC values.[12]

1. Preparation of Dalbavancin Stock Solution:

  • Due to its lipophilic nature, dalbavancin is first dissolved in dimethyl sulfoxide (B87167) (DMSO).[12]

  • Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).[8][13]

2. Preparation of Microdilution Plates:

  • Serial twofold dilutions of dalbavancin are prepared in CAMHB within 96-well microtiter plates.[12]

  • A key step unique to lipoglycopeptides like dalbavancin is the addition of polysorbate-80 (typically at a final concentration of 0.002%) to the broth.[9][14] This surfactant prevents the drug from adhering to the plastic wells, which could otherwise lead to falsely elevated MIC values.[12][14]

3. Inoculum Preparation:

  • Bacterial isolates are cultured on appropriate agar (B569324) media to obtain fresh, pure colonies.

  • A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-24 hours in ambient air.[12]

5. MIC Determination:

  • The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

6. Quality Control:

  • Concurrent testing of reference strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, is performed to ensure the accuracy and reproducibility of the results.[10][11][13]

Dalbavancin Broth Microdilution Workflow start Start stock_prep Prepare Dalbavancin Stock in DMSO start->stock_prep end End plate_prep Prepare Serial Dilutions in CAMHB + Polysorbate-80 stock_prep->plate_prep inoculation Inoculate Microtiter Plates plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 16-24 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no growth) incubation->mic_determination mic_determination->end qc Perform Quality Control with ATCC Strains mic_determination->qc

Workflow for determining dalbavancin MIC by broth microdilution.

In-Vitro Activity of Dalbavancin

Numerous surveillance studies have evaluated the in-vitro activity of dalbavancin against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for dalbavancin against key Gram-positive pathogens.

Table 1: Dalbavancin Activity against Staphylococcus aureus
Isolate PhenotypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Methicillin-Susceptible S. aureus (MSSA)38,137≤0.015 - 0.50.030.06100
Methicillin-Resistant S. aureus (MRSA)21,766≤0.015 - 0.50.060.12>99.9
Vancomycin-Intermediate S. aureus (VISA)1,141≤0.015 - 0.50.060.1299.9
Daptomycin-Nonsusceptible S. aureus480.03 - 0.50.060.1295.8
Linezolid-Resistant S. aureus250.03 - 0.250.060.12100

Data compiled from multiple studies.[8][9][13][15][16] Susceptibility breakpoint for S. aureus is ≤0.25 µg/mL according to the FDA.[8][13]

Dalbavancin demonstrates potent activity against both MSSA and MRSA, with MIC₉₀ values significantly lower than those of vancomycin.[15][17] Notably, it retains its activity against S. aureus strains with reduced susceptibility to other antibiotics like vancomycin, daptomycin, and linezolid.[8][13]

Table 2: Dalbavancin Activity against Streptococci
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae18,186≤0.008 - 0.120.0150.03
Streptococcus pyogenes (Group A)>3,000≤0.008 - 0.120.0150.03
Streptococcus agalactiae (Group B)>3,000≤0.008 - 0.120.0150.03
Viridans Group Streptococci1,063≤0.008 - 0.250.0150.03
Streptococcus anginosus group758≤0.008 - 0.120.0150.03

Data compiled from multiple studies.[5][15][16][17][18][19][20]

Dalbavancin is highly active against various species of streptococci, including penicillin-resistant S. pneumoniae.[17][19] Its potency against β-hemolytic streptococci and viridans group streptococci is noteworthy, with consistently low MIC values.[15][16][21]

Table 3: Dalbavancin Activity against Enterococci
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)>2,000≤0.015 - 0.250.030.06
Enterococcus faecium (Vancomycin-Susceptible)>900≤0.015 - 0.250.060.12
Enterococcus spp. (VanA phenotype)Variable0.06 to >8>8>8
Enterococcus spp. (VanB phenotype)Variable≤0.015 - 10.060.25

Data compiled from multiple studies.[5][7][17]

Dalbavancin demonstrates good activity against vancomycin-susceptible enterococci.[5][7] However, its efficacy is limited against enterococci expressing the VanA phenotype of vancomycin resistance, which alters the drug's binding site.[3][7][17] It generally retains activity against isolates with the VanB phenotype.[7][17]

Conclusion

Preliminary in-vitro investigations consistently demonstrate the potent and broad-spectrum activity of dalbavancin against clinically important Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its high potency, as evidenced by low MIC values, and its unique pharmacokinetic profile make it a valuable therapeutic option. The standardized broth microdilution method is the cornerstone for accurately assessing its in-vitro efficacy. Continued surveillance and further research are essential to monitor for any potential development of resistance and to fully elucidate its role in the clinical setting.

References

Dalbavancin's Bactericidal Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for infrequent dosing, making it a valuable therapeutic option for serious infections.[2][3][5] This technical guide provides a comprehensive overview of the core bactericidal properties of dalbavancin, detailing its mechanism of action, quantitative bactericidal activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4][6][7][8] This action is multifaceted and highly targeted:

  • Binding to Peptidoglycan Precursors: Similar to other glycopeptides like vancomycin, dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[6][7][9][10] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the elongation and cross-linking of the peptidoglycan chains.[7][8] The disruption of this process compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[4][8]

  • Membrane Anchoring: A key feature distinguishing dalbavancin is its lipophilic side chain.[4][6][7] This side chain anchors the molecule to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its affinity for the D-Ala-D-Ala target.[3][4][6] This anchoring also promotes dimerization of dalbavancin molecules, which further stabilizes the drug-target complex and contributes to its potent bactericidal activity.[2][4][6]

Caption: Dalbavancin's dual mechanism of action.

Quantitative Bactericidal Activity

Dalbavancin demonstrates potent bactericidal activity against a range of Gram-positive pathogens. This activity is quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). Generally, an antimicrobial agent is considered bactericidal when the MBC is no more than four times the MIC.

Table 1: In Vitro Activity of Dalbavancin against Key Gram-Positive Pathogens
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)MBC/MIC RatioReference(s)
Staphylococcus aureus (MSSA)1440.0160.125≤0.51-2[5][11]
Staphylococcus aureus (MRSA)237≤0.0080.25≤0.51-2[5][11][12]
Staphylococcus aureus (VISA)11.01.0≤0.5≤0.5[5]
Coagulase-Negative Staphylococci (MR-CoNS)720.0160.5≤0.5-[5][11]
Streptococcus pyogenes30.0080.0080.0081[5]
Enterococcus faecalis (VSE)-0.06->MIC-[13]
Enterococcus faecium (VSE)-0.12->MIC-[13]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. VSE: Vancomycin-Susceptible Enterococci

Time-Kill Kinetics

Time-kill assays demonstrate the rate at which dalbavancin kills bacteria over time. Studies have consistently shown that dalbavancin exhibits time-dependent bactericidal activity.[11] Against various strains of S. aureus (including MSSA, MRSA, and VISA) and S. pyogenes, exposure to dalbavancin at concentrations of ≥1 µg/mL for 24 hours results in a ≥3-log₁₀ decrease in viable counts.[5][14]

Post-Antibiotic Effect (PAE)

Dalbavancin exhibits a prolonged post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC.[7] This contributes to its long dosing interval and overall efficacy.

Activity Against Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Dalbavancin has demonstrated significant activity against staphylococcal biofilms.[15][16][17][18] It can prevent biofilm formation at low concentrations and is also effective in halting the growth of established biofilms.[5][15][17] The Minimum Biofilm Inhibitory Concentrations (MBICs) are generally higher than the MICs for planktonic bacteria.[5] For S. aureus, MBICs have been reported to be between 0.5 and 2 mg/L.[18]

Table 2: Anti-Biofilm Activity of Dalbavancin
OrganismBiofilm MetricConcentration (µg/mL)Reference(s)
S. aureusMBIC0.5 - 2.0[5][18]
S. epidermidisMBIC2.0[5]
S. aureusMBBC₅₀1.0[1]
S. aureusMBBC₉₀2.0[1]
S. epidermidisMBBC₅₀1.0[1]
S. epidermidisMBBC₉₀4.0[1]

MBIC: Minimum Biofilm Inhibitory Concentration; MBBC: Minimum Biofilm Bactericidal Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of dalbavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[8][16]

MIC_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension and dalbavancin dilutions A->C B Prepare serial two-fold dilutions of dalbavancin in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate 80 B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from fresh, isolated colonies.

  • Drug Dilution: Perform serial two-fold dilutions of dalbavancin in cation-adjusted Mueller-Hinton broth (CAMHB). For dalbavancin, the broth should be supplemented with 0.002% polysorbate 80 to prevent the drug from adhering to the plastic wells.[19]

  • Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension and the corresponding dalbavancin dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

Detailed Methodology:

  • Subculturing: Following the MIC reading, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration of dalbavancin that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Addition: Add dalbavancin at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to separate culture tubes. Include a growth control without any antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar medium.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each dalbavancin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Time_Kill_Assay_Workflow A Prepare standardized bacterial culture (~5x10^5 CFU/mL) B Add dalbavancin at various multiples of MIC A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at time points (0, 2, 4, 6, 8, 24h) C->D Sampling E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

References

Dalvance (Dalbavancin): A Technical Guide to Its Extended Half-Life and Implications for Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvance® (dalbavancin) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A defining characteristic of dalbavancin (B606935) is its exceptionally long terminal half-life, which allows for unique dosing regimens, such as once-weekly or even single-dose administration for certain infections.[3] This extended pharmacokinetic profile has significant implications for the design and interpretation of preclinical and clinical research models. This technical guide provides an in-depth overview of dalbavancin's half-life, the underlying mechanisms contributing to this property, and detailed methodologies for key experimental models used in its evaluation.

Mechanism of Action

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] Similar to other glycopeptides, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the transpeptidation and transglycosylation steps essential for cell wall cross-linking.[4][5] This disruption of the cell wall integrity leads to bacterial cell death. Unique to dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its binding to the peptidoglycan target and contributing to its potent and sustained antibacterial activity.[4][5]

This compound Mechanism of Action cluster_bacterium Gram-Positive Bacterium cluster_this compound This compound Action Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II Lipid II Carrier Peptidoglycan Synthesis->Lipid II transports precursors D-Ala-D-Ala D-alanyl-D-alanine D-Ala-D-Ala->Bacterial Cell Wall incorporation & cross-linking Inhibition Inhibition of Cell Wall Synthesis D-Ala-D-Ala->Inhibition Lipid II->D-Ala-D-Ala presents Cell Membrane Cell Membrane This compound Dalbavancin This compound->D-Ala-D-Ala binds Lipophilic Tail Lipophilic Tail Lipophilic Tail->Cell Membrane anchors Bactericidal Effect Bactericidal Effect Inhibition->Bactericidal Effect

This compound's dual mechanism of inhibiting peptidoglycan synthesis.

Pharmacokinetic Profile

The pharmacokinetic profile of dalbavancin is characterized by dose-proportional linearity and a remarkably long terminal half-life.[5] Following intravenous administration, plasma concentrations decline in a multiphasic manner.[6]

Pharmacokinetics in Healthy Adults

The table below summarizes the key pharmacokinetic parameters of dalbavancin in healthy adult volunteers following single and multiple intravenous doses.

ParameterSingle 1000 mg DoseSingle 1500 mg DoseMultiple Doses (1000 mg day 1, 500 mg day 8)
Cmax (mg/L) 287423~300 (after first dose)
AUC0-24h (mg·h/L) 3,1854,837-
AUC0-inf (mg·h/L) 23,443--
Terminal Half-life (t½) (hours) 346 (14.4 days)-~374 (15.6 days)
Effective Half-life (hours) ~204 (8.5 days)~204 (8.5 days)~204 (8.5 days)
Clearance (CL) (L/h) 0.0513-~0.0472
Volume of Distribution (Vss) (L) ~8-12~15~10
Protein Binding (%) ~93~93~93

Data compiled from multiple sources.[3][5][7][8][9][10]

Pharmacokinetics in Special Populations

Dalbavancin's long half-life is influenced by renal function. The following table details the impact of renal impairment on its pharmacokinetic parameters.

Renal FunctionCreatinine Clearance (CLcr)Dose Adjustment RecommendationImpact on AUC
Normal > 80 mL/minNoneReference
Mild Impairment 50-79 mL/minNoneNo significant increase
Moderate Impairment 30-49 mL/minNone~50% increase
Severe Impairment < 30 mL/min (not on dialysis)750 mg, then 375 mg weekly~100% increase
End-Stage Renal Disease (on hemodialysis) < 30 mL/minNone~50% increase

Data compiled from multiple sources.[4][9]

Factors Influencing the Long Half-Life

Several key factors contribute to the extended half-life of dalbavancin, making it a long-acting antimicrobial agent.

This compound Half-Life Factors Long Half-Life Extended Half-Life (~14.4 days) High Protein Binding High Plasma Protein Binding (~93% to Albumin) High Protein Binding->Long Half-Life reduces clearance Reduced Clearance Limited Glomerular Filtration High Protein Binding->Reduced Clearance Lipophilic Side Chain Lipophilic Side Chain Lipophilic Side Chain->High Protein Binding contributes to Tissue Distribution Extensive Tissue Distribution Lipophilic Side Chain->Tissue Distribution enhances Slow Elimination Slow Elimination Slow Elimination->Long Half-Life prolongs presence Renal and Non-Renal Routes Renal and Non-Renal Excretion Pathways Slow Elimination->Renal and Non-Renal Routes Tissue Distribution->Long Half-Life creates reservoir

Key contributors to this compound's extended half-life.

Implications for Research Models

The unique pharmacokinetic profile of dalbavancin necessitates careful consideration in the design and execution of research models.

  • Preclinical Models: In animal models, the long half-life means that single or infrequent doses can be used to mimic human therapeutic exposures. However, it is crucial to characterize the pharmacokinetics in the specific animal model being used, as half-life can vary between species. For example, the half-life in mice is significantly shorter (around 9-13 hours) than in humans.

  • In Vitro Models: Standard short-term in vitro susceptibility tests like MIC determination remain relevant for assessing potency. However, to evaluate the sustained bactericidal activity and the potential for resistance development over time, dynamic in vitro models that simulate the slow decline in dalbavancin concentrations seen in humans are more informative.

  • Clinical Trials: The long half-life allows for simplified dosing regimens in clinical trials, which can improve patient adherence. However, it also means that in the event of an adverse reaction, the drug will remain in the system for an extended period. Pharmacokinetic sampling schedules in clinical trials must be designed to accurately capture the long terminal elimination phase.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of dalbavancin against a bacterial isolate.

Materials:

  • Dalbavancin powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (P-80)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of dalbavancin in DMSO.

  • Working Solution Preparation: Make serial dilutions of the dalbavancin stock solution in CAMHB supplemented with 0.002% P-80. The P-80 is crucial to prevent the lipophilic drug from adhering to the plastic microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of dalbavancin against a specific pathogen.

Materials:

  • Female ICR (or similar strain) mice

  • Cyclophosphamide (B585)

  • Bacterial pathogen (e.g., S. aureus)

  • Dalbavancin solution for injection

  • Sterile saline

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This reduces the host's immune response, allowing for a more direct assessment of the antibiotic's activity.

  • Infection: On day 0, inject a standardized inoculum of the bacterial pathogen (e.g., 10^6 CFU) into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer dalbavancin via a suitable route (e.g., subcutaneous or intraperitoneal injection). Due to the long half-life in humans, a single dose in the mouse model can be used to simulate a prolonged therapeutic exposure.

  • Endpoint Assessment: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize cohorts of mice, aseptically remove the infected thigh, and homogenize the tissue.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh). The reduction in bacterial burden in treated mice compared to untreated controls indicates the efficacy of dalbavancin.

Clinical Pharmacokinetic Study: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trial Workflow

This workflow outlines a typical Phase 1 clinical trial to determine the safety, tolerability, and pharmacokinetics of an intravenous antibiotic like dalbavancin.

Clinical Trial Workflow cluster_SAD Single Ascending Dose (SAD) Study cluster_MAD Multiple Ascending Dose (MAD) Study SAD_Screen Screening & Informed Consent SAD_Enroll Enroll Healthy Volunteers SAD_Screen->SAD_Enroll SAD_Cohort1 Cohort 1: Low Dose SAD_Enroll->SAD_Cohort1 SAD_PK1 Intensive PK Sampling SAD_Cohort1->SAD_PK1 SAD_Safety1 Safety Monitoring SAD_Cohort1->SAD_Safety1 SAD_Data1 Data Review SAD_PK1->SAD_Data1 SAD_Safety1->SAD_Data1 SAD_Escalate Dose Escalation Decision SAD_Data1->SAD_Escalate SAD_CohortN Cohort N: Higher Dose SAD_Escalate->SAD_CohortN If safe SAD_PKN Intensive PK Sampling SAD_CohortN->SAD_PKN SAD_SafetyN Safety Monitoring SAD_CohortN->SAD_SafetyN SAD_DataN Data Review SAD_PKN->SAD_DataN SAD_SafetyN->SAD_DataN SAD_MTD Determine Max Tolerated Dose (MTD) SAD_DataN->SAD_MTD MAD_Enroll Enroll Healthy Volunteers SAD_MTD->MAD_Enroll Inform MAD starting dose MAD_Cohort1 Cohort 1: Repeated Low Dose MAD_Enroll->MAD_Cohort1 MAD_PK1 PK Sampling at Steady State MAD_Cohort1->MAD_PK1 MAD_Safety1 Safety Monitoring MAD_Cohort1->MAD_Safety1 MAD_Data1 Data Review MAD_PK1->MAD_Data1 MAD_Safety1->MAD_Data1 MAD_Escalate Dose Escalation Decision MAD_Data1->MAD_Escalate MAD_CohortN Cohort N: Repeated Higher Dose MAD_Escalate->MAD_CohortN If safe MAD_PKN PK Sampling at Steady State MAD_CohortN->MAD_PKN MAD_SafetyN Safety Monitoring MAD_CohortN->MAD_SafetyN MAD_DataN Data Review MAD_PKN->MAD_DataN MAD_SafetyN->MAD_DataN MAD_Regimen Recommend Phase 2 Dose Regimen MAD_DataN->MAD_Regimen

Workflow for a Phase 1 SAD and MAD clinical trial.

Protocol Details:

  • Study Design: A randomized, double-blind, placebo-controlled design is typically used.

  • Participants: Healthy adult volunteers are enrolled after providing informed consent.[7]

  • Single Ascending Dose (SAD) Phase:

    • Small cohorts of participants receive a single intravenous dose of dalbavancin or placebo.

    • The dose is escalated in subsequent cohorts after a safety review of the data from the previous cohort.[4][7]

    • Intensive blood sampling is performed over a period that is a multiple of the expected half-life to accurately determine pharmacokinetic parameters like Cmax, AUC, and t½.

    • Safety and tolerability are closely monitored.

  • Multiple Ascending Dose (MAD) Phase:

    • Cohorts of participants receive multiple doses of dalbavancin to assess its pharmacokinetics at steady state, accumulation potential, and safety upon repeated administration.[4]

    • The dosing interval is based on the half-life determined in the SAD phase.

    • Blood samples are collected to determine trough concentrations and to characterize steady-state pharmacokinetics.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Population pharmacokinetic modeling may also be performed to identify factors that influence drug disposition.

In Vitro Activity

Dalbavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for key organisms.

OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (all)0.030.03
Methicillin-resistant S. aureus (MRSA)0.030.03
Coagulase-negative staphylococci0.030.06
Streptococcus pyogenes≤0.0150.03
Streptococcus agalactiae≤0.0150.03
Streptococcus pneumoniae≤0.0150.03
Enterococcus faecalis (vancomycin-susceptible)0.030.06
Enterococcus faecium (vancomycin-susceptible)0.030.12

Data compiled from multiple sources.[1]

Conclusion

The exceptionally long half-life of dalbavancin is a key feature that distinguishes it from many other antibiotics and has profound implications for its clinical use and research applications. This extended pharmacokinetic profile, driven by high protein binding and slow elimination, allows for infrequent dosing, which can be advantageous in various clinical settings. For researchers and drug development professionals, a thorough understanding of dalbavancin's pharmacokinetics and the appropriate experimental models to evaluate its activity is essential for optimizing its therapeutic potential and exploring new indications. The methodologies outlined in this guide provide a framework for conducting robust preclinical and clinical investigations of this important long-acting antimicrobial agent.

References

Initial Studies on Dalbavancin Resistance Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies concerning the development of resistance to dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic. The document details the experimental methodologies employed to investigate resistance mechanisms, summarizes key quantitative data, and visualizes the associated biological pathways and experimental workflows.

Introduction to Dalbavancin and Resistance Concerns

Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors[1][2]. A key feature of dalbavancin is its extended half-life, allowing for once-weekly or even single-dose administration[3][4]. While this pharmacokinetic profile offers significant clinical advantages, it also raises concerns about the potential for a prolonged mutant selection window, which could facilitate the emergence of resistance[4][5]. This guide focuses on the initial in vitro and in vivo studies that have explored the development of dalbavancin resistance.

In Vitro Resistance Development Studies

Initial investigations into dalbavancin resistance have primarily utilized two experimental approaches: direct selection of resistant mutants and serial passage experiments.

Direct Selection Studies

Direct selection studies aim to determine the frequency of spontaneous mutations conferring dalbavancin resistance. In these experiments, a large inoculum of bacteria is plated on agar (B569324) containing various concentrations of dalbavancin. Early studies on Staphylococcus aureus demonstrated a very low frequency of spontaneous resistance to dalbavancin, with resistance frequencies reported to be less than 10-10[6][7][8].

Serial Passage Studies

Serial passage studies, also known as in vitro evolution studies, involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic over an extended period. This method mimics the selective pressure that can lead to the gradual development of resistance. Several studies have employed this technique to investigate dalbavancin resistance in S. aureus. These studies have shown that while resistance can be induced, it often requires multiple passages and results in incremental increases in the minimum inhibitory concentration (MIC).

Table 1: Summary of In Vitro Dalbavancin Resistance Development in Staphylococcus aureus

Study TypeStrain(s)Key FindingsReference(s)
Direct SelectionMRSA, MSSA, VISAResistance frequency <10-10. No stable mutants with decreased susceptibility were produced.[6][7][8]
Serial PassageMRSAAfter 20 passages, some strains showed a 2- to 3-dilution increase in dalbavancin MIC (to 0.25 and 0.5 µg/ml).[8]
In Vitro PK/PD ModelMRSA, MSSAIsolates with 8-fold increases in dalbavancin MIC were detected as early as day 4, with 64- to 128-fold increases by day 28.[5][9][10]

Genetic Basis of Dalbavancin Resistance

Whole-genome sequencing (WGS) of dalbavancin-resistant strains developed both in vitro and in vivo has identified mutations in genes primarily associated with cell wall metabolism and regulation.

The WalKR Two-Component System

A significant number of studies have implicated the WalKR (also known as YycGF) two-component regulatory system as a key player in dalbavancin resistance[5][9][11][12]. This essential system in S. aureus regulates cell wall metabolism, autolysis, and biofilm formation[12]. Mutations in the genes encoding the histidine kinase (walK) and the response regulator (walR), as well as associated proteins like stp1 and atl, have been frequently observed in dalbavancin-resistant isolates[5][9][13]. These mutations are thought to alter cell wall architecture, leading to reduced susceptibility to glycopeptides.

Table 2: Genetic Mutations Associated with Dalbavancin Resistance in Staphylococcus aureus

Gene(s)Mutation TypeAssociated PhenotypeReference(s)
walK, walRSingle Nucleotide Polymorphisms (SNPs)Increased dalbavancin, vancomycin, and daptomycin (B549167) MICs.[5][9][11][12]
stp1, atlMutationsAssociated with WalKR pathway and reduced dalbavancin susceptibility.[5][9][13]
pbp2Missense mutationsPotential cause of dalbavancin resistance.[14]
gdpPDeletionImplicated in biosynthesis and metabolism of the staphylococcal cell wall.[14]
apt, scrAMutationsAssociated with dalbavancin resistance and cross-resistance.[5][13]
Cross-Resistance and the Beta-Lactam "Seesaw Effect"

A notable finding from studies on dalbavancin resistance is the frequent occurrence of cross-resistance with other glycopeptides, such as vancomycin, and the lipopeptide daptomycin[5][9][13]. This is often linked to the shared mechanism of action and the common genetic pathways involved in resistance.

Furthermore, the development of resistance to dalbavancin has been associated with a phenomenon known as the "beta-lactam seesaw effect"[13][15]. This effect describes the observation that as susceptibility to glycopeptides and lipopeptides decreases, susceptibility to certain beta-lactam antibiotics can increase[15]. The exact mechanism is not fully elucidated but is thought to involve changes in the expression or activity of penicillin-binding proteins (PBPs)[15].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial studies of dalbavancin resistance.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of dalbavancin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07[1][3][13].

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Polysorbate 80: Supplementation with 0.002% polysorbate 80 is critical to prevent dalbavancin from adhering to plastic microtiter plates[1][3].

  • Inoculum: Prepared to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: Incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.

In Vitro Resistance Induction by Serial Passage

This protocol is a generalized representation of methods used to induce dalbavancin resistance in vitro.

  • Initial MIC Determination: The baseline MIC of dalbavancin for the test organism is determined.

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Serial Dilution: A series of tubes with two-fold dilutions of dalbavancin in broth is prepared.

  • Inoculation and Incubation: The tubes are inoculated with the bacterial suspension and incubated.

  • Passage: An aliquot of the bacterial culture from the tube with the highest concentration of dalbavancin that still permits growth (sub-MIC) is used to inoculate a fresh series of dalbavancin dilutions.

  • Repeat: This process is repeated for a predetermined number of passages (e.g., 20-30 days).

  • MIC Monitoring: The MIC is determined at regular intervals to monitor for changes in susceptibility.

Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is employed to identify the genetic mutations responsible for dalbavancin resistance.

  • DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the dalbavancin-resistant isolates.

  • Library Preparation: The extracted DNA is used to prepare sequencing libraries compatible with a high-throughput sequencing platform (e.g., Illumina).

  • Sequencing: The prepared libraries are sequenced to generate short-read DNA sequences.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Genome Assembly: Reads are assembled into a complete or draft genome sequence.

    • Variant Calling: The genome of the resistant isolate is compared to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotation: Identified mutations are annotated to determine the affected genes and the potential impact on protein function.

Visualizations

The following diagrams illustrate key concepts related to dalbavancin resistance.

WalKR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates WalR_P WalR-P DNA DNA WalR_P->DNA Binds to DNA Cell_Wall_Metabolism Regulation of Cell Wall Metabolism Genes DNA->Cell_Wall_Metabolism Regulates Transcription External_Signal External Signal (e.g., Cell Wall Stress) External_Signal->WalK Activates

Caption: The WalKR two-component signaling pathway in Staphylococcus aureus.

Experimental_Workflow_Resistance_Induction Start Start with Susceptible Strain MIC_Initial Determine Initial MIC Start->MIC_Initial Serial_Passage Serial Passage in Sub-MIC Dalbavancin MIC_Initial->Serial_Passage Serial_Passage->Serial_Passage MIC_Monitoring Monitor MIC Increase Serial_Passage->MIC_Monitoring Isolate_Resistant Isolate Resistant Mutant MIC_Monitoring->Isolate_Resistant Resistance Confirmed WGS Whole-Genome Sequencing Isolate_Resistant->WGS Analysis Comparative Genomic Analysis WGS->Analysis Identify_Mutations Identify Resistance Mutations Analysis->Identify_Mutations

Caption: Experimental workflow for in vitro induction and analysis of dalbavancin resistance.

Conclusion

Initial studies on dalbavancin resistance development indicate a low intrinsic potential for resistance in Staphylococcus aureus. However, under continuous selective pressure, resistance can emerge, primarily through mutations in the WalKR two-component system, which regulates cell wall metabolism. The development of dalbavancin resistance is often accompanied by cross-resistance to other glycopeptides and daptomycin, as well as a "seesaw" increase in susceptibility to beta-lactams. The detailed experimental protocols and data presented in this guide provide a foundation for further research into the mechanisms of dalbavancin resistance and the development of strategies to mitigate its emergence. Continuous surveillance and further investigation into the clinical implications of these findings are crucial for preserving the long-term efficacy of this important antibiotic.

References

Methodological & Application

Dalbavancin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic. Adherence to standardized methodologies is crucial for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) data, which is essential for clinical decision-making, epidemiological surveillance, and drug development.

Introduction

Dalbavancin exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing transpeptidation and transglycosylation, which are essential for cell wall integrity.[2] A unique characteristic of Dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its activity.

Accurate in vitro susceptibility testing is paramount for the effective use of Dalbavancin. This document outlines the standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Quantitative Summaries

Table 1: Quality Control (QC) Ranges for Dalbavancin MIC (μg/mL) by Broth Microdilution
Quality Control StrainATCC NumberCLSI M100-S30 MIC Range (μg/mL)
Staphylococcus aureus292130.03 - 0.12
Enterococcus faecalis292120.03 - 0.12
Streptococcus pneumoniae496190.008 - 0.03

Source: Data compiled from multiple studies and CLSI documentation.[3][4][5]

Table 2: Interpretive Breakpoints for Dalbavancin MIC (μg/mL)
OrganismFDACLSIEUCAST
S S S
Staphylococcus aureus≤ 0.25≤ 0.25≤ 0.125
Streptococcus spp. (β-hemolytic groups)≤ 0.25≤ 0.25≤ 0.125
Streptococcus anginosus group≤ 0.25≤ 0.25≤ 0.125
Enterococcus faecalis (vancomycin-susceptible)≤ 0.25≤ 0.25-

S = Susceptible. Note: Intermediate and Resistant breakpoints are not uniformly defined for Dalbavancin by all agencies. Sources: FDA, CLSI, and EUCAST documentation.[3][6][7]

Experimental Protocols

Broth Microdilution (BMD) Method for MIC Determination

This is the reference method for determining Dalbavancin MIC values.[3]

1. Preparation of Dalbavancin Stock Solution:

  • Due to its hydrophobic nature, Dalbavancin powder should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare an initial stock solution.[8]

  • The final concentration of DMSO in the testing wells should not exceed 1%.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the Dalbavancin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Crucially, the broth must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002%. [3][9][10] This surfactant prevents the lipophilic Dalbavancin molecule from adhering to the plastic of the microdilution plates, which would otherwise lead to falsely elevated MIC values.[10]

  • Dispense the diluted Dalbavancin solutions into the wells of a 96-well microtiter plate.

3. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

4. Incubation:

  • Incubate the inoculated microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of Dalbavancin that completely inhibits visible bacterial growth.

Disk Diffusion Method

The disk diffusion method is not recommended for determining Dalbavancin susceptibility. The hydrophobic properties of the drug lead to poor diffusion in agar, resulting in unreliable and inaccurate zone diameters.

Gradient Diffusion Method (Etest)

The gradient diffusion method, such as Etest, has shown a higher degree of agreement with the reference broth microdilution method compared to disk diffusion.[11] While BMD remains the gold standard, gradient diffusion can be an acceptable alternative where validated.[11] The manufacturer's instructions for the specific gradient diffusion strip should be followed.

Mandatory Visualizations

Dalbavancin_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan Layer) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Ala_D_Ala D-Ala-D-Ala Terminus Peptidoglycan_Synthesis->D_Ala_D_Ala produces D_Ala_D_Ala->Cell_Wall incorporates into Inhibition Inhibition of Transpeptidation & Transglycosylation Dalbavancin Dalbavancin Dalbavancin->Cell_Membrane anchors to Dalbavancin->D_Ala_D_Ala binds to Lipophilic_Side_Chain Lipophilic Side Chain Dalbavancin->Lipophilic_Side_Chain

Caption: Mechanism of action of Dalbavancin.

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Dalbavancin Stock in DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in CAMHB + 0.002% P-80 Prepare_Stock->Serial_Dilution Dispense Dispense into 96-Well Plate Serial_Dilution->Dispense Inoculate Inoculate Plate to ~5x10^5 CFU/mL Dispense->Inoculate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for Dalbavancin.

References

Application Notes and Protocols: Evaluating Dalbavancin in a Rat Model of Osteomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osteomyelitis, an infection of the bone, presents a significant clinical challenge, often requiring prolonged antibiotic therapy. Methicillin-resistant Staphylococcus aureus (MRSA) is a common causative agent. Dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic, offers a promising therapeutic option due to its potent activity against Gram-positive pathogens, including MRSA, and its extended plasma half-life which allows for infrequent dosing.[1][2][3] This document provides detailed protocols and compiled data for utilizing a rat model of osteomyelitis to evaluate the efficacy of dalbavancin. The methodologies outlined are based on established experimental models and provide a framework for preclinical assessment of dalbavancin and other potential antimicrobial agents.

Experimental Protocols

I. Induction of MRSA Osteomyelitis in a Rat Model

This protocol describes the surgical procedure for establishing a localized MRSA infection in the tibia of a rat, a commonly used model for osteomyelitis. The procedure can be adapted for implant-associated infections by the inclusion of a Kirschner-wire or screw.

Materials:

  • Sprague-Dawley or Wistar rats (male, specific pathogen-free)

  • Clinical MRSA isolate

  • General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, small retractors, bone drill or needle)

  • Sterile saline solution

  • Suturing material

  • (Optional) Sterile Kirschner-wire or orthopedic screw[1][2][4]

Procedure:

  • Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Shave and disinfect the surgical site on the proximal end of the tibia.

  • Surgical Incision: Make a small longitudinal incision over the proximal tibia to expose the bone.

  • Induction of Bone Defect: Using a small drill or a needle, create a defect in the cortical bone of the proximal tibia, entering the medullary cavity.

  • Bacterial Inoculation: Inject a specific volume of a clinical MRSA strain suspension (e.g., 10^6 colony-forming units [CFU]) directly into the medullary cavity through the created defect.[5]

  • (Optional) Implant Placement: For an implant-associated osteomyelitis model, insert a sterile Kirschner-wire or screw into the medullary cavity following bacterial inoculation.[1][2][4]

  • Wound Closure: Close the incision in layers using appropriate suture material.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection and distress. Allow the infection to establish for a period of time (e.g., 4 weeks for chronic models) before commencing treatment.[1][2]

II. Dalbavancin Administration Protocol

This protocol details the preparation and administration of dalbavancin to rats with established osteomyelitis. Dosing regimens are designed to mimic human pharmacokinetic profiles.[3][6]

Materials:

  • Dalbavancin powder for injection

  • Sterile water for injection or 5% dextrose in water (D5W)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Reconstitution of Dalbavancin: Reconstitute the lyophilized dalbavancin powder with sterile water for injection or D5W to the desired stock concentration.

  • Dosing Regimen:

    • Loading Dose: Administer a loading dose of 20 mg/kg of dalbavancin via intraperitoneal (IP) injection.[1][2][3]

    • Maintenance Dose: Follow the loading dose with daily IP injections of 10 mg/kg for the duration of the treatment period (e.g., 4 weeks).[1][2][3]

    • Alternative Regimens: Other studies have used treatment durations of 7 or 14 days without a loading dose, depending on the experimental design.[5][6][7]

  • Control Groups:

    • Vancomycin (B549263): Administer vancomycin (e.g., 50 mg/kg twice daily, IP) as a comparator antibiotic.[1][2]

    • Saline (Untreated): Administer an equivalent volume of sterile saline solution to the untreated control group.[5][6][7]

  • Treatment Duration: The treatment period can range from 7 days to 4 weeks, depending on the study's objectives and the model of osteomyelitis (acute vs. chronic).[1][2][5][6][7]

III. Assessment of Treatment Efficacy

This protocol describes the method for quantifying the bacterial load in the infected bone and, if applicable, the implant.

Materials:

  • Sterile dissection tools

  • Sterile phosphate-buffered saline (PBS) or Tryptic Soy Broth (TSB)

  • Tissue homogenizer

  • Sonicator (for implant analysis)

  • Blood agar (B569324) plates

  • Incubator

Procedure:

  • Sample Collection: At the end of the treatment period (typically 24 hours after the last dose), euthanize the rat.[1][2] Aseptically harvest the infected tibia and any associated implant.

  • Bone Processing:

    • Weigh the excised bone tissue.

    • Place the bone in a sterile tube with a known volume of PBS or TSB.

    • Homogenize the tissue until it is completely broken down.[8]

  • Implant Processing:

    • Place the explanted screw or wire in a tube with sterile PBS.

    • Sonicate the tube to dislodge bacteria adhering to the implant surface, forming a biofilm.[9]

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of the bone homogenate or the sonicate from the implant.

    • Plate aliquots of each dilution onto blood agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24-48 hours.[8][9]

    • Count the number of colonies on the plates to determine the number of CFU.

  • Data Expression: Express the bacterial load as CFU per gram of bone tissue (CFU/g) or CFU per milliliter of sonicate (CFU/mL).[4][7] For ease of statistical analysis, data is often log-transformed.

This protocol outlines the process for preparing bone tissue for histological examination to assess the pathological changes associated with osteomyelitis.

Materials:

  • 10% neutral buffered formalin

  • Decalcifying solution (e.g., EDTA-based solution)

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (B541160) (H&E) stains

  • Microscope

Procedure:

  • Fixation: Fix the harvested bone tissue in 10% neutral buffered formalin for at least 24 hours.

  • Decalcification: Decalcify the bone specimens using a suitable decalcifying agent until the bone is soft enough to be sectioned.

  • Processing and Embedding: Dehydrate the decalcified tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides. Stain the sections with H&E.

  • Microscopic Examination: Examine the stained sections under a microscope to evaluate for signs of osteomyelitis, which may include:

    • Presence of inflammatory cell infiltrates (neutrophils, lymphocytes, plasma cells)

    • Bone necrosis and remodeling

    • Presence of bacteria[10]

  • Histological Scoring: A scoring system can be used to semi-quantitatively assess the severity of infection, typically ranging from 0 (no signs of infection) to 4 (severe infection).[4]

Data Presentation

The efficacy of dalbavancin in rat models of osteomyelitis is primarily determined by the reduction in bacterial load compared to control groups. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of Dalbavancin in a Rat Model of Sternal MRSA Osteomyelitis

Treatment GroupDurationMean Bacterial Count (log10 CFU/g sternum)Log Reduction vs. SalineReference
Saline7 daysNot specified-[6][7]
Dalbavancin7 daysNot specified0.75[6][7]
Saline14 daysNot specified-[6][7]
Dalbavancin14 daysNot specified>3[6][7]
Vancomycin14 daysSimilar to DalbavancinSimilar to Dalbavancin[6][7]

Table 2: Efficacy of Dalbavancin in a Rat Model of Tibial MRSA Osteomyelitis

Treatment GroupDurationMedian Bacterial Count (CFU/g bone)Reference
Saline (Control)14 days1600[5]
Dalbavancin7 days70[5]
Dalbavancin14 days0[5]

Table 3: Efficacy of Dalbavancin in an Implant-Associated Rat Model of Tibial MRSA Osteomyelitis

Treatment GroupDurationMean Bacterial Count (log10 CFU/g bone ± SD)Reference
Untreated4 weeksNot specified[1]
Dalbavancin4 weeksSimilar to Vancomycin[1]
Vancomycin4 weeksSimilar to Dalbavancin[1]

Note: In the implant-associated model, both dalbavancin and vancomycin were superior to no treatment but demonstrated limited efficacy overall.[1]

Table 4: Efficacy of Dalbavancin Against MRSA Biofilms in an Implant-Associated Rat Model

Treatment GroupDurationMean Bacterial Count in Tibia (CFU/g)Mean Bacterial Count on Implant (CFU/mL)Reference
Control7 days2.8 x 10^51.1 x 10^6[4]
Dalbavancin7 days1.8 x 10^32.4 x 10^5[4]
Dalbavancin14 days8.28.2 x 10^3[4]

Visualizations

The following diagrams illustrate the experimental workflows for studying dalbavancin in a rat model of osteomyelitis.

Experimental_Workflow cluster_prep Phase 1: Preparation & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Assessment cluster_results Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) MRSA_Culture MRSA Culture Preparation Infection_Induction Surgical Induction of Osteomyelitis (Tibia/Sternum) MRSA_Culture->Infection_Induction Randomization Randomization into Groups Infection_Induction->Randomization Dalbavancin_Tx Dalbavancin Treatment (e.g., 20/10 mg/kg IP) Randomization->Dalbavancin_Tx Vancomycin_Tx Vancomycin Treatment (Comparator) Randomization->Vancomycin_Tx Saline_Tx Saline Treatment (Control) Randomization->Saline_Tx Euthanasia Euthanasia & Sample Collection (Bone/Implant) Dalbavancin_Tx->Euthanasia Vancomycin_Tx->Euthanasia Saline_Tx->Euthanasia Bacteriology Quantitative Bacteriology (CFU/g) Euthanasia->Bacteriology Histology Histological Evaluation Euthanasia->Histology Data_Analysis Data Analysis & Comparison Bacteriology->Data_Analysis Histology->Data_Analysis Bacteriological_Analysis_Workflow cluster_sampling Step 1: Sample Collection cluster_processing Step 2: Sample Processing cluster_quantification Step 3: Bacterial Quantification cluster_calculation Step 4: Data Calculation Harvest Aseptically Harvest Infected Tibia/Implant Weigh Weigh Bone Tissue Harvest->Weigh Sonicate Sonicate Implant to Dislodge Biofilm Harvest->Sonicate Homogenize Homogenize Bone in Sterile Buffer Weigh->Homogenize Dilute Perform Serial 10-fold Dilutions Homogenize->Dilute Sonicate->Dilute Plate Plate Dilutions on Blood Agar Dilute->Plate Incubate Incubate Plates (37°C, 24-48h) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate CFU/g of Bone or CFU/mL Count->Calculate Histological_Processing_Workflow cluster_prep Step 1: Tissue Preparation cluster_embedding Step 2: Processing & Embedding cluster_staining Step 3: Sectioning & Staining cluster_analysis Step 4: Analysis Fixation Fixation (10% Formalin) Decalcification Decalcification (EDTA Solution) Fixation->Decalcification Dehydration Dehydration (Graded Ethanol) Decalcification->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Paraffin Embedding Clearing->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Scoring Histological Scoring (0-4 Scale) Microscopy->Scoring

References

Dalbavancin in Experimental Endocarditis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of dalbavancin (B606935) in experimental endocarditis models. The information compiled from peer-reviewed studies offers a framework for investigating the efficacy of this long-acting lipoglycopeptide antibiotic in preclinical settings.

Executive Summary

Dalbavancin, a second-generation lipoglycopeptide, has demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), which are common etiologic agents in infective endocarditis. Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it an attractive candidate for treating deep-seated infections like endocarditis. Experimental models, primarily in rabbits and rats, have been instrumental in elucidating its in vivo efficacy. These studies have shown that dalbavancin is at least as potent as vancomycin (B549263) in reducing bacterial load in cardiac vegetations.[1]

In Vitro Susceptibility

In vitro studies are crucial for determining the baseline activity of dalbavancin against relevant clinical isolates. The minimum inhibitory concentration (MIC) is a key parameter assessed.

OrganismDalbavancin MIC50 (µg/mL)Dalbavancin MIC90 (µg/mL)Comparator MIC90 (µg/mL)
Staphylococcus aureus (All)0.030.03Vancomycin: 1
Methicillin-susceptible S. aureus (MSSA)0.030.03Daptomycin: 0.5
Methicillin-resistant S. aureus (MRSA)0.030.03Ceftaroline: >1
Enterococcus faecalis0.030.06Vancomycin: 2, Daptomycin: 1
Viridans Group Streptococci≤0.0150.03-
Coagulase-negative Staphylococci0.030.06-

Data compiled from studies on isolates from patients with infective endocarditis.[2][3]

Experimental Endocarditis Models: Efficacy Data

The rabbit model of aortic endocarditis is a well-established and frequently used model to evaluate the in vivo efficacy of antimicrobial agents.

Animal ModelBacterial StrainTreatment RegimenMean Bacterial Load in Vegetations (log10 CFU/g)Reduction in Bacterial Load (log10 CFU/g)
RabbitS. aureus Lim-1 (VSSA)Untreated Control9.7 ± 0.3-
RabbitS. aureus Lim-1 (VSSA)Dalbavancin (10 mg/kg once daily for 4 days)5.8 ± 0.83.9
RabbitS. aureus Lim-1 (VSSA)Dalbavancin (40 mg/kg single dose)7.2 ± 0.92.5
RabbitS. aureus Lim-2 (GISA)Untreated Control9.6 ± 0.4-
RabbitS. aureus Lim-2 (GISA)Dalbavancin (10 mg/kg once daily for 4 days)6.1 ± 0.53.5
RabbitS. aureus Lim-2 (GISA)Dalbavancin (40 mg/kg single dose)7.5 ± 0.82.1

VSSA: Vancomycin-susceptible Staphylococcus aureus; GISA: Glycopeptide-intermediate Staphylococcus aureus. Data from Lefort et al., 2004.[1]

In a rat model of staphylococcal endocarditis, dalbavancin was found to be as effective as vancomycin and teicoplanin in reducing the bacterial load in the heart, but at a lower and less frequent dosing schedule.[4]

Experimental Protocols

Rabbit Model of Aortic Endocarditis

This protocol is based on the methodology described by Lefort et al. (2004).[1]

1. Induction of Aortic Endocarditis:

  • Animal Model: New Zealand White female rabbits (2.5 to 3 kg).

  • Procedure: Anesthetize the rabbits. A polyethylene (B3416737) catheter is inserted through the right carotid artery and advanced into the left ventricle. The catheter is positioned to traverse the aortic valve to induce endothelial damage, which predisposes the site to bacterial colonization. The catheter is left in place for the duration of the experiment.

2. Bacterial Inoculation:

  • Bacterial Strains: Staphylococcus aureus strains with varying susceptibility to glycopeptides (e.g., vancomycin-susceptible and glycopeptide-intermediate strains).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline to a concentration of approximately 10⁶ CFU/mL.

  • Inoculation: 24 to 48 hours after catheter placement, inoculate the rabbits with 1 mL of the bacterial suspension via the marginal ear vein.

3. Antimicrobial Therapy:

  • Treatment Initiation: Begin treatment 48 hours after bacterial inoculation.

  • Dalbavancin Administration: Administer dalbavancin intravenously (IV) via the ear vein.

    • Regimen 1 (Once Daily): 10 mg/kg of body weight once daily for 4 days.
    • Regimen 2 (Single Dose): A single dose of 40 mg/kg.

  • Control Group: An untreated control group should be included.

4. Outcome Assessment:

  • Sacrifice: Euthanize the animals by intravenous injection of phenobarbital.

    • Control Group: 48 hours after bacterial inoculation.
    • Once-Daily Regimen: 24 hours after the last injection.
    • Single-Dose Regimen: 96 hours after drug administration.

  • Vegetation Analysis: Aseptically remove the heart and excise the aortic valve vegetations. Weigh the vegetations and homogenize them in sterile saline.

  • Bacterial Quantification: Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) media (e.g., Brain Heart Infusion agar). Incubate for 24-48 hours at 37°C and enumerate the colony-forming units (CFU). Express the results as log10 CFU per gram of vegetation.

Mechanism of Action and Experimental Workflow

Dalbavancin's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This action is enhanced by its lipophilic side chain, which anchors the molecule to the bacterial cell membrane.

dalbavancin_mechanism cluster_bacterium Gram-Positive Bacterium cluster_membrane Cell Membrane cluster_cellwall Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan Elongation Dalbavancin Dalbavancin Dalbavancin->Lipid_II Binds to D-Ala-D-Ala terminus Dalbavancin->Lipid_II Anchors via lipophilic tail Inhibition Inhibition Dalbavancin->Inhibition Inhibition->Transglycosylase Inhibition->Transpeptidase Cell_Death Bacterial Cell Death Inhibition->Cell_Death experimental_workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rabbit, Rat) Catheterization Induce Endothelial Damage (Catheter Placement) Animal_Model->Catheterization Inoculation Bacterial Inoculation (e.g., S. aureus, E. faecalis) Catheterization->Inoculation Therapy Administer Dalbavancin (Specify Dose and Regimen) Inoculation->Therapy Controls Include Untreated and/or Comparator Groups Inoculation->Controls Sacrifice Euthanize Animals Therapy->Sacrifice Controls->Sacrifice Harvest Harvest Cardiac Vegetations Sacrifice->Harvest Quantify Quantify Bacterial Load (CFU/g) Harvest->Quantify Data_Analysis Statistical Analysis of Results Quantify->Data_Analysis

References

Application Notes and Protocols: Methodology for Testing Dalbavancin Against Staphylococcal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life offers a significant advantage in clinical settings. Of particular interest to researchers is its efficacy against staphylococcal biofilms, which are notoriously resistant to conventional antibiotic therapies and are a leading cause of persistent and chronic infections associated with medical devices.

These application notes provide a comprehensive overview of the methodologies employed to evaluate the in vitro activity of dalbavancin against biofilms formed by Staphylococcus aureus and Staphylococcus epidermidis. The protocols detailed below, synthesized from established research, offer a standardized approach to assessing dalbavancin's ability to inhibit biofilm formation and eradicate mature biofilms.

Key Quantitative Metrics

The effectiveness of dalbavancin against staphylococcal biofilms is typically quantified using the following metrics:

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Minimum Biofilm Bactericidal Concentration (MBBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., ≥3-log10) in the number of viable bacteria within a biofilm.

Summary of Dalbavancin's In Vitro Anti-Biofilm Activity

The following tables summarize the quantitative data on dalbavancin's efficacy against staphylococcal biofilms from various studies. These values highlight its potency in both preventing biofilm formation and acting on established biofilms.

Table 1: Dalbavancin Activity Against Staphylococcus aureus Biofilms

MetricStrain TypeConcentration Range (mg/L)Reference
MBIC MRSA0.5 - 1[1][2]
MBEC MRSAup to 0.4 µg/mL[3]
MBC (50% reduction) MRSA1 - 4[4]
MBBC₅₀ S. aureus1 µg/mL[5][6]
MBBC₉₀ S. aureus2 µg/mL[5][6]

Table 2: Dalbavancin Activity Against Staphylococcus epidermidis Biofilms

MetricStrain TypeConcentration Range (mg/L)Reference
MBIC MRSE2[1]
MBC (50% reduction) MRSE2 - 16[4]
MBBC₅₀ S. epidermidis1 µg/mL[5][6]
MBBC₉₀ S. epidermidis4 µg/mL[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol outlines the methodology for determining the minimum concentration of dalbavancin required to inhibit the initial formation of staphylococcal biofilms.

Workflow for MBIC Determination

MBIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Staphylococcal Inoculum a1 Inoculate Microtiter Plate with Bacteria and Dalbavancin p1->a1 p2 Prepare Serial Dilutions of Dalbavancin p2->a1 a2 Incubate at 37°C for 24 hours a1->a2 an1 Wash Plate to Remove Planktonic Cells a2->an1 an2 Quantify Biofilm (Crystal Violet Staining) an1->an2 an3 Determine MBIC an2->an3

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Materials:

  • Staphylococcus aureus or Staphylococcus epidermidis strains

  • Trypticase Soy Broth (TSB) supplemented with 1% glucose

  • Dalbavancin stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the staphylococcal strain overnight in TSB at 37°C.

    • Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Dalbavancin Preparation:

    • Prepare a stock solution of dalbavancin in a suitable solvent (e.g., sterile distilled water with 5% DMSO).

    • Perform serial two-fold dilutions of dalbavancin in TSB with 1% glucose in the microtiter plate to achieve the desired concentration range (e.g., 0.0625 to 256 mg/L).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 100 µL of the dalbavancin dilutions.

    • Include positive control wells (bacteria without dalbavancin) and negative control wells (broth only).

    • Incubate the plate at 37°C for 24 hours.[4]

  • Biofilm Quantification (Crystal Violet Staining):

    • Gently wash the wells twice with PBS to remove planktonic (non-adherent) bacteria.

    • Fix the biofilms by adding 200 µL of 99% methanol (B129727) to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

    • Wash the wells thoroughly with tap water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.

  • MBIC Determination:

    • The MBIC is defined as the lowest concentration of dalbavancin that results in a significant inhibition of biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is designed to assess the concentration of dalbavancin required to eradicate a pre-formed, mature staphylococcal biofilm.

Workflow for MBEC Determination

MBEC_Workflow cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis b1 Inoculate Microtiter Plate with Staphylococcal Suspension b2 Incubate at 37°C for 24 hours b1->b2 t1 Wash to Remove Planktonic Cells b2->t1 t2 Add Dalbavancin Dilutions to Mature Biofilms t1->t2 t3 Incubate at 37°C for 24 hours t2->t3 an1 Wash Plate t3->an1 an2 Quantify Viable Cells (CFU Counting) an1->an2 an3 Determine MBEC an2->an3

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Materials:

  • Same as for Protocol 1, with the addition of:

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Sterile beads or sonicator

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum as described in Protocol 1.

    • Add 200 µL of the inoculum to each well of a 96-well microtiter plate.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Dalbavancin Treatment:

    • After incubation, carefully remove the planktonic bacteria by washing the wells twice with PBS.

    • Prepare serial dilutions of dalbavancin in fresh TSB with 1% glucose.

    • Add 200 µL of the dalbavancin dilutions to the wells containing the pre-formed biofilms.

    • Include a positive control (biofilm with no antibiotic) and a negative control (broth only).

    • Incubate the plate for a further 24 hours at 37°C.[4]

  • Quantification of Viable Cells (CFU Counting):

    • After the treatment period, wash the wells again with PBS to remove the antibiotic and any dead cells.

    • Add 200 µL of PBS to each well and disrupt the biofilm by scraping, vortexing with sterile beads, or sonication.

    • Perform serial dilutions of the resulting bacterial suspension in PBS.

    • Plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

  • MBEC Determination:

    • The MBEC is defined as the lowest concentration of dalbavancin that results in the eradication of the biofilm, often defined as no visible growth on the agar plates from the disrupted biofilm suspension.

Alternative Quantification Method: Real-Time Impedance Measurement

For a more dynamic assessment of biofilm formation and disruption, real-time impedance-based systems like the xCELLigence platform can be utilized.[1][2][7] This method measures changes in electrical impedance as bacteria adhere and form a biofilm on the electrodes at the bottom of the wells, providing a continuous, label-free readout of biofilm biomass.

Workflow for Real-Time Biofilm Analysis

RealTime_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_analysis Analysis s1 Place E-Plate in xCELLigence System s2 Add Bacterial Inoculum and Dalbavancin s1->s2 m1 Incubate in the System (e.g., up to 48 hours) s2->m1 m2 Continuously Measure Cell Index (Impedance) m1->m2 a1 Plot Cell Index vs. Time m2->a1 a2 Determine Impact on Biofilm Growth Dynamics a1->a2

Caption: Workflow for real-time analysis of biofilm formation using impedance measurement.

This technique allows for the real-time evaluation of dalbavancin's effect on both the initial attachment and the subsequent maturation phases of biofilm development.[1][2]

Conclusion

The methodologies described provide a robust framework for the in vitro evaluation of dalbavancin's activity against staphylococcal biofilms. The use of standardized protocols for determining MBIC and MBEC, coupled with quantitative endpoints such as crystal violet staining and CFU counting, allows for reproducible and comparable data. Advanced techniques like real-time impedance measurement can offer deeper insights into the dynamics of dalbavancin's interaction with biofilms. The consistent findings of dalbavancin's potent anti-biofilm activity in these assays underscore its potential as a valuable therapeutic option for biofilm-associated infections.[7]

References

Application Notes and Protocols for Dalbavancin Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dalbavancin (B606935) dosage and administration in preclinical animal models, drawing from various efficacy and pharmacokinetic studies. The following protocols and data are intended to serve as a guide for designing and conducting in vivo experiments to evaluate dalbavancin for the treatment of Gram-positive infections.

I. Quantitative Data Summary

The following tables summarize dalbavancin dosages used in various preclinical animal models. These data highlight the range of doses and regimens that have been demonstrated to be effective.

Table 1: Dalbavancin Dosage in Rat Models

Animal ModelInfection TypeRoute of AdministrationDosing RegimenKey FindingsReference
Sprague-Dawley RatPharmacokineticsIntravenous (IV)Single 20 mg/kg doseTerminal half-life of approximately 187 hours (8 days). Dual elimination via urine and feces.[1][2][3][1][2][3]
Sprague-Dawley RatPharmacokineticsIntravenous (IV)Single 40 mg/kg doseAUC(0–∞) of the main component B0 was significantly higher than other components.[4]
Sprague-Dawley RatImplant-Related Osteomyelitis (MRSA)Intraperitoneal (IP)20 mg/kg loading dose, then 10 mg/kg daily for 4 weeksAs effective as vancomycin (B549263) in reducing bacterial load in bone.[5][5]

Table 2: Dalbavancin Dosage in Mouse Models

Animal ModelInfection TypeRoute of AdministrationDosing RegimenKey FindingsReference
MouseSkin Infection (MRSA)Not Specified20 mg/kg on day 1 and 10 mg/kg on day 8Effective in reducing bacterial load in wounds and promoted faster wound healing compared to vancomycin.[6][7][6][7]
MouseSepsis (S. aureus, S. pneumoniae)Not SpecifiedTotal doses of 30 to 480 mg/kg over six days with various intervals (12-72 hours)Efficacy correlated with AUC/MIC and peak concentration/MIC. Lengthening the dosing interval improved treatment response.[8][8]
Neutropenic MouseThigh Infection (S. aureus, S. pneumoniae)Not SpecifiedNot SpecifiedThe pharmacodynamic parameter that best correlated with efficacy was the area under the concentration-time curve (AUC)/MIC.[9][9]

II. Experimental Protocols

A. Pharmacokinetic Study in Rats

This protocol is based on studies investigating the pharmacokinetic profile of dalbavancin in rats.[1][2][3]

Objective: To determine the pharmacokinetic parameters of dalbavancin in rats following intravenous administration.

Materials:

  • Dalbavancin for injection

  • Sterile 5% Dextrose in Water (D5W) for reconstitution

  • Sprague-Dawley rats

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., HPLC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize Sprague-Dawley rats to the laboratory environment. On the day of the study, anesthetize the animals and place an intravenous catheter for drug administration and blood sampling.

  • Dalbavancin Preparation: Reconstitute dalbavancin powder with sterile D5W to the desired concentration (e.g., for a 20 mg/kg dose).

  • Drug Administration: Administer the prepared dalbavancin solution intravenously to the rats as a single bolus injection.[1][2][3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 3, 8, 24, 72, 144, and 216 hours post-dose) into tubes containing an anticoagulant.[4]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of dalbavancin using a validated analytical method such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, area under the curve (AUC), and clearance from the plasma concentration-time data.

B. Murine Skin Infection Model

This protocol is adapted from studies evaluating the efficacy of dalbavancin in a mouse model of MRSA skin infection.[6][7]

Objective: To assess the efficacy of dalbavancin in reducing bacterial load and promoting wound healing in a murine model of MRSA skin infection.

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Mice

  • Anesthetic

  • Surgical instruments for creating a wound

  • Dalbavancin for injection

  • Vancomycin (as a comparator)

  • Sterile saline

  • Materials for bacterial enumeration (e.g., agar (B569324) plates)

  • Histology equipment

Procedure:

  • Infection: Anesthetize the mice and create a full-thickness skin wound. Inoculate the wound with a suspension of MRSA.

  • Treatment Groups: Divide the mice into treatment groups:

    • Dalbavancin group: Administer dalbavancin (e.g., 20 mg/kg on day 1 and 10 mg/kg on day 8).[6][7]

    • Vancomycin group: Administer vancomycin daily (e.g., 10 mg/kg).[6][7]

    • Untreated control group.

  • Treatment Administration: Administer the antibiotics as per the defined dosing schedule.

  • Outcome Assessment (e.g., at day 14):

    • Bacterial Load: Excise the wound tissue, homogenize it, and perform serial dilutions for plating to determine the number of colony-forming units (CFU).[6]

    • Wound Healing: Assess wound healing through histological and immunohistochemical staining of the excised tissue.[6][7]

III. Visualizations

Experimental_Workflow_Pharmacokinetics cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Prep Animal Preparation (Sprague-Dawley Rats) Drug_Admin Intravenous Administration Animal_Prep->Drug_Admin Drug_Prep Dalbavancin Preparation (Reconstitute in D5W) Drug_Prep->Drug_Admin Blood_Sampling Blood Sampling (Multiple Time Points) Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Analysis Sample Analysis (HPLC-MS/MS) Plasma_Prep->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of dalbavancin.

Experimental_Workflow_Skin_Infection cluster_model Model Creation cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Infection Induce Skin Wound & Inoculate with MRSA Grouping Divide into Treatment Groups Infection->Grouping Treatment Administer Dalbavancin or Vancomycin Grouping->Treatment Bacterial_Load Determine Bacterial Load (CFU) Treatment->Bacterial_Load Wound_Healing Histological Analysis Treatment->Wound_Healing

Caption: Workflow for a murine skin infection efficacy study.

Signaling_Pathway_Dalbavancin_Action Dalbavancin Dalbavancin Cell_Wall Bacterial Cell Wall (Peptidoglycan) Dalbavancin->Cell_Wall targets Binding Binds to D-alanyl-D-alanine terminus of peptidoglycan precursor Cell_Wall->Binding Crosslinking_Inhibition Inhibition of Transglycosylation and Transpeptidation (Cross-linking) Binding->Crosslinking_Inhibition Cell_Lysis Bacterial Cell Lysis and Death Crosslinking_Inhibition->Cell_Lysis

Caption: Mechanism of action of dalbavancin on the bacterial cell wall.

References

In Vivo Efficacy of Dalbavancin in a Granuloma Pouch Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, utilizing the rat granuloma pouch model. This model is a well-established method for evaluating the efficacy of antimicrobial agents in a localized, inflamed environment that mimics certain aspects of human soft tissue infections. These notes and protocols are compiled from published research to guide the design and execution of similar preclinical studies.

Introduction

Dalbavancin is a bactericidal antibiotic effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby preventing cross-linking.[2][3][4][5][6] The unique lipophilic side chain of dalbavancin allows it to anchor to the bacterial membrane, enhancing its potency and contributing to its remarkably long half-life.[2][3][4][5] The granuloma pouch model offers a valuable platform to study the pharmacokinetic and pharmacodynamic properties of antibiotics like dalbavancin in an environment of a localized infection with an inflammatory exudate.[7][8][9]

Data Presentation: Efficacy of Dalbavancin

The following tables summarize the quantitative data on the efficacy of dalbavancin against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA in the rat granuloma pouch model. Data is compared with other relevant antibiotics, vancomycin (B549263) and linezolid.

Table 1: Efficacy of Dalbavancin against MSSA in the Rat Granuloma Pouch Model

Treatment GroupDose (mg/kg)Dosing RegimenTime Post-Infection (hours)Mean Bacterial Count (log CFU/mL of exudate)
Control--24~7.5
48~8.0
96~8.0
Dalbavancin10Single i.v. dose24< Limit of Detection
96No regrowth

Data compiled from published studies.[7][10]

Table 2: Efficacy of Dalbavancin, Vancomycin, and Linezolid against MRSA in the Rat Granuloma Pouch Model

Treatment GroupDose (mg/kg)Dosing RegimenTime Post-Infection (hours)Mean Bacterial Count (log CFU/mL of exudate)
Control--24~7.5
120~8.5
Dalbavancin10Single i.v. dose24~5.0 (>2 log reduction)
120No regrowth
Vancomycin100Four i.m. doses24~5.5
120No regrowth
Linezolid100Oral doses24~6.0
48Regrowth started
Linezolid200Oral doses24~5.5
48Regrowth started

Data compiled from published studies. A single 10 mg/kg intravenous dose of dalbavancin was comparable to four 100 mg/kg intramuscular doses of vancomycin in preventing MRSA regrowth for up to 120 hours.[7][10][11]

Table 3: Pharmacokinetic Parameters of Dalbavancin in the Rat Granuloma Pouch Model

ParameterValue
Plasma to Pouch Exudate AUC Ratio1.01

This ratio indicates excellent penetration of dalbavancin into the inflammatory exudate of the granuloma pouch.[7][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the efficacy studies of dalbavancin in the rat granuloma pouch model.

Granuloma Pouch Model Induction in Rats

This protocol describes the creation of a subcutaneous pouch that develops a lining of granulomatous tissue.

Materials:

  • Male rats (specific strain, e.g., Sprague-Dawley, should be consistent within a study)

  • Sterile air

  • Irritant solution (e.g., 1% croton oil in olive oil)[8]

  • Syringes and needles

Procedure:

  • Acclimatize rats to the laboratory environment for at least one week prior to the experiment.[12]

  • Anesthetize the rat using an appropriate method.

  • Shave the dorsal area of the rat.

  • Inject a volume of sterile air (e.g., 20 mL) subcutaneously in the mid-dorsal region to create an air pouch.

  • After a few days (e.g., 2-3 days), inject a smaller volume of sterile air (e.g., 10 mL) to maintain the pouch.[12]

  • Approximately 6-7 days after the initial air injection, inject a small volume (e.g., 0.5 mL) of the irritant solution into the pouch to induce the formation of granulomatous tissue.[8]

  • Allow 7 to 10 days for the granuloma pouch to fully form before initiating the infection study. The pouch will be filled with a hemorrhagic exudate.[8][11]

Bacterial Infection of the Granuloma Pouch

This protocol outlines the procedure for inoculating the established granuloma pouch with S. aureus.

Materials:

  • Bacterial culture of MSSA or MRSA strain.

  • Sterile saline or appropriate broth.

  • Syringes and needles.

Procedure:

  • Prepare a bacterial suspension of the desired S. aureus strain (e.g., MSSA or MRSA) to a specific concentration (e.g., 10^7 CFU/mL).[11]

  • Anesthetize the rat with the established granuloma pouch.

  • Inject a defined volume of the bacterial suspension (e.g., 0.5 mL) directly into the granuloma pouch.

Administration of Dalbavancin and Comparator Antibiotics

This protocol details the administration of the test and control articles.

Materials:

  • Dalbavancin for injection.

  • Vancomycin for injection.

  • Linezolid for oral administration.

  • Sterile vehicle for injections (e.g., sterile water for injection, 0.9% saline).

  • Gavage needles for oral administration.

Procedure:

  • Dalbavancin: Administer as a single intravenous (i.v.) dose (e.g., 10 mg/kg) at a specified time post-infection (e.g., 2 hours for MSSA, 3 hours for MRSA).[11]

  • Vancomycin: Administer via intramuscular (i.m.) injection (e.g., 100 mg/kg). For multiple-dose regimens, administer at specified intervals (e.g., every 12 hours for a total of four doses).

  • Linezolid: Administer orally (p.o.) using a gavage needle (e.g., 100 or 200 mg/kg).

  • Control Group: Administer the vehicle used for the test articles following the same route and schedule.

Assessment of In Vivo Efficacy

This protocol describes the method for determining the bacterial load in the pouch exudate.

Materials:

  • Syringes and needles.

  • Sterile microcentrifuge tubes.

  • Phosphate-buffered saline (PBS) or sterile saline for dilutions.

  • Tryptic Soy Agar (TSA) plates or other suitable growth medium.

  • Incubator.

Procedure:

  • At predetermined time points post-treatment (e.g., 24, 48, 72, 96, 120 hours), anesthetize the rats.

  • Aseptically collect a sample of the pouch exudate using a syringe.

  • Perform serial dilutions of the exudate in sterile PBS or saline.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the bacterial concentration in CFU/mL of exudate.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of dalbavancin.

Experimental_Workflow A 1. Granuloma Pouch Induction (Subcutaneous air injection followed by irritant) B 2. Pouch Maturation (7-10 days) A->B C 3. Bacterial Inoculation (e.g., MRSA suspension into pouch) B->C D 4. Antibiotic Administration (Single i.v. dose of Dalbavancin or comparator) C->D E 5. Sample Collection (Pouch exudate at various time points) D->E F 6. Efficacy Assessment (Bacterial load determination - CFU/mL) E->F Dalbavancin_Mechanism cluster_0 Bacterial Cell Wall cluster_1 Dalbavancin Action peptidoglycan Growing Peptidoglycan Chain d_ala D-Ala-D-Ala Terminus peptidoglycan->d_ala inhibition Inhibition of Transpeptidation d_ala->inhibition dalbavancin Dalbavancin dalbavancin->d_ala Binds to dalbavancin->inhibition result Disruption of Cell Wall Synthesis & Bacterial Cell Death inhibition->result

References

Application Notes and Protocols: Assessing Dalbavancin Activity Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro and in vivo activity of dalbavancin (B606935) against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections outline standard susceptibility testing, time-kill kinetics, and biofilm eradication assays, complete with data presentation tables and workflow diagrams to ensure reproducibility and clarity.

Introduction to Dalbavancin and its Mechanism of Action

Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria, including MRSA.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][4] Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the transpeptidation and transglycosylation steps essential for peptidoglycan cross-linking.[4] This disruption of cell wall integrity ultimately leads to bacterial cell death.[5] The unique lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, enhancing its affinity for the target and contributing to its prolonged half-life.[2][4][6]

Dalbavancin Mechanism of Action against MRSA Dalbavancin Dalbavancin Lipid_II Lipid II (Peptidoglycan Precursor) (with D-Ala-D-Ala terminus) Dalbavancin->Lipid_II Binds to D-Ala-D-Ala terminus PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase/Transglycosylase) Dalbavancin->PBP Inhibits transpeptidation & transglycosylation Lipid_II->PBP Substrate for Cell_Wall Growing Peptidoglycan Chain PBP->Cell_Wall Catalyzes cross-linking Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened cell wall leads to

Figure 1. Dalbavancin's mechanism of action targeting MRSA cell wall synthesis.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Determining the Minimum Inhibitory Concentration (MIC) is the most fundamental method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent.

Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][7]

  • Prepare MRSA Inoculum:

    • From a fresh (18-24 hour) culture of MRSA on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Dalbavancin Dilutions:

    • Prepare a stock solution of dalbavancin.

    • Perform serial two-fold dilutions of dalbavancin in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 4 µg/mL). For dalbavancin, it is crucial to supplement the broth with 0.002% polysorbate-80 to ensure accurate and reproducible results.[8][9]

  • Inoculation and Incubation:

    • Add the diluted MRSA inoculum to each well of the microtiter plate containing the dalbavancin dilutions.

    • Include a growth control well (MRSA inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth of the MRSA isolate.

Data Presentation
MRSA Strain TypeDalbavancin MIC Range (µg/mL)Dalbavancin MIC₅₀ (µg/mL)Dalbavancin MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.06 - 0.50.060.06
Methicillin-Resistant S. aureus (MRSA)0.06 - 0.50.060.12
Vancomycin-Intermediate S. aureus (VISA)0.06 - 10.060.25
Linezolid-Resistant S. aureus0.03 - 0.060.060.06

Data compiled from multiple sources.[2][5][6][7][8][10]

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results MRSA_Culture MRSA Culture (18-24h) McFarland 0.5 McFarland Standardization MRSA_Culture->McFarland Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Plate 96-Well Plate Inoculation Inoculum->Plate Dalbavancin_Stock Dalbavancin Stock Serial_Dilutions Serial Dilutions in CAMHB + P-80 Dalbavancin_Stock->Serial_Dilutions Serial_Dilutions->Plate Incubation Incubate (35°C, 16-20h) Plate->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Figure 2. Workflow for determining the MIC of dalbavancin against MRSA.

Time-Kill Kinetic Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol
  • Prepare MRSA Inoculum:

    • Prepare a logarithmic-phase culture of MRSA in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Set Up Test Conditions:

    • Prepare flasks or tubes with CAMHB containing dalbavancin at various concentrations (e.g., 1x, 4x, 8x, and 16x the MIC).

    • Include a growth control (no antibiotic).

  • Inoculation and Sampling:

    • Inoculate the prepared flasks/tubes with the MRSA suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask/tube.

  • Quantify Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each dalbavancin concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation
Dalbavancin ConcentrationMean Log₁₀ CFU/mL Reduction at 24 hours
1x MIC≥ 3
4x MIC≥ 3
8x MIC≥ 3
16x MIC≥ 3

At concentrations of ≥1 µg/ml, dalbavancin typically results in a ≥3-log₁₀ decrease in viable counts of MRSA within 24 hours.[8][11] A single 10 mg/kg dose of dalbavancin in a rat granuloma pouch model reduced the viable MRSA count by more than 2 log CFU/mL, with regrowth prevented for up to 120 hours.[10][12][13]

Time-Kill Assay Workflow Start Start with Log-Phase MRSA Culture Inoculate Inoculate CAMHB with Dalbavancin (various MIC multiples) and MRSA Start->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Figure 3. Workflow for performing a time-kill kinetic assay.

Biofilm Activity Assays

MRSA readily forms biofilms, which are associated with persistent infections and increased antibiotic tolerance. Assessing dalbavancin's activity against these structures is crucial.

Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC)
  • Biofilm Formation:

    • Grow MRSA in a suitable medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) in the wells of a 96-well microtiter plate.

    • Incubate for 24 hours at 37°C to allow for biofilm formation.

  • Planktonic Cell Removal:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Antibiotic Challenge:

    • Add fresh medium containing serial dilutions of dalbavancin to the wells with the established biofilms.

    • Incubate for a further 24 hours at 37°C.

  • MBEC Determination:

    • After incubation, remove the antibiotic-containing medium and wash the wells again with PBS.

    • Add fresh, antibiotic-free medium to the wells.

    • Disrupt the biofilms by scraping or sonication.

    • Plate the resuspended cells onto agar to determine the number of viable cells.

    • The MBEC is the minimum concentration of dalbavancin required to kill the biofilm-embedded bacteria.

Data Presentation
MRSA Biofilm MetricDalbavancin Concentration (µg/mL)
MBIC (Minimum Biofilm Inhibitory Concentration)0.03 - 0.5
MBEC (Minimum Biofilm Eradication Concentration)0.25 - 4
MBEC₉₀0.5

Dalbavancin has demonstrated potent activity against established MRSA biofilms, with an MBEC₉₀ of 0.5 µg/mL.[14][15] This is significantly lower than that of linezolid (B1675486) (8 µg/mL) and vancomycin (B549263) (4 µg/mL).[14][15]

MBEC Assay Workflow Grow_Biofilm Grow MRSA Biofilm in 96-Well Plate (24h) Wash_1 Wash to Remove Planktonic Cells Grow_Biofilm->Wash_1 Add_Dalbavancin Add Dalbavancin Serial Dilutions Wash_1->Add_Dalbavancin Incubate_2 Incubate (24h) Add_Dalbavancin->Incubate_2 Wash_2 Wash to Remove Antibiotic Incubate_2->Wash_2 Disrupt_Biofilm Disrupt Biofilm (Sonication/Scraping) Wash_2->Disrupt_Biofilm Plate_Viable Plate for Viable Cell Count Disrupt_Biofilm->Plate_Viable Determine_MBEC Determine MBEC (Lowest concentration to kill biofilm) Plate_Viable->Determine_MBEC

Figure 4. Workflow for determining the MBEC of dalbavancin against MRSA biofilms.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of dalbavancin against MRSA. Adherence to standardized methodologies is critical for generating reliable and comparable data. Dalbavancin consistently demonstrates potent in vitro activity against planktonic and biofilm-associated MRSA, supporting its clinical utility in treating infections caused by this challenging pathogen.

References

Application Notes and Protocols for Dalbavancin in Animal Models of Implant-Associated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dalbavancin (B606935) in treating implant-associated infections in various animal models. The following sections detail the quantitative efficacy of dalbavancin, standardized experimental protocols derived from published studies, and visual representations of experimental workflows.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in implant-associated infections.[1][2] Its extended plasma half-life allows for infrequent dosing, making it an attractive option for long-term treatment often required for such infections.[3][4] Animal models are crucial for evaluating the in vivo efficacy of antibiotics like dalbavancin against bacterial biofilms on implant surfaces, which are notoriously difficult to eradicate.[1][5] This document summarizes key findings and methodologies from preclinical studies to guide future research and development.

Quantitative Data Presentation

The efficacy of dalbavancin has been evaluated in several animal models of implant-associated infections. The following tables summarize the quantitative outcomes from these studies, focusing on the reduction in bacterial burden.

Table 1: Efficacy of Dalbavancin in a Rat Model of MRSA Orthopaedic Implant-Associated Infection

Treatment GroupDuration of TreatmentBacterial Load on Implant (log10 CFU/mL)Bacterial Load in Tibia (log10 CFU/g)Histopathological Score (0-4)Reference
Control (No Treatment)7 days6.045.453 (Severe)[6][7][8]
Dalbavancin7 days5.383.262 (Moderate)[6][7][8]
Dalbavancin14 days3.910.910 (No Infection)[6][7][8]

CFU: Colony-Forming Units. The histopathological score reflects the severity of infection, with 0 indicating no infection and 4 indicating severe infection.[6][7]

Table 2: Efficacy of Dalbavancin Monotherapy in a Rat Model of MRSA Implant-Related Osteomyelitis

Treatment GroupDuration of TreatmentBacterial Load in Osseous Tissue (log10 CFU/g)Reference
Control (No Treatment)4 weeksNot specified, but significantly higher than treatment groups[3][4]
Dalbavancin (20 mg/kg loading dose, then 10 mg/kg daily)4 weeksSignificantly lower than control, comparable to vancomycin (B549263)[3][4]
Vancomycin (50 mg/kg twice daily)4 weeksSignificantly lower than control[3][4]

Table 3: Efficacy of Dalbavancin in a Guinea Pig Model of Foreign-Body Infection with MRSA

Treatment GroupBacterial Eradication from Cages (%)Prevention of Rifampicin (B610482) ResistanceReference
Dalbavancin (80 mg/kg, single dose) in combination with Rifampicin36%Yes[9]
Dalbavancin (high dose) aloneFailed to eradicate biofilmNot applicable[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on dalbavancin's use in animal models of implant-associated infections.

Protocol 1: Rat Model of Orthopaedic Implant-Associated Infection[6][7]
  • Bacterial Strain and Biofilm Formation:

    • A clinical isolate of MRSA from a human osteomyelitis case is used.

    • Biofilms are formed on the surface of stainless-steel screws by incubating them in a bacterial suspension.

  • Animal Model and Surgical Procedure:

    • Wistar rats are used for this model.

    • Under general anesthesia, a hole is drilled in the proximal tibia of the rats.

    • The screw with the pre-formed biofilm is inserted into the drilled hole.

  • Treatment Regimen:

    • Animals are divided into a control group (no treatment) and treatment groups receiving dalbavancin.

    • Dalbavancin is administered intraperitoneally. Treatment durations of 7 and 14 days have been studied.[6][7]

  • Outcome Assessment:

    • At the end of the treatment period, the animals are euthanized.

    • The implant (screw) and the surrounding tibia are harvested.

    • To quantify the bacterial load, the implant is sonicated to detach the biofilm, and the bone is homogenized.[1]

    • Serial dilutions of the resulting bacterial suspensions are plated to determine the number of colony-forming units (CFU).

    • The tibia is also subjected to histopathological examination to assess the severity of the infection.[6][7]

Protocol 2: Rat Model of Implant-Related Osteomyelitis[3][4]
  • Bacterial Strain and Inoculation:

    • A clinical MRSA isolate is used.

    • A Kirschner-wire (K-wire) is inserted into the proximal tibia of Sprague-Dawley rats under anesthesia.

    • The MRSA isolate is injected into the tibial cavity.

  • Infection Establishment and Treatment:

    • The infection is allowed to establish for four weeks.

    • Animals are then randomized into control, dalbavancin, and vancomycin treatment groups.

    • Dalbavancin is administered with a loading dose followed by daily maintenance doses.

    • Vancomycin is administered twice daily.

    • Treatment is continued for four weeks.

  • Microbiological Examination:

    • Twenty-four hours after the last treatment dose, the animals are euthanized.

    • The tibias and K-wires are harvested for quantitative bacterial culture to determine the efficacy of the treatment.

Protocol 3: Mouse Model of Hematogenous Implant Infection[10][11]
  • Implant Preparation and Coating:

    • Small polymeric stent grafts are coated with a poly-L-lactic acid (PLLA) layer.

    • The PLLA layer is incorporated with dalbavancin or a combination of rifampicin and minocycline.

  • Infection and Implantation:

    • The coated stent grafts are colonized with S. aureus before implantation.

    • The colonized implants are inserted into the tail vein of mice.

  • Assessment of Hematogenous Spread:

    • The primary outcome is the prevention of hematogenous spread of the bacteria.

    • Colony-forming units (CFU) are determined in the blood, spleen, and kidneys at specified time points (e.g., 6 and 48 hours) after implantation.[10]

    • Local tissue reaction to the implant is assessed through histological analysis of tail cross-sections.

    • Systemic inflammatory response is evaluated by measuring plasma cytokine levels.

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase cluster_analysis Analysis Phase bact_prep Bacterial Culture (e.g., MRSA) implant_prep Implant Preparation (Coating/Colonization) bact_prep->implant_prep implantation Surgical Implantation (e.g., Tibia, Tail Vein) implant_prep->implantation animal_prep Animal Anesthesia animal_prep->implantation infection Infection Induction (if not pre-colonized) implantation->infection infection_est Infection Establishment Period infection->infection_est treatment Treatment Initiation (Dalbavancin vs. Control) infection_est->treatment monitoring Animal Monitoring treatment->monitoring euthanasia Euthanasia monitoring->euthanasia harvest Sample Harvesting (Implant, Bone, Organs) euthanasia->harvest cfu Bacterial Load Quantification (CFU Counts) harvest->cfu histo Histopathological Analysis harvest->histo cyto Cytokine Analysis harvest->cyto

Caption: Workflow for animal models of implant-associated infections.

Logical Relationship Diagram for Dalbavancin Efficacy

G cluster_factors Influencing Factors cluster_outcomes Efficacy Outcomes dalbavancin Dalbavancin Treatment dosage Dosage Regimen dalbavancin->dosage duration Treatment Duration dalbavancin->duration resistance_prevention Prevention of Resistance dalbavancin->resistance_prevention pk_pd Pharmacokinetics/ Pharmacodynamics dosage->pk_pd duration->pk_pd bacterial_reduction Bacterial Load Reduction pk_pd->bacterial_reduction biofilm Biofilm Presence biofilm->bacterial_reduction bacterial_strain Bacterial Strain (e.g., MRSA) bacterial_strain->bacterial_reduction biofilm_eradication Biofilm Eradication bacterial_reduction->biofilm_eradication infection_resolution Infection Resolution (Histopathology) biofilm_eradication->infection_resolution

Caption: Factors influencing dalbavancin efficacy in implant infections.

References

Protocols for Evaluating Dalbavancin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its extended half-life allows for once-weekly dosing, offering a significant advantage in treating complex infections.[2] To enhance its efficacy, particularly against resistant strains, and to broaden its spectrum of activity, dalbavancin is often evaluated in combination with other antimicrobial agents. In vitro assays have demonstrated a synergistic effect when dalbavancin is combined with β-lactam antibiotics.[2][3][4][5]

These application notes provide detailed protocols for two common in vitro methods used to evaluate the synergistic potential of dalbavancin with other antibiotics: the checkerboard microdilution assay and the time-kill assay.

Data Presentation: Summary of In Vitro Synergy Studies

The following tables summarize the results from various studies investigating the synergistic activity of dalbavancin in combination with other antibiotics against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Dalbavancin Synergy Studies

Organism PhenotypeDalbavancin MIC Alone (mg/L)Combination AgentDalbavancin MIC in Combination (mg/L)Fold Reduction in Dalbavancin MICReference
MRSA, hVISA, VISA, DNS0.0313 (MIC₅₀), 0.0625 (MIC₉₀)Cefazolin, Cefepime, Ceftaroline, Ertapenem, OxacillinVariable0 to >5 two-fold dilutions[2][5][6][7][8]
MRSA, hVISA, VISANot SpecifiedCeftarolineNot Specified62.5-fold[9]
DNS, DNS-VISANot SpecifiedCefazolinNot Specified32-fold[10]
MRSA0.03-0.12 (MIC Range)LinezolidNot SpecifiedNot Specified[11]
MRSANot SpecifiedOxacillinNot SpecifiedNot Specified[12]

MRSA: Methicillin-resistant Staphylococcus aureus; hVISA: Heteroresistant vancomycin-intermediate S. aureus; VISA: Vancomycin-intermediate S. aureus; DNS: Daptomycin non-susceptible.

Table 2: Time-Kill Assay Results for Dalbavancin Synergy

Organism PhenotypeCombination AgentsSynergy ObservedReference
MRSADalbavancin + CefazolinYes (against all strains tested)[5][6][7][8]
MRSADalbavancin + CefepimeYes (against all strains tested)[5][6][7][8]
MRSADalbavancin + ErtapenemYes (against all strains tested)[5][6][7][8]
MRSADalbavancin + CeftarolineYes (against all but one strain tested)[5][6][7][8]
MRSADalbavancin + OxacillinYes (against 5 of 8 strains tested)[5][6][7][8]
MRSADalbavancin + RifampicinNo synergy or antagonism[13][14]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[15][16] It involves testing serial dilutions of both agents, alone and in all possible combinations, against a standardized bacterial inoculum.

a. Materials

  • Dalbavancin analytical powder

  • Second antimicrobial agent

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (Tween 80)

  • Bacterial culture of the test organism (e.g., S. aureus)

  • Sterile V-shaped reservoirs

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for optical density measurement)

b. Protocol

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions. For dalbavancin testing, supplement the CAMHB with 0.002% polysorbate 80 to prevent the drug from adhering to plastic surfaces.

  • Antibiotic Stock Solutions: Prepare stock solutions of dalbavancin and the second antibiotic in a suitable solvent at a concentration at least four times higher than the highest concentration to be tested.

  • Plate Setup:

    • Dispense 50 µL of supplemented CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of dalbavancin to the wells in rows A through G. This will be the starting point for serial dilutions down the rows.

    • In the first row, add 50 µL of the highest concentration of the second antibiotic to the wells in columns 1 through 10. This will be the starting point for serial dilutions across the columns.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of dalbavancin down each column (from row A to G) by transferring 50 µL from each well to the one below it. Discard the final 50 µL from row G.

    • Perform two-fold serial dilutions of the second antibiotic across each row (from column 1 to 10) by transferring 50 µL from each well to the one to its right. Discard the final 50 µL from column 10.

    • Column 11 will contain only dilutions of dalbavancin, and row H will contain only dilutions of the second antibiotic, serving as controls for their individual Minimum Inhibitory Concentrations (MICs). Well H12 will be the growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.[8]

  • Incubation: Incubate the plate at 35°C for 16-24 hours.[8]

  • Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[17][7]

  • FIC of Dalbavancin (FIC A): (MIC of Dalbavancin in combination) / (MIC of Dalbavancin alone)

  • FIC of Second Antibiotic (FIC B): (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)

  • FIC Index (FICI): FIC A + FIC B

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5[17][7]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[17][7]

  • Antagonism: FICI > 4.0[17][7]

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bacterial killing by an antimicrobial agent or combination over time.

a. Materials

  • Dalbavancin analytical powder

  • Second antimicrobial agent

  • CAMHB supplemented with 0.002% polysorbate 80

  • Bacterial culture of the test organism

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spiral plater (optional)

b. Protocol

  • Inoculum Preparation: Grow the test organism in supplemented CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh, pre-warmed supplemented CAMHB.

  • Antibiotic Addition: Add the antibiotics to the flasks at the desired concentrations (e.g., 0.5 x MIC).[2][5][6][7][8] Include the following controls:

    • Growth control (no antibiotic)

    • Dalbavancin alone

    • Second antibiotic alone

    • Dalbavancin + second antibiotic

  • Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis cluster_interpretation Interpretation prep_media Prepare Supplemented CAMHB setup_plate Dispense Media and Antibiotics into 96-Well Plate prep_media->setup_plate prep_abx Prepare Antibiotic Stock Solutions prep_abx->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilutions setup_plate->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs of Antibiotics Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index (FICA + FICB) read_mic->calc_fic interpret Interpret Results calc_fic->interpret synergy Synergy (FICI <= 0.5) interpret->synergy additive Additive/Indifference (0.5 < FICI <= 4.0) interpret->additive antagonism Antagonism (FICI > 4.0) interpret->antagonism

Caption: Workflow of the Checkerboard Microdilution Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_count Viable Counting cluster_analysis Data Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum add_abx Add Antibiotics (Alone and in Combination) prep_inoculum->add_abx prep_flasks Prepare Flasks with Supplemented CAMHB prep_flasks->add_abx incubate_sample Incubate and Sample at Time Points (0-24h) add_abx->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates and Count Colonies (CFU/mL) plate->incubate_plates plot_data Plot log10 CFU/mL vs. Time incubate_plates->plot_data interpret Interpret Synergy (>= 2-log10 reduction) plot_data->interpret

Caption: Workflow of the Time-Kill Assay.

Synergy_Mechanism cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall Synthesis peptidoglycan Peptidoglycan Precursors elongation Transglycosylation (Chain Elongation) peptidoglycan->elongation crosslinking Transpeptidation (Cross-linking) cell_lysis Cell Wall Instability & Cell Lysis crosslinking->cell_lysis Weakened Wall elongation->crosslinking elongation->cell_lysis Weakened Wall dalbavancin Dalbavancin dalbavancin->elongation Inhibits beta_lactam Beta-Lactam (e.g., Cefazolin) beta_lactam->crosslinking Inhibits (binds PBPs)

Caption: Proposed Synergistic Mechanism of Dalbavancin and β-Lactams.

References

Application Notes: Dalbavancin in Skin and Soft Tissue Infection (SSTI) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dalbavancin (B606935) is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent, bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), which are common causes of acute bacterial skin and skin structure infections (ABSSSI).[1][2] Its distinctive pharmacokinetic profile, characterized by a long terminal half-life of approximately 14 days, allows for unique, infrequent dosing regimens, such as a single 1500 mg dose or a two-dose regimen (1000 mg followed by 500 mg one week later).[2][3][4] This offers a significant advantage for outpatient treatment or early hospital discharge.[2] These notes provide a summary of dalbavancin's application in preclinical SSTI models, detailing its in vitro potency and in vivo efficacy.

Data Presentation

In Vitro Activity of Dalbavancin

Dalbavancin consistently demonstrates superior in vitro potency against various Gram-positive isolates compared to other glycopeptides like vancomycin (B549263).[1] Its activity is characterized by low Minimum Inhibitory Concentration (MIC) values, particularly against S. aureus strains, including those with reduced susceptibility to other agents.

Table 1: Comparative In Vitro Susceptibility of Staphylococcus aureus to Dalbavancin

Organism/Phenotype Dalbavancin MIC₅₀ (mg/L) Dalbavancin MIC₉₀ (mg/L) Comparator MIC₉₀ (mg/L) Reference
S. aureus (Overall) 0.03 0.03 Vancomycin: 1 [5]
Methicillin-Resistant S. aureus (MRSA) 0.03 0.03 Daptomycin: 0.5 [5]
S. aureus with Vancomycin MIC ≥2 mg/L 0.06 0.12 Vancomycin: 2 [6]

| Daptomycin-Nonsusceptible S. aureus | 0.06 | 0.12 | Daptomycin: 2 |[6] |

In Vitro Anti-Biofilm Activity

Dalbavancin has shown potent activity against MRSA biofilms, a critical factor in persistent and difficult-to-treat infections.

Table 2: Minimum Biofilm Eradication Concentration (MBEC) against MRSA Biofilms

Antibiotic MBEC₉₀ (µg/mL) MBEC Range (µg/mL) Reference
Dalbavancin 0.5 0.12 - 0.5 [7]
Vancomycin 4 2 - 8 [7]

| Linezolid | 8 | 2 - 8 |[7] |

In Vivo Efficacy in a Murine MRSA Wound Model

In a murine model of MRSA skin infection, dalbavancin treatment resulted in a significantly greater reduction in bacterial load compared to both untreated controls and vancomycin-treated animals.[8][9]

Table 3: Bacterial Load in Excised Wounds 14 Days Post-Infection

Treatment Group Dosing Regimen Mean Bacterial Count (CFU/mL) Log Reduction vs. Untreated Reference
Untreated Control N/A 7.51 × 10⁸ N/A [9]
Vancomycin 10 mg/kg, daily 8.04 × 10⁶ ~2.0 [9]

| Dalbavancin | 20 mg/kg Day 1, 10 mg/kg Day 8 | 8.71 × 10⁵ | ~3.0 |[9] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The efficacy of dalbavancin is concentration-dependent and best predicted by the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[3][10]

Table 4: Key PK/PD Targets for Dalbavancin Efficacy

Organism PK/PD Index Target for Bacteriostatic Effect Reference
S. pneumoniae fAUC₂₄/MIC 17 ± 7 [11]

| S. aureus | fAUC₂₄/MIC | 265 ± 143 |[11] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the reference broth microdilution method for determining the MIC of dalbavancin against Gram-positive organisms, adapted from CLSI guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dalbavancin analytical standard.

  • Polysorbate-80 (P-80).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Quality control strains (e.g., S. aureus ATCC 29213).

Procedure:

  • Preparation of Dalbavancin Stock: Prepare a stock solution of dalbavancin. Serially dilute the stock in CAMHB to create a range of concentrations for testing.

  • Supplementation with P-80: Add P-80 to the CAMHB to a final concentration of 0.002% to prevent dalbavancin binding to plastic surfaces.[5]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Plate Inoculation: Dispense 50 µL of the standardized inoculum into each well of the microtiter plate containing 50 µL of the serially diluted dalbavancin.

  • Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Murine Model of MRSA SSTI

This protocol describes a model for evaluating the efficacy of dalbavancin in a surgically-induced MRSA skin wound, based on published studies.[8][9][12]

Materials:

  • 6-8 week old male CD-1 mice.

  • Anesthetic (e.g., isoflurane).

  • Surgical tools (scalpel, forceps).

  • MRSA strain (e.g., ATCC 43300) prepared to ~1 × 10⁷ CFU.

  • Dalbavancin and comparator antibiotic (e.g., vancomycin) for injection.

  • Sterile saline.

Procedure:

  • Acclimatization: House animals in a controlled environment for at least 7 days prior to the experiment.

  • Anesthesia and Wound Creation: Anesthetize the mouse. Shave the dorsal surface and disinfect the skin. Create a full-thickness excisional wound using a 5-mm dermal biopsy punch.

  • Infection: Inoculate the wound bed directly with a 10 µL suspension containing the MRSA inoculum.

  • Treatment Administration:

    • Dalbavancin Group: Administer dalbavancin intraperitoneally (IP) at 20 mg/kg on Day 1 post-infection and 10 mg/kg on Day 8.[8][9]

    • Vancomycin Group: Administer vancomycin IP at 10 mg/kg daily for 14 days.[8][9]

    • Control Group: Administer sterile saline using the same volume and schedule as the treatment groups.

  • Endpoint Analysis (Day 14):

    • Humanely euthanize the mice.

    • Excise the entire wound bed and surrounding tissue.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

    • A portion of the tissue can be fixed in formalin for histological analysis (e.g., H&E staining) to assess re-epithelialization and granulation tissue formation.[8][9]

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation & Infection cluster_treat Phase 2: Treatment (14 Days) cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (CD-1 Mice) B Anesthesia & Dorsal Shaving A->B C Wound Creation (5mm Biopsy Punch) B->C D MRSA Inoculation (~1x10^7 CFU into wound) C->D E Group 1: Dalbavancin IP (20mg/kg D1, 10mg/kg D8) D->E F Group 2: Vancomycin IP (10mg/kg Daily) D->F G Group 3: Control (Saline) D->G H Euthanasia & Wound Excision (Day 14) E->H I Tissue Homogenization H->I K Histological Analysis (H&E Staining) H->K J Bacterial Quantification (Serial Dilution & Plating) I->J G Infection MRSA Infection MMP1 MMP-1 Expression Infection->MMP1 Upregulates MMP9 MMP-9 Expression Infection->MMP9 Upregulates Dalbavancin Dalbavancin Treatment EGFR EGFR Expression Dalbavancin->EGFR Strongly Upregulates VEGF VEGF Expression Dalbavancin->VEGF Strongly Upregulates Dalbavancin->MMP1 Downregulates Dalbavancin->MMP9 Downregulates Vancomycin Vancomycin Treatment Vancomycin->EGFR Upregulates Vancomycin->VEGF Upregulates Vancomycin->MMP1 Downregulates Vancomycin->MMP9 Downregulates Healing Improved Wound Healing (Re-epithelialization, Granulation) EGFR->Healing VEGF->Healing G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dalbavancin Dose (e.g., 1500 mg) AUC Area Under Curve (AUC) (Total Drug Exposure) Dose->AUC determines Ratio PK/PD Ratio fAUC / MIC AUC->Ratio MIC Minimum Inhibitory Concentration (MIC) (Pathogen Susceptibility) MIC->Ratio Efficacy Bactericidal Efficacy & Clinical Outcome Ratio->Efficacy Predicts

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dalbavancin Non-Susceptible S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dalbavancin (B606935) non-susceptible Staphylococcus aureus strains in their experiments.

Frequently Asked Questions (FAQs)

1. My S. aureus isolate shows an elevated dalbavancin MIC. How can I confirm this result?

An elevated Minimum Inhibitory Concentration (MIC) for dalbavancin should be confirmed using a reference method to rule out technical error. The recommended method is broth microdilution (BMD) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. It is crucial to supplement the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces, which can falsely elevate MIC readings.[1]

2. What are the common technical pitfalls when performing dalbavancin susceptibility testing?

Inconsistent dalbavancin MIC results can arise from several factors:

  • Absence of Polysorbate-80: Dalbavancin is a lipoglycopeptide that can adhere to plastic labware. Failure to add a surfactant like polysorbate-80 (final concentration of 0.002%) to the broth can lead to a lower effective drug concentration and falsely elevated MICs.[1]

  • Improper Solvent for Dalbavancin Stock: Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for preparing dalbavancin stock solutions.[1]

  • Incorrect Inoculum Density: Ensure the bacterial inoculum is prepared to a 0.5 McFarland standard to achieve a confluent or near-confluent lawn of growth.

  • Reading Errors with Etest: When using gradient strips like Etest, ensure the MIC is read at the point of complete inhibition of bacterial growth.

3. What is the expected dalbavancin MIC for susceptible S. aureus?

According to the U.S. Food and Drug Administration (FDA), S. aureus isolates with a dalbavancin MIC of ≤0.12 µg/mL are considered susceptible.[2] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has a breakpoint of ≤0.125 mg/L. Dalbavancin generally demonstrates potent activity against S. aureus, with MIC90 values (the MIC required to inhibit 90% of isolates) often reported at 0.06 µg/mL.[2]

4. My confirmed dalbavancin non-susceptible isolate also shows reduced susceptibility to vancomycin (B549263) and daptomycin (B549167). Is this expected?

Yes, cross-resistance between dalbavancin, vancomycin, and daptomycin has been observed.[3] The primary mechanism of dalbavancin non-susceptibility often involves modifications to the bacterial cell wall, which can also affect the activity of other glycopeptides and lipopeptides.

5. What are the known mechanisms of dalbavancin non-susceptibility in S. aureus?

The primary mechanisms of acquired dalbavancin non-susceptibility in S. aureus are:

  • Increased Cell Wall Thickness: A thicker peptidoglycan layer can trap dalbavancin molecules, preventing them from reaching their target at the cell membrane.

  • Mutations in the WalKR Two-Component System: The WalKR system is a key regulator of cell wall metabolism.[4][5][6] Mutations in the sensor kinase walK or the response regulator walR can lead to dysregulation of genes involved in cell wall synthesis and turnover, contributing to a resistant phenotype.

6. How can I investigate the potential mechanisms of resistance in my non-susceptible isolate?

To investigate the mechanisms of resistance, you can:

  • Measure Cell Wall Thickness: This can be done using Transmission Electron Microscopy (TEM).

  • Sequence Key Genes: Sequence the walK and walR genes to identify potential mutations. Whole-genome sequencing can provide a more comprehensive view of genetic changes.

Data Presentation

Table 1: Comparative MIC Values for Dalbavancin and Other Glycopeptides against S. aureus

AntibioticSusceptible S. aureus MIC50/90 (µg/mL)Daptomycin-Non-Susceptible S. aureus MIC50/90 (µg/mL)
Dalbavancin0.06 / 0.060.06 / 0.12
Vancomycin1 / 12 / 2
Daptomycin0.25 / 0.5-

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Dalbavancin Broth Microdilution (BMD) Susceptibility Testing

This protocol is adapted from the CLSI M07 guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dalbavancin powder

  • Dimethyl sulfoxide (DMSO)

  • Polysorbate-80 (Tween 80)

  • 96-well microtiter plates

  • S. aureus isolate

  • S. aureus ATCC 29213 (Quality Control strain)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Dalbavancin Stock Solution: Prepare a stock solution of dalbavancin in DMSO.

  • Working Solution: Prepare a working solution of dalbavancin in CAMHB supplemented with a final concentration of 0.002% polysorbate-80.

  • Serial Dilutions: Perform two-fold serial dilutions of the dalbavancin working solution in the 96-well plate using CAMHB with 0.002% polysorbate-80.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Quality Control: Test the S. aureus ATCC 29213 strain in parallel. The expected dalbavancin MIC range for this strain is 0.03-0.12 µg/mL.[7]

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Protocol 2: Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

Materials:

Procedure:

  • Cell Preparation: Grow S. aureus isolates to mid-log phase. Harvest the cells by centrifugation and wash with PBS.

  • Primary Fixation: Resuspend the cell pellet in 2.5% glutaraldehyde and incubate for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with PBS.

  • Secondary Fixation: Resuspend the cells in 1% osmium tetroxide for 1-2 hours at room temperature.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embedding and Polymerization: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a TEM. Capture images of cross-sectioned bacterial cells at high magnification.

  • Measurement: Measure the cell wall thickness of multiple cells for both the test and control isolates using image analysis software.

Visualizations

dalbavancin_troubleshooting_workflow start Elevated Dalbavancin MIC for S. aureus Isolate confirm_mic Confirm MIC with CLSI Broth Microdilution (with 0.002% Polysorbate-80) start->confirm_mic qc_check Check QC Strain (e.g., ATCC 29213) confirm_mic->qc_check mic_in_range MIC in Range qc_check->mic_in_range OK mic_out_of_range MIC out of Range qc_check->mic_out_of_range Not OK confirmed_resistance Confirmed Non-Susceptibility mic_in_range->confirmed_resistance troubleshoot_assay Troubleshoot Assay: - Check Polysorbate-80 - Inoculum Density - Reagent Preparation mic_out_of_range->troubleshoot_assay troubleshoot_assay->confirm_mic investigate_mechanism Investigate Mechanism confirmed_resistance->investigate_mechanism tem TEM for Cell Wall Thickness investigate_mechanism->tem sequencing Sequence walKR genes investigate_mechanism->sequencing increased_thickness Increased Cell Wall Thickness tem->increased_thickness mutations_found walKR Mutations Found sequencing->mutations_found

Caption: Troubleshooting workflow for dalbavancin non-susceptible S. aureus.

walKR_signaling_pathway cluster_membrane Cell Membrane cluster_regulon WalR-P Regulon WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylation YycH_YycI YycH/YycI (Accessory Proteins) YycH_YycI->WalK Modulates Activity WalR_P WalR-P autolysins atlA, lytM, ssaA (Autolysins) WalR_P->autolysins Upregulates ltaS ltaS (Lipoteichoic Acid Synthesis) WalR_P->ltaS Regulates dnaA_hup dnaA, hup (DNA Replication) WalR_P->dnaA_hup Regulates cell_wall_homeostasis Cell Wall Homeostasis & Peptidoglycan Turnover autolysins->cell_wall_homeostasis ltaS->cell_wall_homeostasis dna_replication DNA Replication dnaA_hup->dna_replication

Caption: Simplified WalKR signaling pathway in S. aureus.

References

Technical Support Center: Optimizing Dalbavancin Dosage to Prevent In Vitro Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalbavancin (B606935). The focus is on optimizing in vitro dosage to prevent the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dalbavancin, and how does resistance typically develop in vitro?

A1: Dalbavancin is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking.[1][2] Resistance in vitro, particularly in Staphylococcus aureus, often emerges through mutations in genes associated with cell wall metabolism and regulation.[3] The most commonly implicated genes are part of the walKR two-component regulatory system (walK, walR), which controls cell wall homeostasis.[3][4] Mutations in these genes can lead to a thickened cell wall, trapping dalbavancin and preventing it from reaching its target.

Q2: What is the "mutant selection window" (MSW) and how does it relate to dalbavancin's long half-life?

A2: The mutant selection window (MSW) is a concentration range of an antibiotic that is high enough to inhibit susceptible bacteria but low enough to allow the growth of resistant mutants.[3] Dalbavancin's exceptionally long half-life (8.5–16 days) means that after administration, drug concentrations can remain within this MSW for an extended period.[3][5] This prolonged exposure can increase the selective pressure for the emergence of resistant subpopulations.[3][5]

Q3: Can in vitro exposure to dalbavancin lead to cross-resistance with other antibiotics?

A3: Yes, studies have shown that in vitro exposure to dalbavancin can select for mutants with reduced susceptibility not only to dalbavancin but also to other glycopeptides like vancomycin (B549263) and daptomycin.[3][6][7] This is often due to shared resistance mechanisms, such as mutations in the walKR system.[3] Interestingly, a "seesaw effect" has been observed where increased resistance to dalbavancin is sometimes accompanied by increased susceptibility to beta-lactam antibiotics.[3][6]

Troubleshooting Guides

Issue 1: Rapid emergence of dalbavancin resistance in a continuous in vitro model.

  • Possible Cause: The initial inoculum was too high, increasing the probability of pre-existing resistant subpopulations. In vitro models have used inoculums around 5 x 108 CFU.[3]

  • Troubleshooting Steps:

    • Optimize Inoculum Density: Reduce the starting bacterial concentration to a level that is clinically relevant but minimizes the chances of selecting for pre-existing resistant mutants.

    • Simulate Human Pharmacokinetics: Ensure your in vitro model accurately simulates the free-drug concentrations and the long half-life of dalbavancin observed in humans.[8] A common approach is to simulate the post-distributional pharmacokinetic exposures.[3][4][5]

    • Monitor Drug Concentrations: Regularly measure the dalbavancin concentration in your model to confirm it follows the intended pharmacokinetic profile.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for dalbavancin.

  • Possible Cause 1: Dalbavancin adheres to plastic surfaces, which can reduce the effective concentration in the assay.

  • Troubleshooting Step 1: Supplement the broth medium with a surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% to prevent the drug from binding to plastic.[9][10][11]

  • Possible Cause 2: The solvent used to prepare the dalbavancin stock solution may affect its stability and activity.

  • Troubleshooting Step 2: Use dimethyl sulfoxide (B87167) (DMSO) as the solvent for preparing dalbavancin stock solutions.[9]

  • Possible Cause 3: Variations in the testing methodology.

  • Troubleshooting Step 3: Strictly adhere to standardized broth microdilution (BMD) protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]

Issue 3: Difficulty in generating stable dalbavancin-resistant mutants through serial passage.

  • Possible Cause: The incremental increases in dalbavancin concentration between passages are too large, killing off emerging mutants before they can adapt.

  • Troubleshooting Steps:

    • Use Sub-MIC Concentrations: Begin the serial passage experiment with dalbavancin concentrations below the initial MIC.

    • Gradual Dose Escalation: Increase the dalbavancin concentration in small, incremental steps for each subsequent passage.

    • Extended Incubation: Allow for sufficient incubation time to permit the growth of less-susceptible subpopulations.

Experimental Protocols & Data

Table 1: Summary of In Vitro Dalbavancin Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
ParameterValueOrganism(s)Reference
fAUC/MIC for Bacteriostatic Effect (24h) 36S. aureus[8][12]
fAUC/MIC for Bacteriostatic Effect (120h) 55S. aureus[8][12]
fAUC/MIC for Bacteriostatic Effect (240h) 100S. aureus[8][12]
fAUC/MIC for 2-log Reduction (24h) 214S. aureus[8][12]
fAUC/MIC for 2-log Reduction (120h) 195S. aureus[8][12]
fAUC/MIC for 2-log Reduction (240h) 331S. aureus[8][12]
Simulated Half-life (in vitro model) 204 hoursMRSA, MSSA[3][4][5]
Simulated fCmax (1500mg single dose) 9.9 µg/mLMRSA, MSSA[3][4][5]
Table 2: Dalbavancin MICs for Quality Control Strains
Quality Control StrainDalbavancin MIC Range (µg/mL)Reference
S. aureus ATCC® 292130.03 - 0.12[9]
E. faecalis ATCC® 292120.06 - 0.25[9]
Detailed Methodologies

1. Broth Microdilution (BMD) for Dalbavancin MIC Determination [9]

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), Polysorbate 80 (P-80), Dimethyl sulfoxide (DMSO), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare a stock solution of dalbavancin in DMSO.

    • Supplement CAMHB with P-80 to a final concentration of 0.002%.

    • Perform serial two-fold dilutions of dalbavancin in the P-80 supplemented CAMHB in the microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.

2. In Vitro PK/PD Model (One-Compartment Model) [3]

  • Objective: To simulate the human pharmacokinetic profile of dalbavancin and study the emergence of resistance over an extended period.

  • Apparatus: A one-compartment glass model with a reciprocating syringe pump network.

  • Procedure:

    • Prefill the model with Mueller-Hinton broth supplemented with 0.002% P-80.

    • Introduce a starting bacterial inoculum (e.g., ~6.5 log10 CFU/mL).

    • Administer a single bolus of dalbavancin to achieve the desired initial free-drug concentration (e.g., 9.9 mg/L to simulate a 1500 mg dose).

    • Continuously add fresh medium and remove waste medium and drug using the syringe pump, calibrated to simulate the desired half-life (e.g., 204 hours).

    • Run the model for an extended period (e.g., 28 days).

    • Collect samples daily to enumerate surviving colonies on drug-free and dalbavancin-supplemented agar (B569324) plates to screen for resistance.

Visualizations

Experimental_Workflow_for_Dalbavancin_Resistance_Study cluster_prep Preparation cluster_model In Vitro PK/PD Model cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Model One-Compartment Model (Simulated Half-life) Inoculum->Model Media MHB + 0.002% P-80 Media->Model Dalbavancin Dalbavancin Stock (in DMSO) Dosing Single Bolus Dose Dalbavancin->Dosing Sampling Daily Sampling Model->Sampling Dosing->Model Enumeration Colony Enumeration (Drug-free & Dalbavancin Agar) Sampling->Enumeration MIC_Testing MIC Testing of Isolates Enumeration->MIC_Testing WGS Whole Genome Sequencing MIC_Testing->WGS Resistant Isolates

Caption: Workflow for an in vitro PK/PD model to study dalbavancin resistance.

Dalbavancin_Resistance_Pathway cluster_cell Staphylococcus aureus Cell Dalbavancin Dalbavancin Exposure WalKR WalKR Two-Component System Dalbavancin->WalKR Selective Pressure Target D-Ala-D-Ala Terminus Dalbavancin->Target Binds to (Inhibition) CellWall Cell Wall Synthesis (Peptidoglycan) WalKR->CellWall Regulates Mutation Mutations in walK/walR WalKR->Mutation leads to CellWall->Target AlteredRegulation Altered Cell Wall Regulation Mutation->AlteredRegulation ThickenedWall Thickened Cell Wall AlteredRegulation->ThickenedWall ReducedSusceptibility Reduced Dalbavancin Susceptibility ThickenedWall->ReducedSusceptibility Traps Dalbavancin

Caption: Signaling pathway for dalbavancin resistance via WalKR mutations.

References

Technical Support Center: Overcoming Dalbavancin Precipitation in Saline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting dalbavancin (B606935) precipitation in saline solutions. Adherence to the protocols outlined below is critical for maintaining the stability and efficacy of dalbavancin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does dalbavancin precipitate in saline solutions?

A1: Saline-based infusion solutions are known to cause the precipitation of dalbavancin.[1][2][3][4][5] The exact mechanism of this incompatibility is not fully elucidated in the provided search results, but it is a consistently reported issue. Therefore, the use of saline (sodium chloride) solutions for reconstitution or dilution of dalbavancin is strictly contraindicated.

Q2: What are the recommended solvents for reconstituting and diluting dalbavancin?

A2: To avoid precipitation, dalbavancin for injection must be reconstituted with either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP.[1][2][4] Subsequently, the reconstituted solution should only be diluted with 5% Dextrose Injection, USP.[1][2][4]

Q3: What is the recommended final concentration of dalbavancin for administration?

A3: The final concentration of the diluted dalbavancin solution must be between 1 mg/mL and 5 mg/mL.[1][2][3][4]

Q4: How should I properly reconstitute lyophilized dalbavancin powder?

A4: Reconstitute each 500 mg vial of dalbavancin with 25 mL of Sterile Water for Injection, USP, or 5% Dextrose Injection, USP.[1][2][4] To prevent foaming, gently swirl and invert the vial until the contents are completely dissolved. Do not shake the vial.[1][2][3][6] The reconstituted solution will have a concentration of 20 mg/mL.[1][2][3]

Q5: What are the proper storage conditions for reconstituted and diluted dalbavancin solutions?

A5: Reconstituted vials and diluted solutions of dalbavancin may be stored either refrigerated at 2 to 8 °C (36 to 46 °F) or at a controlled room temperature of 20 to 25 °C (68 to 77 °F).[1][3] It is important not to freeze the solutions.[1][2][3][4] The total time from reconstitution to dilution to administration should not exceed 48 hours.[1][2][4]

Troubleshooting Guide

Issue: Precipitation observed in the dalbavancin solution.

This guide will help you identify the potential cause of precipitation and provide corrective actions.

start Precipitation Observed check_solvent Was a saline-based solution used for reconstitution or dilution? start->check_solvent yes_saline Yes check_solvent->yes_saline Yes no_saline No check_solvent->no_saline No cause_saline Root Cause: Incompatibility with saline. yes_saline->cause_saline check_concentration Is the final concentration above 5 mg/mL? no_saline->check_concentration solution_saline Solution: Discard the solution and prepare a fresh one using 5% Dextrose Injection or Sterile Water for Injection. cause_saline->solution_saline yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No cause_conc Root Cause: Exceeding solubility limit. yes_conc->cause_conc check_mixing Was the solution shaken vigorously during reconstitution? no_conc->check_mixing solution_conc Solution: Dilute the solution with 5% Dextrose Injection to a final concentration between 1 and 5 mg/mL. cause_conc->solution_conc yes_shake Yes check_mixing->yes_shake Yes no_shake No check_mixing->no_shake No cause_shake Root Cause: Agitation-induced precipitation or foaming. yes_shake->cause_shake further_investigation Further Investigation: - Check for contamination. - Verify the integrity of the dalbavancin vial. - Review storage conditions. no_shake->further_investigation solution_shake Solution: Prepare a new solution using gentle swirling and inversion for dissolution. cause_shake->solution_shake

Caption: Troubleshooting logic for dalbavancin precipitation.

Quantitative Data Summary

ParameterValueReference
Reconstitution Volume 25 mL per 500 mg vial[1][2][3][4]
Reconstituted Concentration 20 mg/mL[1][2][3]
Final Diluted Concentration 1 mg/mL to 5 mg/mL[1][2][3][4]
Storage Temperature (Refrigerated) 2 to 8 °C (36 to 46 °F)[1][3]
Storage Temperature (Room Temp) 20 to 25 °C (68 to 77 °F)[1][3]
Maximum Storage Time (Post-Reconstitution) 48 hours[1][2][4]
Infusion Time 30 minutes[1][2][6]

Experimental Protocols

Protocol 1: Reconstitution and Dilution of Dalbavancin

This protocol describes the standard procedure for preparing a dalbavancin solution for experimental use.

start Start reconstitute Aseptically add 25 mL of 5% Dextrose Injection or Sterile Water for Injection to a 500 mg dalbavancin vial. start->reconstitute dissolve Gently swirl and invert the vial until the powder is completely dissolved. Do not shake. reconstitute->dissolve transfer Aseptically transfer the required volume of the 20 mg/mL reconstituted solution to an IV bag of 5% Dextrose Injection. dissolve->transfer dilute Ensure the final concentration is between 1 and 5 mg/mL. transfer->dilute inspect Visually inspect the final solution for any particulate matter. dilute->inspect end Ready for Use inspect->end

Caption: Dalbavancin reconstitution and dilution workflow.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound like dalbavancin in different buffer systems.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of dalbavancin in an organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Preparation of Assay Plates: Dispense the aqueous buffers to be tested (e.g., saline, phosphate-buffered saline, 5% dextrose) into the wells of a microplate.

  • Compound Addition: Add the dalbavancin stock solution to the aqueous buffers in increasing concentrations.

  • Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

  • Data Analysis: Determine the lowest concentration at which precipitation occurs for each buffer. This represents the kinetic solubility.

Mechanism of Action

Dalbavancin is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis.

dalbavancin Dalbavancin binding Binds to D-alanyl-D-alanine terminus of peptidoglycan precursors dalbavancin->binding inhibition Inhibits Transglycosylation and Transpeptidation binding->inhibition disruption Disrupts Peptidoglycan Cross-Linking inhibition->disruption cell_death Bacterial Cell Wall Synthesis Inhibition & Cell Death disruption->cell_death

Caption: Mechanism of action of dalbavancin.

References

Technical Support Center: Challenges in Dalbavancin Efficacy Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of dalbavancin (B606935) against vancomycin-resistant enterococci (VRE). It provides troubleshooting guides for common experimental issues and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving dalbavancin resistance in VRE?

A1: The principal mechanism of resistance to dalbavancin in VRE is the alteration of the antibiotic's target, the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors.[1][2] This change is mediated by the van gene clusters, which substitute D-Ala-D-Ala with either D-alanyl-D-lactate (D-Ala-D-Lac), primarily by vanA and vanB operons, or D-alanyl-D-serine (D-Ala-D-Ser) by other van types.[1] This modification reduces the binding affinity of glycopeptide antibiotics, including dalbavancin, to the cell wall precursors, thereby compromising their inhibitory effect on cell wall synthesis.[1][2]

Q2: How does the specific van genotype (vanA vs. vanB) influence dalbavancin's effectiveness?

A2: The genotype of VRE significantly impacts dalbavancin's efficacy. Dalbavancin generally demonstrates better in vitro activity against vanB-positive VRE compared to vanA-positive VRE.[3][4][5] The vanA gene cluster typically confers higher-level resistance to glycopeptides.[3] In contrast, dalbavancin is not an inducer of the vanB operon, which can contribute to its retained activity against these isolates.[6] However, it is important to note that in vitro susceptibility does not always perfectly predict clinical outcomes.

Q3: What is the impact of biofilm formation on the efficacy of dalbavancin against VRE?

A3: Biofilm formation presents a significant challenge to dalbavancin efficacy. Enterococci are known to form robust biofilms, which act as a physical barrier, impeding antibiotic penetration.[7][8][9] Bacteria within a biofilm also exhibit altered metabolic states and gene expression, which can further decrease their susceptibility to antimicrobial agents.[7][8][9] While dalbavancin has shown some activity against biofilms of vancomycin-susceptible enterococci, its effectiveness is substantially reduced against VRE biofilms.[10] Studies have shown that the minimum biofilm inhibitory concentrations (MBICs) and minimum biofilm bactericidal concentrations (MBBCs) of dalbavancin are significantly higher for VRE isolates.[10]

Q4: Can heteroresistance be a factor in dalbavancin treatment failure against VRE?

A4: Heteroresistance, a phenomenon where a subpopulation of bacteria exhibits higher resistance than the main population, can be a contributing factor to treatment failure. While specific studies on dalbavancin heteroresistance in VRE are emerging, it is a known issue with other glycopeptides and Gram-positive organisms.[6] The presence of a resistant subpopulation might not be detected by standard MIC testing but could be selected for during therapy, leading to clinical failure.

Troubleshooting Guides

Issue 1: High variability in dalbavancin Minimum Inhibitory Concentration (MIC) results for VRE isolates.
  • Potential Cause: Non-standardized testing methodology.

    • Troubleshooting Steps:

      • Strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[11]

      • Ensure the use of cation-adjusted Mueller-Hinton broth.

      • Crucially, supplement the broth with polysorbate 80 (P-80) at a final concentration of 0.002% to prevent dalbavancin from binding to plastic surfaces of the microtiter plates, which can lead to falsely elevated MICs.

      • Verify the inoculum density to be approximately 5 x 10^5 CFU/mL.

      • Incubate plates at 35°C for 16-20 hours.[12]

  • Potential Cause: Isolate contamination or misidentification.

    • Troubleshooting Steps:

      • Before performing MIC testing, streak the VRE isolate for purity on an appropriate agar (B569324) medium.

      • Confirm the species identification and the presence of the van gene (vanA or vanB) using molecular methods such as PCR.

Issue 2: Discrepancy between in vitro dalbavancin susceptibility and in vivo efficacy in animal models.
  • Potential Cause: Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) parameters.

    • Troubleshooting Steps:

      • Dalbavancin has a very long half-life.[13][14] Ensure the dosing regimen in your animal model is designed to achieve exposures (fAUC/MIC) that are relevant to humans.

      • The free area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best correlates with dalbavancin efficacy.[14]

      • Measure dalbavancin concentrations in the plasma and at the site of infection in your animal model to confirm that target exposures are being met.

  • Potential Cause: The presence of biofilms in the in vivo model.

    • Troubleshooting Steps:

      • If your model involves foreign bodies (e.g., catheters, implants), biofilm formation is highly likely.

      • Assess the biofilm-forming capacity of your VRE strains in vitro prior to in vivo studies.

      • Consider incorporating endpoints in your animal model that specifically assess the activity of dalbavancin against the biofilm-associated bacteria, such as quantitative culture of the explanted foreign body.

Data Presentation

Table 1: Comparative In Vitro Activity of Dalbavancin Against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci

OrganismVancomycin (B549263) SusceptibilityDalbavancin MIC50 (µg/mL)Dalbavancin MIC90 (µg/mL)
Enterococcus faecalisSusceptible≤0.060.125
Enterococcus faeciumResistant (vanA)>16>16
Enterococcus faeciumResistant (vanB)0.060.12

Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary.[3][10]

Experimental Protocols

Protocol 1: Broth Microdilution for Dalbavancin MIC Determination Against VRE

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Polysorbate 80 (P-80).

    • Dalbavancin analytical powder.

    • 96-well microtiter plates.

    • VRE isolates grown overnight on appropriate agar.

  • Prepare Media:

    • Supplement CAMHB with P-80 to a final concentration of 0.002%.

  • Prepare Dalbavancin Stock:

    • Prepare a stock solution of dalbavancin in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute further in the supplemented CAMHB.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of dalbavancin in the 96-well plates using the supplemented CAMHB to achieve the desired final concentration range.

  • Prepare Inoculum:

    • Suspend VRE colonies in saline to match a 0.5 McFarland standard.

    • Dilute this suspension in supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate at 35°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Testing cluster_analysis Analysis VRE_isolate VRE Isolate Inoculum Prepare Inoculum (0.5 McFarland) VRE_isolate->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dalbavancin Prepare Dalbavancin Stock Solution Serial_Dilution Serial Dilution of Dalbavancin Dalbavancin->Serial_Dilution Media Prepare CAMHB + 0.002% P-80 Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis

Caption: Workflow for Dalbavancin MIC Testing Against VRE.

resistance_pathway cluster_susceptible Susceptible Enterococcus cluster_resistant Vancomycin-Resistant Enterococcus (VRE) Dalbavancin Dalbavancin PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala) Dalbavancin->PG_precursor Binds Inhibition Inhibition of Cell Wall Synthesis Dalbavancin->Inhibition Altered_precursor Altered Precursor (D-Ala-D-Lac) Dalbavancin->Altered_precursor Reduced Binding Reduced_Binding Reduced Dalbavancin Binding Dalbavancin->Reduced_Binding Cell_Wall Cell Wall Synthesis PG_precursor->Cell_Wall Leads to PG_precursor->Inhibition van_genes vanA / vanB genes van_genes->Altered_precursor Mediates Modification Altered_precursor->Reduced_Binding Continued_Synthesis Continued Cell Wall Synthesis Altered_precursor->Continued_Synthesis

Caption: Dalbavancin Action and VRE Resistance Mechanism.

References

Technical Support Center: Enhancing Dalbavancin's Efficacy Against Mature Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve dalbavancin's activity against mature bacterial biofilms in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is dalbavancin (B606935) often more effective against biofilms than other glycopeptides like vancomycin (B549263)?

A1: Dalbavancin demonstrates superior activity against biofilms, particularly those formed by Staphylococcus aureus and Staphylococcus epidermidis, for several reasons. Its unique lipophilic side chain allows for better anchoring to the bacterial cell membrane, which is thought to facilitate penetration into the biofilm matrix.[1] This mechanism, combined with the inhibition of bacterial cell wall synthesis, contributes to its enhanced efficacy.[1][2] Studies have shown that dalbavancin has a lower minimum biofilm eradication concentration (MBEC) compared to vancomycin and linezolid (B1675486) against MRSA strains.[3]

Q2: What is the most common strategy to enhance dalbavancin's activity against mature biofilms?

A2: The most widely investigated and promising strategy is combination therapy. Combining dalbavancin with other antimicrobial agents can lead to synergistic or additive effects, resulting in improved biofilm eradication.

Q3: Which antibiotics show synergy with dalbavancin against biofilms?

A3: Rifampicin (B610482) is a frequently cited synergistic partner for dalbavancin against staphylococcal biofilms.[4][5][6] This combination has been shown to be effective in eradicating biofilms and preventing the emergence of rifampicin-resistant strains.[4][7] Additionally, β-lactam antibiotics, such as oxacillin, cefazolin, and ceftaroline, have demonstrated synergistic effects with dalbavancin against various resistant phenotypes of S. aureus.[8] Recent research also suggests that lytic phages can work synergistically with dalbavancin to eradicate vancomycin-resistant enterococci (VRE) biofilms.[9][10]

Q4: Can biofilm matrix components affect dalbavancin's activity?

A4: Yes, components of the biofilm matrix can influence dalbavancin's efficacy. For instance, the presence of extracellular DNA (eDNA) in the biofilm matrix of MRSA has been shown to reduce dalbavancin's activity.[3] Higher concentrations of eDNA were associated with increased tolerance to dalbavancin.[3] This suggests that targeting the biofilm matrix, for example with DNase, could be a potential strategy to enhance dalbavancin's effectiveness.[3]

Q5: Are there compounds that can have an antagonistic effect when combined with dalbavancin against biofilms?

A5: Yes, not all combinations are beneficial. For example, one study found that the combination of N-acetylcysteine (NAC) with dalbavancin had an antagonistic effect, hampering the antibiotic's inhibitory action and in some cases even inducing biofilm formation in S. aureus.[11][12] This highlights the importance of empirical testing for synergy and antagonism before proceeding with combination experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Dalbavancin Efficacy Against Mature Biofilms in a Microtiter Plate Assay.

  • Possible Cause 1: Insufficient Drug Concentration. The concentration of dalbavancin required to inhibit or eradicate a biofilm (MBIC/MBEC) is significantly higher than the minimum inhibitory concentration (MIC) for planktonic bacteria.[2]

    • Troubleshooting Step: Determine the MBEC of dalbavancin for your specific bacterial strain. This is typically done by growing a mature biofilm in a 96-well plate, then exposing it to a range of dalbavancin concentrations for 24 hours before quantifying the remaining viable bacteria.

  • Possible Cause 2: Biofilm Age and Maturity. The effectiveness of dalbavancin can decrease as biofilms mature and develop a more robust extracellular matrix.

    • Troubleshooting Step: Standardize the age of the biofilm used in your experiments (e.g., 24-hour or 48-hour biofilms). If working with highly mature biofilms, consider combination therapies or agents that can disrupt the biofilm matrix.

  • Possible Cause 3: Strain-Specific Differences. Biofilm-forming capacity and susceptibility to dalbavancin can vary significantly between different bacterial strains.[11]

    • Troubleshooting Step: Characterize the biofilm-forming ability of your strains before conducting extensive experiments. Always include appropriate control strains in your assays.

Issue 2: Difficulty Quantifying Biofilm Reduction After Dalbavancin Treatment.

  • Possible Cause 1: Inappropriate Quantification Method. Crystal violet (CV) staining measures total biofilm biomass, including dead cells and matrix material, which may not accurately reflect the reduction in viable bacteria.

    • Troubleshooting Step: Use a method that quantifies viable cells, such as colony-forming unit (CFU) counting after sonication and plating of the biofilm.[5][6] Alternatively, metabolic assays (e.g., using resazurin (B115843) or XTT) can provide an indication of cell viability.

  • Possible Cause 2: Incomplete Removal of Planktonic Cells. Residual planktonic cells can interfere with the quantification of the biofilm-embedded bacteria.

    • Troubleshooting Step: Ensure thorough washing of the biofilms with a suitable buffer (e.g., phosphate-buffered saline) before quantification to remove any non-adherent, planktonic bacteria.[13]

Issue 3: Combination of Dalbavancin with a Second Agent Does Not Show Synergy.

  • Possible Cause 1: Antagonistic Interaction. As noted with N-acetylcysteine, some compounds can have an antagonistic effect with dalbavancin.[11][12]

    • Troubleshooting Step: Perform a checkerboard assay to systematically evaluate the interaction between dalbavancin and the second agent across a range of concentrations. This will help identify synergistic, additive, indifferent, or antagonistic interactions.

  • Possible Cause 2: Suboptimal Concentrations. Synergy is often dependent on the specific concentrations of the combined agents.

    • Troubleshooting Step: In your checkerboard assay, ensure you test a wide range of concentrations for both dalbavancin and the partner drug, typically spanning from well below to well above their individual MBECs.

Data Presentation

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Dalbavancin and Comparators Against Staphylococcal Biofilms

OrganismAntibioticMBEC range (µg/mL)MBEC90 (µg/mL)Reference
MRSADalbavancin0.12 - 0.50.5[3]
MRSALinezolid2 - 88[3]
MRSAVancomycin2 - 84[3]
S. aureusDalbavancin1 - 4N/A[14]
S. epidermidisDalbavancin2 - 16N/A[14]

Table 2: Efficacy of Dalbavancin Combination Therapies Against Biofilms

CombinationOrganismModelOutcomeReference
Dalbavancin + RifampicinMRSAAnimal foreign-body infectionCured 36% of infected cages and prevented rifampicin resistance.[7]
Dalbavancin + FicinS. aureus & S. epidermidisIn vitroMore efficient than dalbavancin alone in preventing growth on established biofilms.[2][12]
Dalbavancin + β-lactams (e.g., oxacillin)MRSAIn vitro time-kill assaysSynergistic activity against various resistant phenotypes.[8]
Dalbavancin + Lytic PhagesVRE (E. faecalis)In vitroComplete eradication of biofilms.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

  • Bacterial Culture Preparation: Inoculate a single colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.

  • Biofilm Formation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^7 CFU/mL) in fresh broth. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully aspirate the planktonic bacteria from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any non-adherent cells.

  • Antibiotic Challenge: Prepare serial twofold dilutions of dalbavancin in fresh broth. Add 200 µL of each dilution to the biofilm-containing wells. Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Quantification of Viable Cells:

    • Aspirate the antibiotic-containing medium from the wells and wash the biofilms twice with PBS.

    • Add 200 µL of PBS to each well and sonicate the plate for 10-15 minutes to detach the biofilm.

    • Perform serial dilutions of the resulting bacterial suspension and plate onto appropriate agar (B569324) plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFUs).

  • MBEC Determination: The MBEC is defined as the lowest concentration of dalbavancin that results in a predetermined reduction (e.g., ≥3-log10) in CFU/mL compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Biofilm Formation: Grow a mature biofilm in a 96-well plate as described in Protocol 1.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of dalbavancin (Drug A) horizontally across the plate.

    • Prepare serial twofold dilutions of the second antibiotic (Drug B) vertically down the plate.

    • The final plate will contain various combinations of concentrations of both drugs. Include wells with each drug alone and a growth control.

  • Antibiotic Challenge and Incubation: After washing the mature biofilms, add the antibiotic combinations to the respective wells and incubate for 24 hours at 37°C.

  • Quantification: Quantify the remaining viable bacteria in each well using CFU counting as described in Protocol 1.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy, additivity, or antagonism.

Visualizations

experimental_workflow_mbec cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_challenge Antibiotic Challenge cluster_quantify Quantification start Overnight Bacterial Culture dilution Dilute Culture to Standardized Concentration start->dilution plate Inoculate 96-Well Plate dilution->plate incubation1 Incubate 24-48h at 37°C plate->incubation1 wash1 Wash to Remove Planktonic Cells incubation1->wash1 abx_add Add Antibiotic to Biofilm wash1->abx_add abx_prep Prepare Dalbavancin Serial Dilutions abx_prep->abx_add incubation2 Incubate 24h at 37°C abx_add->incubation2 wash2 Wash Biofilm incubation2->wash2 sonicate Sonication to Detach Biofilm wash2->sonicate plate_count Serial Dilution & CFU Plating sonicate->plate_count mbec_det Determine MBEC plate_count->mbec_det

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

combination_therapy_logic cluster_enhancers Synergistic Agents cluster_inhibitors Potential Antagonists cluster_matrix Biofilm Matrix Factors dalbavancin Dalbavancin outcome Improved Biofilm Eradication dalbavancin->outcome + neg_outcome Reduced Efficacy dalbavancin->neg_outcome - rifampicin Rifampicin rifampicin->outcome beta_lactams β-Lactams beta_lactams->outcome phages Lytic Phages phages->outcome nac N-acetylcysteine (NAC) nac->neg_outcome edna Extracellular DNA (eDNA) edna->neg_outcome

Caption: Logical relationships of agents combined with dalbavancin against biofilms.

References

Dalbavancin resistance selection in prolonged exposure studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the selection of dalbavancin (B606935) resistance during prolonged exposure studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeline for the emergence of dalbavancin resistance in prolonged in vitro studies?

A1: The emergence of resistance to dalbavancin in prolonged in vitro models can be observed relatively early. In simulated pharmacokinetic/pharmacodynamic (PK/PD) models, isolates with an eight-fold increase in the minimum inhibitory concentration (MIC) for dalbavancin have been detected as early as day 4 of the experiment. By day 28, it is common to observe much more significant increases in MIC, ranging from 64 to 128-fold.

Q2: What are the typical MIC shifts observed for dalbavancin and other antibiotics in resistant isolates?

A2: Prolonged exposure to dalbavancin not only selects for resistance to dalbavancin itself but also frequently results in cross-resistance to other glycopeptides and lipopeptides. A summary of typical MIC shifts observed in Staphylococcus aureus is provided in the table below.

AntibioticFold-Increase in MICSusceptibility Breakpoint Status
Dalbavancin64 to 128-foldExceeded
Vancomycin4 to 16-foldExceeded
Daptomycin4 to 16-foldExceeded
β-lactamsGenerally decreased 2 to 8-foldIncreased susceptibility (seesaw effect)

Q3: What are the key genetic mutations associated with dalbavancin resistance?

A3: Whole-genome sequencing of dalbavancin-resistant isolates has consistently identified mutations in genes associated with the WalKR two-component regulatory system (TCS). The WalKR system is crucial for cell wall biosynthesis and regulation of autolytic activity. Mutations have been reported in walK, walR, and associated genes like stp1 and atl. Other genes where mutations have been observed include apt and scrA. In some instances, mutations in rpoB, the gene encoding the beta subunit of bacterial RNA polymerase, have also been linked to reduced dalbavancin susceptibility.

Q4: What is the "seesaw effect" observed with β-lactam antibiotics?

A4: The "seesaw effect" refers to the phenomenon where the development of resistance to dalbavancin is accompanied by a paradoxical increase in susceptibility to β-lactam antibiotics. In many dalbavancin-resistant isolates, the MICs for various β-lactams have been observed to decrease by two- to eight-fold. This effect is not universal, and in some isolates, an increase in β-lactam MICs has been noted.

Troubleshooting Guide

Issue: Difficulty reproducing the selection of high-level dalbavancin resistance in an in vitro model.

Troubleshooting Steps:

  • Verify the Pharmacokinetic Simulation: Ensure that the simulated pharmacokinetic profile of dalbavancin accurately reflects clinically relevant post-distributional exposures. A single-dose (1500 mg) simulation should have a free maximum concentration (fCmax) of approximately 9.9 µg/mL and a β-elimination half-life of around 204 hours.

  • Duration of the Experiment: The experiment should be conducted for a sufficiently long period. While initial signs of resistance can appear within the first week, high-level resistance typically requires a longer exposure, up to 28 days.

  • Bacterial Strain Selection: The selection of resistant mutants can be strain-dependent. The use of multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) is recommended to ensure the observed phenomenon is not an artifact of a single strain.

  • Resistance Screening: Implement a robust daily screening protocol. This should involve plating samples on agar (B569324) supplemented with varying concentrations of dalbavancin to detect the emergence of less susceptible subpopulations.

Experimental Protocols

Protocol 1: In Vitro PK/PD Model for Dalbavancin Resistance Selection

This protocol outlines the methodology for simulating the pharmacokinetic profile of a single 1500 mg dose of dalbavancin over a 28-day period to select for resistant S. aureus.

Materials:

  • In vitro PK/PD model apparatus (e.g., one-compartment model with a central reservoir)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strains

  • Tryptic Soy Broth (TSB)

  • Dalbavancin analytical powder

  • Tryptic Soy Agar (TSA) plates

  • TSA plates supplemented with varying concentrations of dalbavancin (0.0625 mg/L to 3 mg/L)

  • Polysorbate 80 (PS80)

Procedure:

  • Model Setup: Prepare the in vitro PK/PD model. The central reservoir should contain TSB.

  • Inoculum Preparation: Prepare a starting inoculum of the MRSA strain to a final concentration of approximately 10^6 CFU/mL in the central reservoir.

  • Dalbavancin Simulation: Introduce dalbavancin to the central reservoir to achieve a starting fCmax of 9.9 µg/mL. Simulate the β-elimination half-life of 204 hours by diluting the medium in the central reservoir with fresh TSB at a constant rate.

  • Sampling: Collect samples from the central reservoir at least daily for 28 days (672 hours).

  • Bacterial Enumeration: Enumerate surviving colonies by plating serial dilutions of the collected samples on drug-free TSA plates.

  • Resistance Screening: Plate 100 µL aliquots of undiluted sample onto TSA plates supplemented with 0.002% PS80 and varying concentrations of dalbavancin.

  • Incubation: Incubate all plates at 36°C and examine for growth at 24 and 48 hours.

  • Isolate Characterization: Colonies growing on dalbavancin-supplemented plates should be subcultured and subjected to MIC testing for dalbavancin, vancomycin, daptomycin, and β-lactams. Isolates of interest should be preserved for whole-genome sequencing.

Visualizations

Experimental_Workflow cluster_setup Model Setup and Inoculation cluster_exposure Prolonged Dalbavancin Exposure (28 days) cluster_analysis Daily Analysis cluster_characterization Isolate Characterization A Prepare in vitro PK/PD model with TSB B Inoculate MRSA strain (~10^6 CFU/mL) A->B C Introduce Dalbavancin (fCmax 9.9 µg/mL) B->C D Simulate β-elimination (t1/2 204h) C->D E Collect Samples D->E Daily F Enumerate Colonies (Drug-free TSA) E->F G Screen for Resistance (Dalbavancin TSA) E->G H Isolates from Dalbavancin TSA G->H I Susceptibility Testing (MIC determination) H->I J Whole-Genome Sequencing (WGS) I->J

Caption: Experimental workflow for in vitro selection of dalbavancin resistance.

WalKR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mutations Observed Mutations in Resistant Strains WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylation DNA DNA WalR->DNA Binds to Promoter Regions Stp1 Stp1 (Phosphatase) Stp1->WalR Dephosphorylation CellWallGenes Cell Wall Metabolism Genes (e.g., atl) DNA->CellWallGenes Gene Expression M_WalK Mutations in walK M_WalK->WalK M_WalR Mutations in walR M_WalR->WalR M_Stp1 Mutations in stp1 M_Stp1->Stp1

Caption: Proposed WalKR signaling pathway and sites of resistance mutations.

Technical Support Center: Dalbavancin Susceptibility in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating reduced dalbavancin (B606935) susceptibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dalbavancin?

A1: Dalbavancin is a lipoglycopeptide antibiotic. Its bactericidal activity comes from interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan chains, which prevents the cross-linking (transpeptidation and transglycosylation) of disaccharide subunits, ultimately disrupting cell wall integrity and leading to bacterial cell death[1][2][3].

Q2: What are the known mechanisms leading to reduced dalbavancin susceptibility in Staphylococcus aureus?

A2: Reduced susceptibility to dalbavancin in S. aureus is multifactorial and often involves genetic mutations that lead to phenotypic changes. Key mechanisms include:

  • Cell Wall Thickening: An increase in the thickness of the bacterial cell wall can trap dalbavancin molecules, preventing them from reaching their target site[4][5][6]. This is a common phenotype observed in vancomycin-intermediate S. aureus (VISA) strains[7][8].

  • Mutations in Two-Component Systems (TCS): Mutations in genes regulating cell wall metabolism are frequently observed. The WalKR (YycFG) system is most commonly implicated. Mutations in walK (histidine kinase) or walR (response regulator), as well as associated genes like stp1 and atl, are linked to reduced susceptibility to dalbavancin, vancomycin (B549263), and daptomycin[9][10][11]. The VraTSR system, which senses cell wall damage, can also be involved[10][12][13].

  • Mutations in Other Genes: Mutations in rpoB (RNA polymerase beta subunit) and genes for penicillin-binding proteins like pbp2 (B1193376) have also been identified in dalbavancin-resistant isolates[5][6].

Q3: Is there cross-resistance between dalbavancin and other antibiotics?

A3: Yes, cross-resistance is a significant concern. In vitro exposure to dalbavancin can select for mutants with reduced susceptibility to vancomycin and daptomycin[9][10][14][11]. This is often linked to shared resistance mechanisms, such as mutations in the walKR operon[14][11]. Conversely, dalbavancin generally retains potent activity against isolates that are non-susceptible to linezolid (B1675486) or tigecycline[2][15][16].

Q4: What is the "seesaw effect" observed with dalbavancin resistance?

A4: The seesaw effect refers to the phenomenon where the development of resistance to dalbavancin is accompanied by increased susceptibility to β-lactam antibiotics[9][10]. While the exact mechanism is still under investigation, it is thought to be related to alterations in cell wall metabolism and penicillin-binding proteins (PBPs) regulated by systems like WalKR[10][14].

Troubleshooting Experimental Assays

Q5: My dalbavancin Minimum Inhibitory Concentration (MIC) values are inconsistent or higher than expected. What could be the cause?

A5: Inconsistent or erroneously high dalbavancin MICs are often due to the physicochemical properties of the large lipoglycopeptide molecule. Common issues include:

  • Adherence to Plastics: Dalbavancin can adhere to the plastic surfaces of microtiter plates, reducing the effective concentration of the drug in the medium and leading to falsely elevated MICs[17][18].

  • Improper Solvent: Using a solvent other than dimethyl sulfoxide (B87167) (DMSO) for the stock solution can lead to poor solubility and inaccurate results[17][18][19].

  • Absence of Surfactant: The absence of a surfactant like Polysorbate-80 (P-80) in the broth medium is a primary cause of variability. P-80 prevents the drug from binding to plasticware[17][18][19].

To troubleshoot, ensure your protocol includes:

  • Use of DMSO to prepare the dalbavancin stock solution[17].

  • Addition of Polysorbate-80 (P-80) to the final broth microdilution wells to achieve a final concentration of 0.002%[1][18][19]. This is a critical step for obtaining accurate and reproducible results.

  • Allowing testing materials (e.g., MIC test strips) to reach room temperature for approximately 30 minutes before use to prevent condensation[20].

Q6: I am observing a paradoxical "Eagle effect" in my experiments. What is it and is it relevant to dalbavancin?

A6: The Eagle effect is a paradoxical phenomenon where an antimicrobial agent shows reduced bactericidal activity at very high concentrations compared to lower, optimal concentrations[21][22]. While this has been observed with vancomycin against Clostridium difficile, studies have shown that dalbavancin does not typically exhibit this effect[23][24]. If you observe this phenomenon, it is more likely an experimental artifact. Re-verify your serial dilutions and consider repeating the experiment with a fresh preparation of the drug.

Q7: Can I use vancomycin susceptibility as a surrogate for dalbavancin susceptibility?

A7: For many common Gram-positive organisms like S. aureus, vancomycin susceptibility can be a reliable predictor of dalbavancin susceptibility[25][26]. Studies have shown a high concordance rate, where vancomycin-susceptible isolates are also susceptible to dalbavancin[26]. However, dalbavancin may still be active against some vancomycin-intermediate S. aureus (VISA) strains[17][26]. Therefore, if a VISA phenotype is suspected or for critical clinical isolates, direct susceptibility testing of dalbavancin is recommended[17].

Data on Dalbavancin Susceptibility & Resistance

Table 1: Dalbavancin MIC Distribution Against S. aureus Subsets Data compiled from a U.S. surveillance study.

Isolate PhenotypeNumber of IsolatesDalbavancin MIC₅₀ (mg/L)Dalbavancin MIC₉₀ (mg/L)% Susceptible (≤0.12 mg/L)
All S. aureus59,9030.060.0699.7%
Vancomycin-intermediate (VISA)1,1410.060.1299.3%
Daptomycin non-susceptible480.060.1297.9%
Linezolid-resistant250.060.06100.0%
Source: Adapted from data presented in ASM Journals[15][16]

Table 2: MIC Changes in MRSA After In Vitro Dalbavancin Exposure Illustrates cross-resistance and the seesaw effect.

AntibioticFold Change in MIC (Log₂)Susceptibility Interpretation Change
Dalbavancin64 to 128-fold increaseSusceptible → Resistant
Vancomycin4 to 16-fold increaseSusceptible → Intermediate/Resistant
Daptomycin4 to 16-fold increaseSusceptible → Non-susceptible
β-Lactams2 to 8-fold decreaseResistant → More Susceptible
Source: Data from an in vitro pharmacokinetic/pharmacodynamic model study[9][10][12]

Table 3: Common Genetic Mutations Associated with Reduced Dalbavancin Susceptibility in S. aureus

Gene(s)FunctionAssociated Phenotype
walK, walRTwo-component system regulating cell wall metabolismCross-resistance to vancomycin and daptomycin
rpoBRNA polymerase subunitReduced susceptibility to dalbavancin and rifampicin
pbp2Penicillin-binding proteinAltered cell wall synthesis
vraTSRThree-component system, senses cell wall stressContributes to glycopeptide resistance
Source: Compiled from multiple genomic studies[5][6][9][10]

Detailed Experimental Protocols

Protocol 1: Dalbavancin Broth Microdilution (BMD) MIC Testing This method is based on CLSI guidelines with modifications specific to dalbavancin.

  • Stock Solution Preparation:

    • Dissolve pure dalbavancin powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1,280 µg/mL)[17].

    • Perform serial dilutions of this stock solution as required for your final concentration range[17].

  • Medium Preparation:

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

    • Crucially, supplement the CAMHB with Polysorbate-80 (P-80) to achieve a final concentration of 0.002% in the microtiter plate wells [17][18][19]. For example, add 20 µL of a 1% P-80 stock solution to 10 mL of CAMHB. For testing streptococci, supplement with 2-5% lysed horse blood[17][19].

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard[17].

    • Within 15 minutes, dilute this suspension in the P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well[17].

  • Plate Inoculation and Incubation:

    • Dispense the diluted drug concentrations and the final bacterial inoculum into the wells of a 96-well microtiter plate.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air[20].

  • Reading Results:

    • The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth[20].

    • Ensure that the quality control strain (e.g., S. aureus ATCC 29213) MIC is within the acceptable range (0.03-0.12 µg/mL)[1][27]. If the QC is out of range, the results are invalid.

Protocol 2: Dalbavancin MIC Test Strip (MTS) Assay

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube[20].

    • Swab the entire surface of a Mueller-Hinton agar (B569324) plate (use MHA with 5% sheep blood for streptococci) three times, rotating the plate 60 degrees after each application to ensure confluent growth[20][27].

    • Allow the agar surface to dry completely (5-15 minutes) before applying the strip[20].

  • MTS Application:

    • Allow the MTS package to reach room temperature before opening[20].

    • Using sterile forceps, apply the dalbavancin MTS to the agar surface with the MIC scale facing upwards[20]. Ensure the strip is in full contact with the agar. Do not move the strip once it has been applied.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours[20]. Incubation can be extended to 48 hours for slow-growing organisms[20].

  • Reading Results:

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip[20]. If the intersection is between two-fold dilutions, round up to the next highest value[20].

Visualized Workflows and Pathways

experimental_workflow cluster_0 Phase 1: Phenotypic Analysis cluster_1 Phase 2: Genomic & Mechanistic Investigation cluster_2 Phase 3: Data Correlation Isolate Clinical Isolate with Suspected Reduced Susceptibility AST Perform Dalbavancin MIC (BMD or MTS) Isolate->AST Initial Screening TEM Transmission Electron Microscopy (TEM) Isolate->TEM CrossRes Test Cross-Resistance (Vancomycin, Daptomycin) AST->CrossRes If MIC is elevated Seesaw Test Seesaw Effect (β-Lactams) AST->Seesaw WGS Whole Genome Sequencing (WGS) AST->WGS Confirm non-susceptibility Correlate Correlate Genotype with Phenotype CrossRes->Correlate Seesaw->Correlate Mutation Identify Mutations (e.g., walKR, rpoB) WGS->Mutation Mutation->Correlate CWT Measure Cell Wall Thickness TEM->CWT CWT->Correlate

Caption: Workflow for investigating reduced dalbavancin susceptibility.

WalKR_Pathway cluster_0 Mechanism of WalKR Regulation cluster_1 Impact of Mutations Stimulus Cell Wall Stress (e.g., Antibiotic Presence) WalK WalK (Histidine Kinase) (Sensor) Stimulus->WalK Activates WalR WalR (Response Regulator) WalK->WalR Phosphorylates (P) AlteredSignal Constitutive Activation or Altered Signaling WalK->AlteredSignal causes DNA Target Gene Promoters WalR->DNA Binds to WalR->AlteredSignal causes Response Upregulation of Cell Wall Metabolism & Autolysins DNA->Response Leads to Mutation Mutation in walK or walR Mutation->WalK Mutation->WalR Resistance Cell Wall Thickening & Reduced Susceptibility AlteredSignal->Resistance

Caption: The WalKR two-component system and impact of mutations.

Seesaw_Effect center_node Reduced Dalbavancin Susceptibility effect1 Increased Dalbavancin MIC (Resistance) center_node->effect1 effect2 Decreased β-Lactam MIC (Increased Susceptibility) center_node->effect2 cause Mutations in Regulatory Genes (e.g., walKR) cause->center_node mechanism Altered Cell Wall Metabolism & PBP Expression cause->mechanism mechanism->effect1 mechanism->effect2

Caption: Logical relationship of the dalbavancin/β-lactam seesaw effect.

References

Refinement of dalbavancin treatment protocols in animal infection models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dalbavancin (B606935) in animal infection models. The information is compiled from various studies to assist in the refinement of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosing regimen for dalbavancin in a rat model of MRSA osteomyelitis?

For rat models of MRSA osteomyelitis, both 7-day and 14-day treatment protocols with dalbavancin have proven effective.[1][2] A common regimen involves an initial loading dose followed by daily maintenance doses. For instance, a loading dose of 20 mg/kg followed by 10 mg/kg once daily intraperitoneally has been used.[3] Studies have shown that a 14-day course of treatment results in a more significant reduction in bacterial load compared to a 7-day course.[2][3]

Q2: How does the efficacy of dalbavancin compare to vancomycin (B549263) in animal models of deep sternal wound infection?

In a rat model of MRSA deep sternal wound infection with osteomyelitis, dalbavancin treatment for 14 days was found to be superior to saline and showed similar efficacy to vancomycin in reducing sternal bone MRSA counts.[1] A 14-day treatment with dalbavancin resulted in a greater than 3-log reduction in bone colony-forming units (CFU).[1]

Q3: What is the pharmacokinetic profile of dalbavancin in rats?

Dalbavancin exhibits a long terminal half-life in rats, approximately 187 hours (about 8 days).[4] It is eliminated through both renal and fecal routes, with about two-thirds of the drug excreted in urine and one-third in feces.[4][5] This long half-life supports infrequent dosing regimens.[6][7] The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is the pharmacodynamic parameter that best correlates with dalbavancin's efficacy.[6][7]

Q4: Can dalbavancin be used to treat biofilm-associated orthopedic implant infections in animal models?

Yes, dalbavancin has demonstrated efficacy against MRSA biofilms in a rat model of orthopedic implant-associated infection.[3] A 14-day treatment regimen significantly reduced the bacterial load on both the implant and the surrounding bone tissue compared to a 7-day treatment and an untreated control group.[3]

Q5: What administration routes have been successfully used for dalbavancin in animal studies?

Intraperitoneal (IP) and intravenous (IV) routes have been commonly used for dalbavancin administration in animal models.[1][2][3][4] The choice of administration route may depend on the specific experimental design and infection model.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in bacterial load between animals in the same treatment group. Inconsistent initial inoculum size. Variation in the surgical procedure for inducing infection. Differences in animal health status.Standardize the bacterial inoculum preparation and administration. Ensure consistent surgical technique and sterile conditions. Acclimatize animals properly and monitor for any signs of illness prior to infection.
Lower than expected efficacy of dalbavancin. Suboptimal dosing regimen (dose or duration). Emergence of bacterial resistance (unlikely with dalbavancin but possible). Poor drug penetration to the site of infection.Review the literature for established effective dosing regimens for your specific animal and infection model. Consider a longer treatment duration or a higher dose, supported by pharmacokinetic data.[2][3] Perform susceptibility testing on bacteria isolated from treated animals. While dalbavancin generally shows good tissue penetration, especially in bone, ensure the infection model doesn't create a barrier to drug delivery.[3]
Adverse events or mortality in treated animals. Drug toxicity at the administered dose. Complications from the infection or surgical procedure.While dalbavancin is generally well-tolerated, consider reducing the dose if toxicity is suspected.[8] Refine the surgical and post-operative care protocols to minimize complications.
Difficulty in establishing a consistent infection model. Bacterial strain with low virulence in the chosen animal model. Inadequate method of inducing infection.Use a well-characterized, virulent bacterial strain known to cause the desired infection. Refine the infection induction protocol, for example, by using a foreign body (e.g., implant) to promote biofilm formation in orthopedic infections.[3]

Quantitative Data Summary

Table 1: Efficacy of Dalbavancin in a Rat Model of MRSA Sternal Osteomyelitis [1]

Treatment GroupDurationMean Log10 CFU/gram of Sternal Bone (Reduction vs. Saline)
Saline7 days-
Dalbavancin7 days0.75 log reduction
Saline14 days-
Dalbavancin14 days>3 log reduction
Vancomycin14 daysSimilar to Dalbavancin

Table 2: Efficacy of Dalbavancin in a Rat Model of MRSA Orthopedic Implant-Associated Infection [3]

Treatment GroupDurationMean Bacterial Load on Implant (CFU/mL)Mean Bacterial Load in Tibia (CFU/g)
Control (NaCl)7 days1.1 x 10⁶2.8 x 10⁵
Dalbavancin7 days2.4 x 10⁵1.8 x 10³
Dalbavancin14 days8.2 x 10³8.2

Table 3: Pharmacokinetic Parameters of Dalbavancin in Rats (20 mg/kg IV dose) [4]

ParameterValue
Terminal Half-life (t½)~187 hours (~8 days)
Route of EliminationUrine (~67%) and Feces (~33%)

Experimental Protocols

Rat Model of MRSA Sternal Osteomyelitis[1]
  • Animal Model: Wistar rats.

  • Bacterial Strain: A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Infection Induction:

    • Anesthetize the rats.

    • Perform a mid-sternal surgical wound.

    • Inject the MRSA strain directly into the sternum.

  • Treatment:

    • Administer dalbavancin, vancomycin, or saline intraperitoneally for 7 or 14 days.

  • Efficacy Evaluation:

    • Euthanize the animals.

    • Harvest the sternum and spleen.

    • Homogenize the tissues and perform viable bacterial counts (CFU/gram of tissue).

    • Determine antibacterial efficacy by the reduction in bacterial counts compared to the saline control group.

Rat Model of MRSA Orthopedic Implant-Associated Infection[3]
  • Animal Model: Wistar rats.

  • Bacterial Strain: An MRSA strain isolated from a human case of osteomyelitis.

  • Infection Induction:

    • Promote biofilm formation on surgical screws by incubating them with the MRSA strain.

    • Anesthetize the rats.

    • Insert the biofilm-coated screws into the proximal tibia.

  • Treatment:

    • Group 1 (7 days): Administer a loading dose of dalbavancin (20 mg/kg, IP) on day 1, followed by 10 mg/kg/day for the next 6 days.

    • Group 2 (14 days): Administer a loading dose of dalbavancin (20 mg/kg, IP) on day 1, followed by 10 mg/kg/day for the next 13 days.

    • Control Group: Receive isotonic NaCl solution intraperitoneally.

  • Efficacy Evaluation:

    • Euthanize the animals.

    • Harvest the implant and the tibia.

    • Determine the bacterial load (CFU/mL for the implant via sonication and CFU/g for the bone via homogenization and plating).

Visualizations

experimental_workflow_osteomyelitis cluster_prep Preparation cluster_infection Infection Induction cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., Wistar Rat) anesthesia Anesthetize Animal animal_model->anesthesia bacterial_strain Prepare Bacterial Strain (e.g., MRSA) inoculation Inject Bacteria into Target Site bacterial_strain->inoculation surgery Surgical Procedure (e.g., Sternal Wound) anesthesia->surgery surgery->inoculation grouping Randomize into Treatment Groups inoculation->grouping treatment_admin Administer Dalbavancin (e.g., IP, 7 or 14 days) grouping->treatment_admin control_admin Administer Control (e.g., Saline) grouping->control_admin euthanasia Euthanize Animals treatment_admin->euthanasia control_admin->euthanasia tissue_harvest Harvest Tissues (e.g., Sternum, Spleen) euthanasia->tissue_harvest bacterial_quant Quantify Bacterial Load (CFU/gram) tissue_harvest->bacterial_quant analysis Compare Treatment vs. Control bacterial_quant->analysis

Caption: Experimental workflow for a rat model of MRSA sternal osteomyelitis.

experimental_workflow_implant_infection cluster_implant_prep Implant Preparation cluster_surgical_procedure Surgical Procedure cluster_treatment_protocol Treatment Protocol cluster_outcome_assessment Outcome Assessment prepare_implant Prepare Surgical Implant (e.g., Screw) form_biofilm Incubate Implant with MRSA to Form Biofilm prepare_implant->form_biofilm insert_implant Insert Biofilm-Coated Implant into Tibia form_biofilm->insert_implant select_animal Select Animal Model (e.g., Wistar Rat) anesthetize Anesthetize Animal select_animal->anesthetize anesthetize->insert_implant assign_groups Assign to Groups (Control, 7-day, 14-day) insert_implant->assign_groups administer_dalbavancin Administer Dalbavancin (IP) assign_groups->administer_dalbavancin administer_control Administer Saline (IP) assign_groups->administer_control sacrifice Euthanize Animals administer_dalbavancin->sacrifice administer_control->sacrifice harvest Harvest Implant and Tibia sacrifice->harvest quantify_implant Quantify Bacteria on Implant (CFU/mL via Sonication) harvest->quantify_implant quantify_bone Quantify Bacteria in Bone (CFU/g via Homogenization) harvest->quantify_bone compare_results Compare Bacterial Loads between Groups quantify_implant->compare_results quantify_bone->compare_results

Caption: Experimental workflow for a rat model of orthopedic implant-associated infection.

References

Technical Support Center: The Impact of Extracellular DNA on Dalbavancin Activity in Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of extracellular DNA (eDNA) on the efficacy of dalbavancin (B606935) against bacterial biofilms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced dalbavancin activity against our Staphylococcus aureus biofilms. What could be the underlying cause?

A1: Reduced dalbavancin efficacy against S. aureus biofilms can be attributed to a high concentration of extracellular DNA (eDNA) within the biofilm matrix.[1][2][3] eDNA is a key structural component of many bacterial biofilms, including those of MRSA, and has been shown to interfere with the activity of positively charged antibiotics like dalbavancin.[4] The negatively charged phosphate (B84403) backbone of eDNA is thought to bind to the positively charged dalbavancin, thereby limiting its penetration into the biofilm and access to bacterial cells.[4]

Troubleshooting Steps:

  • Quantify eDNA in your biofilms: A higher amount of eDNA has been correlated with increased tolerance to dalbavancin.[1][2]

  • Consider DNase treatment: The addition of DNase I can degrade the eDNA matrix, potentially increasing dalbavancin's effectiveness.[4][5] DNase treatment has been shown to significantly reduce the initial attachment of MRSA strains, a crucial step in biofilm formation.[4][5]

  • Evaluate the biofilm-forming capacity of your strain: Strong biofilm producers may have a more robust matrix with higher eDNA content, contributing to reduced antibiotic susceptibility.[1][2]

Q2: We noticed an increase in the amount of eDNA in our biofilms after treatment with dalbavancin. Is this a typical observation?

A2: Yes, this is a documented phenomenon. Studies have shown that exposure of MRSA biofilms to the Minimal Biofilm Eradication Concentration (MBEC90) of dalbavancin can lead to a significant increase in the relative abundance of eDNA compared to untreated biofilms.[1][2][5] This suggests a drug-related effect that may contribute to antimicrobial tolerance.[1][2]

Q3: How does the presence of exogenous DNA affect dalbavancin's activity?

A3: The addition of exogenous DNA, such as salmon sperm DNA, has been experimentally shown to protect biofilm cells from dalbavancin.[4][5] This external DNA can increase the Minimal Biofilm Eradication Concentration (MBEC90) of dalbavancin, indicating a reduction in the antibiotic's efficacy.[1][2] This further supports the hypothesis that eDNA in the biofilm matrix can bind to and sequester dalbavancin.

Q4: Is the impact of eDNA on antibiotic efficacy specific to dalbavancin?

A4: The effect of eDNA on cationic antibiotics is not exclusive to dalbavancin. A similar interaction has been observed with other glycopeptide antibiotics like vancomycin, which is also positively charged.[4] In contrast, the activity of linezolid (B1675486) does not appear to be significantly affected by the levels of eDNA in the biofilm matrix.[4][5]

Q5: What is the proposed mechanism for eDNA-mediated reduction in dalbavancin activity?

A5: The primary proposed mechanism is an electrostatic interaction between the negatively charged phosphate backbone of eDNA and the positively charged dalbavancin molecule.[4] This binding is thought to sequester the antibiotic within the biofilm matrix, preventing it from reaching its target site on the bacterial cell wall.[4] Dalbavancin's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[6] By impeding the antibiotic's access to this target, eDNA contributes to the overall tolerance of the biofilm.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the interaction between dalbavancin and bacterial biofilms.

Table 1: Comparative Anti-Biofilm Activity of Dalbavancin

AntibioticMBEC90 (μg/mL)Range (μg/mL)
Dalbavancin0.50.12 - 0.5
Linezolid82 - 8
Vancomycin42 - 8

MBEC90: Minimal Biofilm Eradication Concentration required to eradicate 90% of the biofilm. Data from a study on biofilm-producing MRSA strains.[4]

Table 2: Impact of DNase I Treatment on Biofilm Formation

TreatmentReduction in Initial Attachment (%)
DNase I26.0 ± 20.4

This demonstrates the role of eDNA in the initial stages of MRSA biofilm formation.[4][5]

Experimental Protocols

1. Quantification of eDNA in Biofilms

This protocol outlines a method for quantifying eDNA within a mature biofilm.

  • Biofilm Culture: Grow bacterial biofilms in a suitable medium (e.g., Tryptic Soy Broth) on a surface such as a 96-well microtiter plate for a specified period (e.g., 20 hours).

  • eDNA Staining:

    • Gently wash the biofilms to remove planktonic cells.

    • Stain the biofilms with a cell-impermeable DNA-binding dye (e.g., TOTO-1).

    • To differentiate live and dead cells, a viability stain (e.g., Live/Dead assay) can be used concurrently.

  • Microscopy:

    • Visualize the stained biofilms using fluorescence microscopy (e.g., Apotome microscopy).

    • Capture images of both the eDNA stain and the live/dead cell stains.

  • Image Analysis:

    • Use image analysis software to quantify the fluorescence intensity corresponding to the eDNA.

    • Normalize the eDNA signal to the signal from viable cells to determine the relative abundance of eDNA.

2. Determination of Minimal Biofilm Eradication Concentration (MBEC)

This protocol describes how to determine the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

  • Biofilm Formation: Grow biofilms in a 96-well plate or a similar device for 24 hours.

  • Antibiotic Challenge:

    • Carefully remove the growth medium and wash the biofilms to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the antibiotic (e.g., dalbavancin) to the wells.

    • Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for another 24 hours.

  • Viability Assessment:

    • After incubation, remove the antibiotic-containing medium and wash the biofilms.

    • Determine the viability of the remaining biofilm cells. This can be done by:

      • Adding a viability indicator dye (e.g., resazurin) and measuring the colorimetric or fluorometric change.

      • Disrupting the biofilm through sonication and performing colony-forming unit (CFU) counts on agar (B569324) plates.

  • MBEC Determination: The MBEC is the lowest concentration of the antibiotic that results in no viable cells.

Visualizations

Logical Relationship between eDNA and Dalbavancin Activity

Biofilm Bacterial Biofilm eDNA High Extracellular DNA (eDNA) (Negatively Charged) Biofilm->eDNA contains Binding Electrostatic Binding eDNA->Binding Dalbavancin Dalbavancin (Positively Charged) Dalbavancin->Binding Reduced_Activity Reduced Dalbavancin Efficacy Binding->Reduced_Activity leads to

Caption: Interaction between eDNA and dalbavancin in a biofilm.

Experimental Workflow for Assessing eDNA Impact

start Start: Biofilm Culture (e.g., MRSA) treatment Treatment Groups start->treatment control Control (No Treatment) treatment->control Group 1 dalbavancin Dalbavancin treatment->dalbavancin Group 2 dnase Dalbavancin + DNase treatment->dnase Group 3 exogenous Dalbavancin + Exogenous DNA treatment->exogenous Group 4 analysis Analysis control->analysis dalbavancin->analysis dnase->analysis exogenous->analysis mbec Determine MBEC analysis->mbec edna_quant Quantify eDNA analysis->edna_quant viability Assess Biofilm Viability (CFU or Staining) analysis->viability end End: Compare Outcomes mbec->end edna_quant->end viability->end

Caption: Workflow for evaluating eDNA's effect on dalbavancin.

References

Technical Support Center: Mitigating Dalbavancin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalbavancin (B606935). The information provided addresses specific issues related to the emergence of dalbavancin cross-resistance and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dalbavancin?

Dalbavancin is a second-generation lipoglycopeptide antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and ultimately leading to bacterial cell death.[1][2] The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which enhances its activity.

Q2: What are the known mechanisms of dalbavancin cross-resistance?

The primary mechanism of dalbavancin cross-resistance involves mutations in the two-component regulatory system WalKR.[3][4] This system plays a crucial role in regulating cell wall metabolism. Mutations in the sensor kinase gene walK are most commonly associated with reduced susceptibility to dalbavancin, which can also lead to cross-resistance against other glycopeptides like vancomycin (B549263) and lipopeptides like daptomycin.[3][5] Other genes where mutations have been observed in dalbavancin-resistant strains include rpoB, apt, stp1, and atl.[3][4]

Q3: We observed a significant increase in the dalbavancin MIC for our S. aureus isolate after exposure. What genetic changes should we investigate?

An increase in the dalbavancin MIC is often linked to mutations in the walKR operon. Specifically, you should sequence the walK gene to look for nonsynonymous single-nucleotide polymorphisms (SNPs) or deletions.[5][6] For example, a 4-amino-acid deletion in the walK gene has been associated with a 4-fold increase in the dalbavancin MIC.[5] Additionally, investigate for mutations in the rpoB gene, as these have also been implicated in reduced dalbavancin susceptibility.[4][7] Whole-genome sequencing (WGS) is the most comprehensive approach to identify all potential resistance-conferring mutations.

Q4: Can combination therapy prevent the emergence of dalbavancin resistance?

Yes, combination therapy with β-lactam antibiotics has shown significant promise in preventing the emergence of dalbavancin resistance and exhibiting synergistic activity against resistant strains.[1][2][8] The addition of β-lactams such as ceftaroline (B109729) and cefazolin (B47455) can lead to a significant reduction in the dalbavancin MIC and enhanced bacterial killing.[1][8]

Q5: What is the "see-saw" effect observed with dalbavancin and β-lactams?

The "see-saw" effect refers to the phenomenon where increased resistance to dalbavancin is accompanied by increased susceptibility to β-lactam antibiotics.[3] This collateral sensitivity is a key rationale for using dalbavancin in combination with β-lactams.

Troubleshooting Guides

Problem: Inconsistent Dalbavancin MIC Results

Possible Cause 1: Improper preparation of dalbavancin stock solutions.

  • Solution: Dalbavancin is poorly soluble in water. Stock solutions should be prepared in 100% dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in cation-adjusted Mueller-Hinton broth (CAMHB).

Possible Cause 2: Adherence of dalbavancin to plastic labware.

  • Solution: The lipophilic nature of dalbavancin can cause it to adhere to plastic surfaces, leading to lower effective concentrations. To mitigate this, supplement the CAMHB with polysorbate 80 (P-80) at a final concentration of 0.002%.

Possible Cause 3: Incorrect inoculum size.

  • Solution: Ensure the final inoculum density in the microdilution wells is approximately 5 x 10^5 CFU/mL. Prepare a 0.5 McFarland standard suspension of the bacterial isolate and then dilute it appropriately in CAMHB.

Problem: Failure to Detect Dalbavancin Resistance Mutations by PCR

Possible Cause 1: Primer design does not cover all potential mutation hotspots.

  • Solution: The walK gene is a primary target. Ensure your PCR primers span the entire coding sequence. If you are still unable to identify mutations, consider that resistance may be conferred by mutations in other genes such as rpoB, apt, stp1, or atl.

Possible Cause 2: The resistance mechanism is not due to a point mutation.

  • Solution: Resistance could be due to insertions, deletions, or regulatory changes. Whole-genome sequencing (WGS) is the recommended method for a comprehensive analysis of genetic alterations.

Quantitative Data

Table 1: Impact of walK and rpoB Mutations on Dalbavancin MIC in S. aureus

GeneMutationDalbavancin MIC (mg/L)Fold Increase in MIC
walK4-amino-acid deletion0.54-fold
rpoBp.E685K0.19>1.5-fold
pbp2p.I515M and p.A606D0.19>1.5-fold

Data compiled from studies on dalbavancin-resistant clinical isolates.[4][5]

Table 2: Synergistic Effect of Dalbavancin in Combination with β-Lactams against Resistant S. aureus Phenotypes

S. aureus PhenotypeCombinationDalbavancin MIC Alone (mg/L)Dalbavancin MIC in Combination (mg/L)Fold Reduction in Dalbavancin MIC
MRSADalbavancin + Ceftaroline0.060.00160-fold
hVISADalbavancin + Ceftaroline0.060.00160-fold
VISADalbavancin + Ceftaroline0.1250.00262.5-fold
DNSDalbavancin + Ceftaroline0.060.00160-fold
VISA/DNSDalbavancin + Cefazolin0.1250.00432-fold

MRSA: Methicillin-Resistant S. aureus; hVISA: Heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus; DNS: Daptomycin-Nonsusceptible. Data is presented as a representative example of the significant reductions observed.[1][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing for Dalbavancin

1. Preparation of Dalbavancin Stock Solution:

  • Dissolve dalbavancin powder in 100% DMSO to a concentration of 1280 µg/mL.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the dalbavancin stock solution in CAMHB supplemented with 0.002% polysorbate 80 in a 96-well microtiter plate.
  • The final concentrations should typically range from 8 µg/mL to 0.008 µg/mL.

3. Inoculum Preparation:

  • From a fresh culture plate, suspend isolated colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

4. Incubation:

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.

Time-Kill Assay for Dalbavancin Synergy

1. Preparation:

  • Prepare tubes with CAMHB containing dalbavancin alone, the β-lactam partner alone (e.g., ceftaroline or cefazolin), and the combination of both agents. Concentrations are typically set at a fraction of the MIC (e.g., 0.5 x MIC). Include a growth control tube without any antibiotic.

2. Inoculation:

  • Inoculate each tube with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

3. Sampling and Plating:

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
  • Perform serial dilutions of the aliquots in saline and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

4. Incubation and Colony Counting:

  • Incubate the plates at 35°C for 24-48 hours.
  • Count the number of colonies (CFU/mL) on each plate.

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Whole-Genome Sequencing (WGS) for Resistance Mutation Identification

1. DNA Extraction:

  • Extract high-quality genomic DNA from a pure culture of the dalbavancin-resistant isolate using a commercial DNA extraction kit.

2. Library Preparation and Sequencing:

  • Prepare a sequencing library using a kit compatible with your sequencing platform (e.g., Illumina).
  • Perform sequencing to generate high-quality sequencing reads.

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  • Genome Assembly: Assemble the reads into a draft genome using an assembler such as SPAdes.
  • Resistance Gene Identification: Use a dedicated tool like AMRFinderPlus to identify acquired resistance genes and point mutations by comparing the assembled genome against a curated database of resistance genes.[9][10][11]
  • Variant Calling: Align the reads to a susceptible reference genome (e.g., a known susceptible strain of the same species) using a tool like BWA. Use a variant caller like GATK or SAMtools to identify SNPs and indels in genes of interest, such as walK, walR, rpoB, apt, stp1, and atl.
  • Annotation: Annotate the identified variants to determine their potential impact on protein function.

Visualizations

Dalbavancin_Mechanism_of_Action cluster_inhibition Inhibition Dalbavancin Dalbavancin Lipid_II Lipid II (Peptidoglycan Precursor) Dalbavancin->Lipid_II Binds to D-Ala-D-Ala Cell_Membrane Bacterial Cell Membrane Dalbavancin->Cell_Membrane Anchors via Lipophilic Tail Transglycosylase Transglycosylase Dalbavancin->Transglycosylase Inhibits Transpeptidase Transpeptidase Dalbavancin->Transpeptidase Inhibits Lipid_II->Transglycosylase Substrate Lipid_II->Transpeptidase Substrate Peptidoglycan Peptidoglycan Layer Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan->Cell_Wall_Synthesis Transglycosylase->Peptidoglycan Elongation Transpeptidase->Peptidoglycan Cross-linking Cell_Lysis Cell Lysis Dalbavancin_Resistance_Pathway Dalbavancin_Exposure Dalbavancin Exposure WalK_Mutation Mutation in walK (Sensor Kinase) Dalbavancin_Exposure->WalK_Mutation Selective Pressure WalR_Phosphorylation Altered WalR Phosphorylation WalK_Mutation->WalR_Phosphorylation Cell_Wall_Metabolism Dysregulation of Cell Wall Metabolism WalR_Phosphorylation->Cell_Wall_Metabolism Reduced_Susceptibility Reduced Dalbavancin Susceptibility (Increased MIC) Cell_Wall_Metabolism->Reduced_Susceptibility Cross_Resistance Cross-Resistance to Vancomycin & Daptomycin Reduced_Susceptibility->Cross_Resistance WGS_Workflow start Resistant Isolate dna_extraction DNA Extraction start->dna_extraction library_prep Library Preparation dna_extraction->library_prep sequencing Whole-Genome Sequencing library_prep->sequencing quality_control Quality Control (FastQC) sequencing->quality_control assembly Genome Assembly (SPAdes) quality_control->assembly variant_calling Variant Calling (BWA, GATK/SAMtools) quality_control->variant_calling Align to Reference amr_finder Resistance Gene ID (AMRFinderPlus) assembly->amr_finder report Resistance Profile amr_finder->report annotation Variant Annotation variant_calling->annotation annotation->report

References

Validation & Comparative

Dalbavancin Demonstrates Comparable Efficacy to Vancomycin in Preclinical MRSA Osteomyelitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against challenging bone infections caused by Methicillin-resistant Staphylococcus aureus (MRSA), the long-acting lipoglycopeptide dalbavancin (B606935) is showing promise as a viable alternative to the standard-of-care, vancomycin (B549263). Preclinical studies in rat models of MRSA osteomyelitis indicate that dalbavancin achieves similar bacterial reduction in bone tissue compared to vancomycin, suggesting its potential for a simplified treatment regimen.

Dalbavancin's extended half-life, which allows for less frequent dosing, could offer a significant advantage in the long-term management of osteomyelitis.[1][2][3] This comparison guide synthesizes key findings from animal model studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing experimental data.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative outcomes from studies comparing dalbavancin and vancomycin in rat models of MRSA osteomyelitis.

Table 1: Bacterial Load in Bone Tissue Following Treatment

Study (Model)Treatment GroupDosage RegimenDuration of TreatmentMean Bacterial Load (log10 CFU/g bone)
Barnea et al. (Sternal Osteomyelitis)Dalbavancin30 mg/kg loading dose, then 15 mg/kg every 3 days14 days<2 (Below limit of detection)
Vancomycin50 mg/kg every 12 hours14 days~2.5
Saline ControlN/A14 days~5.5
Meli et al. (Tibial Osteomyelitis)Dalbavancin20 mg/kg on day 1 and day 814 days0 (Median)
Saline ControlN/A14 days3.2 (Median)
Yin et al. (Tibial Osteomyelitis)Vancomycin50 mg/kg every 12 hours21 days~4.73
No TreatmentN/A21 days~5.22

Note: Data from different studies are presented for comparative context but were not part of a head-to-head trial in the case of Meli et al. and Yin et al.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. The following sections outline the key experimental protocols used in the cited studies.

Rat Model of MRSA Sternal Osteomyelitis (Barnea et al.)
  • Animal Model: Wistar rats.

  • Induction of Osteomyelitis: A mid-sternal wound was surgically created. A clinical strain of MRSA was injected directly into the sternum to establish the infection.[1]

  • Bacterial Strain: A clinical isolate of MRSA.

  • Treatment Regimens:

    • Dalbavancin: Administered intraperitoneally. A loading dose of 30 mg/kg was followed by 15 mg/kg every three days.

    • Vancomycin: Administered intraperitoneally at a dose of 50 mg/kg every 12 hours.[1]

    • Control: Saline was administered intraperitoneally.

  • Duration of Treatment: 7 or 14 days.[1]

  • Assessment of Efficacy: The primary outcome was the number of colony-forming units (CFU) per gram of sternal bone tissue, determined by viable plate counts.[1] Systemic dissemination of the infection was also assessed by culturing spleen tissue.[1]

Rat Model of MRSA Tibial Osteomyelitis (Meli et al.)
  • Animal Model: Wistar rats.

  • Induction of Osteomyelitis: A clinical strain of MRSA (10^6 CFU) was injected into the proximal tibia under general anesthesia.[4]

  • Bacterial Strain: A clinical isolate of MRSA.[4]

  • Treatment Regimens:

    • Dalbavancin: Injected intraperitoneally for either 7 or 14 days.[4]

    • Control: Saline solution was administered.[4]

  • Duration of Treatment: 7 or 14 days.[4]

  • Assessment of Efficacy:

    • Microbiological Analysis: The infected tibiae were recovered for the quantification of MRSA counts per gram of bone.[4]

    • Histological Evaluation: Bone tissue was examined for signs of osteomyelitis. In the 14-day dalbavancin treatment group, 92% of the rats showed no signs of bone infection.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for establishing and evaluating treatments in a rat model of MRSA osteomyelitis.

G cluster_setup Phase 1: Induction of Osteomyelitis cluster_treatment Phase 2: Treatment Administration cluster_analysis Phase 3: Efficacy Assessment A Animal Acclimatization (e.g., Wistar Rats) B Surgical Procedure (e.g., Tibial/Sternal Exposure) A->B C MRSA Inoculation (Direct injection into bone) B->C D Randomization into Treatment Groups C->D Infection Establishment Period E Dalbavancin Administration (IP) D->E F Vancomycin Administration (IP) D->F G Saline Control Administration (IP) D->G H Euthanasia and Tissue Collection E->H F->H G->H Treatment Period (e.g., 14 days) I Microbiological Analysis (CFU/g of bone) H->I J Histological Examination of Bone Tissue H->J G cluster_dalbavancin Dalbavancin cluster_vancomycin Vancomycin cluster_bacteria Bacterial Cell D1 Lipophilic Side Chain D2 Glycopeptide Core CM Cell Membrane D1->CM Anchors to CW Cell Wall Synthesis (Peptidoglycan) D2->CW Inhibits V1 Glycopeptide Core V1->CW Inhibits

References

A Comparative In Vitro Analysis of Dalbavancin and Oitavancin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activities of two long-acting lipoglycopeptide antibiotics, dalbavancin (B606935) and oritavancin (B1663774). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their efficacy against a range of Gram-positive pathogens, their bactericidal kinetics, and their performance against bacterial biofilms.

Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of dalbavancin and oritavancin has been extensively evaluated against a variety of Gram-positive bacteria, including drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their activity. MIC values are presented as MIC₅₀/MIC₉₀ (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

OrganismDalbavancin MIC₅₀/MIC₉₀ (µg/mL)Oritavancin MIC₅₀/MIC₉₀ (µg/mL)Vancomycin (B549263) MIC₅₀/MIC₉₀ (µg/mL)Daptomycin MIC₅₀/MIC₉₀ (µg/mL)Linezolid MIC₅₀/MIC₉₀ (µg/mL)
Staphylococcus aureus (all)0.06/0.06[1]0.06/0.12[1][2]1/1[1]0.5/0.5[1]2/2[1]
Methicillin-Resistant S. aureus (MRSA)0.06/0.06[1]0.06/0.12---
Vancomycin-Intermediate S. aureus (VISA)Poor activity[3]Active[3]---
Vancomycin-Resistant S. aureus (VRSA)Poor activity[3]Active[3]---
Coagulase-Negative Staphylococci (CoNS)0.06/0.12[1]0.12/0.25[2]---
Streptococcus pyogenes≤0.03/≤0.03[1]----
Streptococcus agalactiae≤0.03/0.06[1]----
Viridans Group Streptococci-/≤0.03[1]----

Table 1: Comparative in vitro activity against Staphylococci and Streptococci.

OrganismDalbavancin MIC₅₀/MIC₉₀ (µg/mL)Oritavancin MIC₅₀/MIC₉₀ (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)0.06/0.06[1]0.03/0.03[1]
Enterococcus faecium (Vancomycin-Susceptible)-0.015/0.015[1]
Enterococcus faecalis (Vancomycin-Resistant, vanA)Resistant[3]0.5/1[1]
Enterococcus faecium (Vancomycin-Resistant, vanA)Resistant[3]0.06/0.25[1]
Enterococcus faecalis (Vancomycin-Resistant, vanB)Active[3]Active[4]
Enterococcus faecium (Vancomycin-Resistant, vanB)Active[3]Active[4]

Table 2: Comparative in vitro activity against Enterococci.

Bactericidal Activity: Time-Kill Kinetics

Time-kill assays reveal the dynamics of bacterial killing by an antimicrobial agent. Oritavancin exhibits rapid, concentration-dependent bactericidal activity, while dalbavancin's killing is more time-dependent.[5] Against actively dividing methicillin-resistant Staphylococcus aureus (MRSA), oritavancin at concentrations 16 times its MIC can achieve a >3-log reduction in colony-forming units (CFU)/mL within one hour.[5][6] In contrast, dalbavancin and vancomycin demonstrate a slower bactericidal effect over a 24-hour period.[5][6]

A key differentiator is their activity against non-dividing bacteria. Oritavancin maintains its bactericidal activity against MRSA isolates in a non-dividing state, a feature attributed to its membrane-disrupting mechanism.[5][6] Dalbavancin and vancomycin, however, show diminished activity under these conditions.[5] This suggests oritavancin may be more effective in treating persistent infections where bacteria are in a metabolically quiescent state.

Activity Against Biofilms

Bacterial biofilms present a significant challenge in treating infections, particularly those associated with medical devices. Both dalbavancin and oritavancin have demonstrated efficacy against staphylococcal biofilms.

OrganismDalbavancin MBBC₉₀ (µg/mL)Oritavancin MBBC₉₀ (µg/mL)
S. aureus2[7] - 4[1]4[1]
Methicillin-Resistant S. epidermidis8[1]8[1]

Table 3: Minimum Biofilm Bactericidal Concentration (MBBC) against Staphylococci. MBBC is the minimum concentration of an antibiotic required to kill 99.9% of the bacteria in a pre-formed biofilm.

Dalbavancin has been shown to reduce biofilm formation in a dose-dependent manner.[1] Studies have reported a minimum biofilm bactericidal concentration (MBBC₉₀) of 4 μg/mL for S. aureus and 8 μg/mL for methicillin-resistant S. epidermidis.[1] Similarly, oritavancin has potent anti-biofilm activity, with MBBC₉₀ values of 4 μg/mL for S. aureus and 8 μg/mL for methicillin-resistant S. epidermidis.[1]

Mechanisms of Action

Dalbavancin and oritavancin are both lipoglycopeptides that inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] However, oritavancin possesses a secondary mechanism of action that distinguishes it. In addition to inhibiting transglycosylation (cell wall synthesis), oritavancin disrupts the bacterial membrane's integrity, leading to depolarization, increased permeability, and cell death.[3][5] This dual mechanism contributes to its rapid bactericidal activity and its effectiveness against vancomycin-resistant strains where the D-Ala-D-Ala target is modified.[1][3] Oritavancin has also been reported to inhibit RNA synthesis.[3]

G cluster_dalbavancin Dalbavancin cluster_oritavancin Oritavancin Dalbavancin Dalbavancin Dal_Target D-Ala-D-Ala terminus of Lipid II Dalbavancin->Dal_Target Binds to Dal_Action Inhibition of Transglycosylation (Peptidoglycan Polymerization) Dal_Target->Dal_Action Dal_Result Inhibition of Cell Wall Synthesis Dal_Action->Dal_Result Oritavancin Oritavancin Ori_Target1 D-Ala-D-Ala/D-Ala-D-Lac terminus of Lipid II Oritavancin->Ori_Target1 Binds to Ori_Target2 Bacterial Cell Membrane Oritavancin->Ori_Target2 Inserts into Ori_Action1 Inhibition of Transglycosylation and Transpeptidation Ori_Target1->Ori_Action1 Ori_Result1 Inhibition of Cell Wall Synthesis Ori_Action1->Ori_Result1 Ori_Action2 Membrane Depolarization and Increased Permeability Ori_Target2->Ori_Action2 Ori_Result2 Rapid Cell Death Ori_Action2->Ori_Result2

Caption: Comparative Mechanisms of Action of Dalbavancin and Oritavancin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of dalbavancin and oritavancin are prepared in dimethyl sulfoxide (B87167) (DMSO).[8] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Addition of Surfactant: Due to the lipophilic nature of dalbavancin and oritavancin, which can cause them to adhere to plastic microtiter plates, the CAMHB is supplemented with 0.002% polysorbate-80 (P-80).[1][9][10] This prevents the loss of the drug from the solution and ensures accurate MIC readings.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and a standardized inoculum is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of the antimicrobial agents over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared in CAMHB (supplemented with 0.002% P-80 for dalbavancin and oritavancin) to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antimicrobial Exposure: The antimicrobial agent is added to the bacterial suspension at a specified concentration (e.g., 4x, 8x, or 16x the MIC). A growth control without any antibiotic is included.

  • Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are removed from each test tube, serially diluted in saline, and plated onto an appropriate agar medium.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Susceptibility Testing

The activity of the antimicrobial agents against established biofilms is determined by measuring the Minimum Biofilm Eradication Concentration (MBEC) or Minimum Biofilm Bactericidal Concentration (MBBC).

  • Biofilm Formation: A standardized suspension of bacteria is added to the wells of a microtiter plate and incubated for a sufficient period (e.g., 24 hours) to allow for biofilm formation on the surface of the wells.

  • Planktonic Cell Removal: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution.

  • Antimicrobial Exposure: Fresh growth medium containing serial dilutions of the antimicrobial agent is added to the wells with the established biofilms.

  • Incubation: The plate is incubated for a further 24 hours.

  • Viability Assessment: After incubation with the antibiotic, the wells are washed again, and the viability of the remaining biofilm-embedded bacteria is assessed. This can be done by adding fresh medium, sonicating the plate to dislodge the biofilm, and then performing quantitative culture (colony counting) of the resulting suspension.

  • MBBC Determination: The MBBC is the lowest concentration of the antimicrobial agent that results in a ≥3-log₁₀ reduction in the number of viable bacteria in the biofilm compared to the initial biofilm inoculum.

G cluster_setup Initial Setup cluster_mic MIC Assay cluster_timekill Time-Kill Assay cluster_biofilm Biofilm Assay (MBBC) start Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) mic_prep Prepare Serial Dilutions of Antibiotic in CAMHB + 0.002% Polysorbate-80 tk_expose Add Antibiotic to Bacterial Suspension (e.g., 4x MIC) start->tk_expose bio_form Grow Biofilm in Plate (24h) start->bio_form mic_inoculate Inoculate Microtiter Plate Wells mic_prep->mic_inoculate mic_incubate Incubate 16-20h at 37°C mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read tk_sample Sample at Time Points (0, 2, 4, 8, 24h) tk_expose->tk_sample tk_plate Serially Dilute and Plate tk_sample->tk_plate tk_count Incubate and Count CFU/mL tk_plate->tk_count bio_wash1 Wash to Remove Planktonic Cells bio_form->bio_wash1 bio_expose Add Antibiotic Dilutions to Biofilm bio_wash1->bio_expose bio_incubate Incubate 24h bio_expose->bio_incubate bio_wash2 Wash and Dislodge Biofilm bio_incubate->bio_wash2 bio_quantify Quantify Viable Cells (CFU/mL) bio_wash2->bio_quantify

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

Dalbavancin vs. Vancomycin: A Comparative Analysis of Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of dalbavancin (B606935) and vancomycin (B549263) against vancomycin-intermediate Staphylococcus aureus (VISA), a pathogen of significant clinical concern. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key mechanisms and workflows to offer a comprehensive resource for researchers in antimicrobial drug development.

Data Presentation: In Vitro and In Vivo Efficacy

The in vitro potency of dalbavancin against VISA is notably greater than that of vancomycin.[1] Dalbavancin generally exhibits minimum inhibitory concentrations (MICs) that are four- to eightfold lower than vancomycin against VISA strains.[1] While dalbavancin demonstrates enhanced activity, it is important to note that its MIC values for VISA are generally higher than for vancomycin-susceptible S. aureus.[1]

In vivo studies in animal models have further substantiated the potent activity of dalbavancin against challenging pathogens, including VISA.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against VISA
AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Dalbavancin0.12 - 0.5[2]Not Reported>4 (for vancomycin-resistant isolates)[1]
Vancomycin4 - 8[3]Not ReportedNot Reported

Note: MIC data can vary between studies and specific strains tested. The provided ranges are based on available research.

Table 2: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
AntibioticEndpointMean 24h Total Dose (mg/kg)Mean 24h Free Drug AUC/MIC
DalbavancinNet StasisNot ReportedNot Reported in Snippets
Dalbavancin1-log KillNot ReportedNot Reported in Snippets
Dalbavancin2-log KillNot ReportedNot Reported in Snippets

A study utilizing a neutropenic murine thigh infection model demonstrated that dalbavancin achieved pharmacodynamic targets for net stasis, 1-log kill, and 2-log kill against a group of glycopeptide-resistant S. aureus isolates, including five VISA strains.[2] The drug exposure-response was well-described by the AUC/MIC ratio.[2] Translation of this data suggests that the current human dosing regimen could achieve a 1-log kill for S. aureus strains with dalbavancin MICs of ≤1 mg/L.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A pure culture of the VISA isolate is grown on an appropriate agar (B569324) medium. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: Serial twofold dilutions of dalbavancin and vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC of the test organism.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Methodology: Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Culture: A starting inoculum of the VISA isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Addition of Antibiotic: Dalbavancin or vancomycin is added to the bacterial culture at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture tube. The samples are serially diluted in sterile saline and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35°C for 18-24 hours, after which the number of viable colonies is counted. The results are typically plotted as log10 CFU/mL versus time.

In Vivo Murine Thigh Infection Model

Methodology: This model is used to evaluate the efficacy of antimicrobial agents in a living organism.

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide (B585) prior to infection. This allows for the assessment of the antimicrobial agent's efficacy with minimal contribution from the host's immune system.

  • Infection: A defined inoculum of the VISA strain is injected into the thigh muscle of the neutropenic mice.

  • Antimicrobial Administration: At a specified time post-infection, mice are treated with various doses of dalbavancin or vancomycin, typically administered intraperitoneally or subcutaneously.

  • Assessment of Bacterial Burden: At the end of the experiment (e.g., 24 or 48 hours after treatment initiation), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of viable bacteria (CFU/g of tissue). The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals.[2]

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC_Determination MIC Determination (Broth Microdilution) Efficacy_Comparison Efficacy Comparison MIC_Determination->Efficacy_Comparison Time_Kill_Assay Time-Kill Assay Time_Kill_Assay->Efficacy_Comparison Murine_Model Neutropenic Murine Thigh Infection Model Murine_Model->Efficacy_Comparison VISA_Isolate Vancomycin-Intermediate S. aureus (VISA) Isolate VISA_Isolate->MIC_Determination VISA_Isolate->Time_Kill_Assay VISA_Isolate->Murine_Model Dalbavancin Dalbavancin Dalbavancin->MIC_Determination Dalbavancin->Time_Kill_Assay Dalbavancin->Murine_Model Vancomycin Vancomycin Vancomycin->MIC_Determination Vancomycin->Time_Kill_Assay Vancomycin->Murine_Model

Caption: Experimental workflow for comparing dalbavancin and vancomycin efficacy against VISA.

mechanism_of_action cluster_dalbavancin Dalbavancin cluster_vancomycin Vancomycin Dalbavancin_Molecule Dalbavancin Lipophilic_Side_Chain Lipophilic Side Chain Dalbavancin_Molecule->Lipophilic_Side_Chain Dimerization Dimerization Dalbavancin_Molecule->Dimerization Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Dalbavancin_Molecule->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Dalbavancin_Molecule->Cell_Wall_Synthesis_Inhibition Membrane_Anchoring Anchors to Bacterial Cell Membrane Lipophilic_Side_Chain->Membrane_Anchoring Vancomycin_Molecule Vancomycin Vancomycin_Molecule->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Vancomycin_Molecule->Cell_Wall_Synthesis_Inhibition Transglycosylation Transglycosylation (Peptidoglycan Elongation) Peptidoglycan_Precursor->Transglycosylation Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Transglycosylation->Transpeptidation

Caption: Comparative mechanism of action of dalbavancin and vancomycin.

visa_resistance Vancomycin_Molecule Vancomycin Thickened_Cell_Wall Thickened Cell Wall with increased D-Ala-D-Ala residues Vancomycin_Molecule->Thickened_Cell_Wall Trapping Vancomycin 'Trapped' in outer cell wall layers Thickened_Cell_Wall->Trapping Target_Site Reduced Vancomycin Reaching Target Site (Cell Membrane) Trapping->Target_Site Reduced_Efficacy Reduced Efficacy Target_Site->Reduced_Efficacy

Caption: Mechanism of vancomycin resistance in VISA.

Conclusion

The available data strongly suggest that dalbavancin is a more potent agent than vancomycin against vancomycin-intermediate S. aureus in vitro.[1][4] This enhanced activity is attributed to its unique structural features, including a lipophilic side chain that promotes anchoring to the bacterial cell membrane.[4][5] While clinical data specifically on VISA infections are limited, in vivo animal models support the potential of dalbavancin for treating infections caused by these difficult-to-treat pathogens.[2] Further clinical investigation is warranted to fully elucidate the role of dalbavancin in managing infections caused by VISA. The development of resistance to dalbavancin, although rare, has been reported and can be associated with cross-resistance to vancomycin.[6][7] Therefore, continued surveillance and judicious use of this agent are crucial.

References

A Head-to-Head Comparison of Dalbavancin and Linezolid in Skin Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dalbavancin (B606935) and linezolid (B1675486) in preclinical skin infection models, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these two important antibiotics.

Preclinical Efficacy in a Rat Granuloma Pouch Infection Model

A key head-to-head comparison of dalbavancin and linezolid was conducted in a rat granuloma pouch model, which mimics a subcutaneous abscess. This model is particularly relevant for studying the treatment of skin and soft tissue infections.

Data Presentation: Efficacy against Staphylococcus aureus

The following table summarizes the bactericidal activity of dalbavancin and linezolid against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) in the rat granuloma pouch model. The primary endpoint was the reduction in bacterial load, measured in log CFU/mL of pouch exudate.

Organism Treatment Dose Regimen Maximum Log Reduction (CFU/mL) Time to Regrowth
MRSA Dalbavancin10 mg/kgSingle IV dose>2Regrowth prevented for up to 120 hours
MRSA Linezolid100 mg/kgOral doseTransient reductionRegrowth started at 48 hours
MRSA Linezolid200 mg/kgOral doseTransient reductionRegrowth started at 48 hours
MSSA Dalbavancin10 mg/kgSingle IV doseReduced to below detection limit at 24hNo regrowth for at least 96 hours

Data sourced from Jabes et al., 2004.[1]

Experimental Protocols: Rat Granuloma Pouch Model

The rat granuloma pouch model is a well-established method for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection.[2][3]

  • Pouch Induction: A subcutaneous air pouch is created on the dorsum of the rats by injecting sterile air. An irritant, such as croton oil, is then injected into the pouch to induce the formation of a granulomatous lining.[3]

  • Infection: After several days, to allow for the formation of the granuloma, a suspension of either MSSA or MRSA is injected directly into the pouch.[4]

  • Treatment: Treatment with the antimicrobial agents is initiated shortly after infection. In the comparative study, dalbavancin was administered as a single intravenous dose, while linezolid was given as an oral dose.[1][4]

  • Outcome Measurement: At various time points post-treatment, exudate is aspirated from the pouch. The exudate is then serially diluted and plated to determine the number of viable bacteria (CFU/mL).[1][5]

G cluster_setup Model Setup cluster_treatment Treatment Arms cluster_outcome Outcome Assessment Pouch Induction Subcutaneous air pouch created in rats. Irritant injected to form granuloma. Infection MSSA or MRSA suspension injected into the pouch. Pouch Induction->Infection Dalbavancin Single intravenous dose (e.g., 10 mg/kg) Infection->Dalbavancin Linezolid Oral doses (e.g., 100 or 200 mg/kg) Infection->Linezolid Sampling Pouch exudate aspirated at various time points. Dalbavancin->Sampling Linezolid->Sampling Quantification Bacterial load determined (log CFU/mL). Sampling->Quantification G cluster_setup Model Setup cluster_treatment Treatment cluster_outcome Outcome Assessment Neutropenia Induction Mice treated with cyclophosphamide to induce neutropenia. Infection S. aureus suspension injected into thigh muscle. Neutropenia Induction->Infection Antibiotic Administration Dalbavancin or Linezolid administered (single or multiple doses). Infection->Antibiotic Administration Tissue Collection Thigh muscle excised after treatment period. Antibiotic Administration->Tissue Collection Quantification Bacterial load determined (log CFU/thigh). Tissue Collection->Quantification

References

Dalbavancin vs. Daptomycin: A Comparative Guide on Efficacy Against Resistant Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial resistance, the effective treatment of infections caused by resistant staphylococci, particularly methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin (B549263), remains a critical challenge. This guide provides a detailed comparison of two key last-resort antibiotics, dalbavancin (B606935) and daptomycin (B549167), focusing on their efficacy against these formidable pathogens. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Targets

Dalbavancin and daptomycin employ distinct strategies to exert their bactericidal effects against Gram-positive bacteria.

Dalbavancin , a second-generation lipoglycopeptide, targets the bacterial cell wall.[1] It functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, effectively halting the transpeptidation and transglycosylation processes essential for cell wall synthesis.[2] This disruption of the protective peptidoglycan layer leads to cell lysis and death.[3] A unique feature of dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, thereby increasing its affinity for the peptidoglycan target and enhancing its stability in the target environment.[1][4]

Daptomycin , a cyclic lipopeptide, acts on the bacterial cell membrane.[5][6] Its mechanism is dependent on the presence of calcium ions, which facilitate its binding to the cell membrane. This binding triggers a rapid efflux of potassium ions, leading to depolarization of the membrane potential.[5][7] The resulting disruption of essential cellular processes, including DNA, RNA, and protein synthesis, culminates in rapid, concentration-dependent bacterial cell death.[5][8] It is believed that daptomycin molecules aggregate within the membrane, forming pores that compromise its integrity.[6]

cluster_0 Dalbavancin cluster_1 Daptomycin Dalbavancin Dalbavancin Peptidoglycan Peptidoglycan Precursors (D-alanyl-D-alanine) Dalbavancin->Peptidoglycan Binds to CellWall Cell Wall Synthesis (Transpeptidation/Transglycosylation) Peptidoglycan->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Leads to Daptomycin Daptomycin (+ Calcium Ions) CellMembrane Bacterial Cell Membrane Daptomycin->CellMembrane Binds to Depolarization Membrane Depolarization (Potassium Efflux) CellMembrane->Depolarization Causes SynthesisInhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->SynthesisInhibition Results in Death Bacterial Cell Death SynthesisInhibition->Death Leads to

Figure 1. Mechanisms of Action for Dalbavancin and Daptomycin.

In-Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The in-vitro potency of an antibiotic is commonly measured by its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for dalbavancin and daptomycin against various resistant Staphylococcus aureus phenotypes.

Table 1: Comparative MIC50 and MIC90 Values (mg/L) Against Resistant S. aureus Subsets

Organism SubsetAntibioticMIC50MIC90Susceptibility Rate (%)
Vancomycin-intermediate S. aureus (VISA) Dalbavancin0.060.1299.3
Daptomycin0.5196.8
Daptomycin-non-susceptible S. aureus Dalbavancin0.060.1291.7
Daptomycin---
Linezolid-resistant S. aureus Dalbavancin0.060.06100.0
Daptomycin0.50.5100.0

Data synthesized from a study assessing a large collection of S. aureus isolates from U.S. medical centers.[9]

Dalbavancin generally demonstrates lower MIC50 and MIC90 values compared to daptomycin against these resistant strains, indicating greater in-vitro potency.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is typically employed to determine the MIC values of dalbavancin and daptomycin.

  • Bacterial Strain Preparation: Isolates of resistant staphylococci are cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial twofold dilutions of dalbavancin and daptomycin are prepared in microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start: Resistant Staphylococci Isolates Culture Culture Isolates on Agar Plates Start->Culture Inoculum Prepare Standardized Inoculum (CFU/mL) Culture->Inoculum Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Dilution Prepare Serial Dilutions of Dalbavancin & Daptomycin Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read MIC: Lowest Concentration with No Visible Growth Incubate->Read End End: Comparative MIC Data Read->End

Figure 2. Experimental Workflow for MIC Determination.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. Studies have shown that dalbavancin exhibits slow bactericidal activity against S. aureus.[4] In a pharmacokinetic/pharmacodynamic model comparing dalbavancin, vancomycin, and daptomycin against daptomycin-non-susceptible (DNS) and vancomycin-intermediate S. aureus (VISA) strains, dalbavancin alone demonstrated sustained overall activity, which was comparable or superior to other treatments.[10] The combination of daptomycin with cefazolin (B47455) showed a significant improvement in bactericidal activity.[10][11]

Time-Kill Assay Protocol
  • Inoculum Preparation: A starting inoculum of approximately 10^6 CFU/mL is prepared in a suitable broth medium.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics (dalbavancin, daptomycin, alone or in combination) at specified concentrations (e.g., 0.5x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 4, 8, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to assess the rate and extent of bacterial killing.

Biofilm Eradication

Bacterial biofilms pose a significant therapeutic challenge due to their inherent resistance to antibiotics. Dalbavancin has demonstrated potent activity against staphylococcal biofilms.

Table 2: Biofilm Activity Comparison

Study FocusFindings
Prevention of Biofilm Formation Dalbavancin effectively prevents staphylococcal biofilm formation at low concentrations and is superior to vancomycin, linezolid, and cloxacillin (B1194729) in this regard.[12][13]
Eradication of Established Biofilms Dalbavancin can halt new biofilm formation on established biofilms.[12] Over prolonged exposure (up to 7 days), dalbavancin showed potent activity against established staphylococcal biofilms and was superior to vancomycin.[14][15]
Comparative Biofilm Killing In one study, oritavancin, another lipoglycopeptide, showed greater killing of biofilm bacteria compared to dalbavancin and vancomycin after six days of exposure.[16]
Biofilm Eradication Assay Protocol
  • Biofilm Formation: Staphylococcal strains are allowed to form biofilms on a suitable surface (e.g., microtiter plates, titanium or cobalt-chrome disks) over a defined period (e.g., 24 hours).

  • Antibiotic Treatment: The established biofilms are exposed to dalbavancin or daptomycin at clinically relevant concentrations. The antibiotic-containing medium may be refreshed daily for prolonged exposure studies.[14]

  • Quantification of Biofilm Reduction: The extent of biofilm eradication is assessed by:

    • Viable Cell Counting: Biofilm-associated bacteria are dislodged and quantified by plating.

    • Crystal Violet (CV) Staining: The total biofilm biomass is stained with crystal violet and quantified spectrophotometrically.

    • Real-time Impedance Measurements: Biofilm growth and inhibition can be monitored in real-time.[12]

Conclusion

Both dalbavancin and daptomycin are crucial weapons in the fight against resistant staphylococcal infections. Dalbavancin exhibits potent in-vitro activity, often with lower MIC values than daptomycin, against a range of resistant phenotypes, including VISA and some daptomycin-non-susceptible strains.[9] Its efficacy against staphylococcal biofilms is also a significant advantage.[12][15] Daptomycin's rapid, concentration-dependent bactericidal action remains a key attribute, particularly in high-inoculum infections.[5] The choice between these agents will depend on the specific clinical scenario, including the pathogen's susceptibility profile, the site of infection, and the presence of biofilms. Further research, including in-vivo studies and clinical trials, is essential to continue to define the optimal use of these important antibiotics.

References

The Synergistic Power of Dalbavancin and β-Lactams Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice. While dalbavancin (B606935), a second-generation lipoglycopeptide, exhibits potent activity against MRSA, research increasingly points to a powerful synergistic relationship when combined with β-lactam antibiotics.[1][2][3][4] This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed protocols.

Unveiling the Synergy: Enhanced Efficacy Against Resistant Strains

Numerous in vitro studies have demonstrated that the combination of dalbavancin with various β-lactams leads to a significant increase in anti-MRSA activity. This synergy manifests as a reduction in the minimum inhibitory concentration (MIC) of dalbavancin and enhanced bacterial killing.[1][2][3][4] The combination has shown efficacy against a range of resistant MRSA phenotypes, including vancomycin-intermediate S. aureus (VISA), heterogeneous vancomycin-intermediate S. aureus (hVISA), and daptomycin-non-susceptible (DNS) strains.[1][2][3]

The proposed mechanism behind this synergy often involves the "seesaw effect," where decreased susceptibility to dalbavancin is accompanied by increased susceptibility to β-lactams.[5][6][7] Dalbavancin's primary mechanism of action is the inhibition of the transglycosylation step of cell wall synthesis. It is believed that this initial insult potentiates the activity of β-lactams, which target penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis.

Below is a diagram illustrating the proposed synergistic mechanism of action.

SynergyMechanism Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan Precursor Transpeptidase Transpeptidase (PBP) Peptidoglycan->Transpeptidase Mature_Peptidoglycan Mature Peptidoglycan Transglycosylase->Peptidoglycan Transglycosylation Transpeptidase->Mature_Peptidoglycan Transpeptidation Dalbavancin Dalbavancin Dalbavancin->Transglycosylase Inhibits Beta_Lactam β-Lactam Beta_Lactam->Transpeptidase Inhibits

Caption: Proposed synergistic mechanism of dalbavancin and β-lactams.

Quantitative Analysis of Synergy: A Data-Driven Comparison

The synergistic effect of dalbavancin in combination with various β-lactams has been quantified using several in vitro methods, primarily through determining the reduction in dalbavancin's MIC and through time-kill assays.

Dalbavancin MIC Reduction in the Presence of β-Lactams

The following table summarizes the observed reduction in dalbavancin MICs when combined with different β-lactam antibiotics against various MRSA strains. The data consistently show a decrease in the dalbavancin MIC, indicating enhanced potency.

β-Lactam AntibioticMRSA Phenotype(s)Fold Reduction in Dalbavancin MICReference(s)
CefazolinMRSA, hVISA, VISA, DNSUp to >5-fold[1][2]
CefepimeMRSA, hVISA, VISA, DNSUp to >5-fold[1][2]
CeftarolineMRSA, hVISA, VISA, DNSUp to 62.5-fold[8][9]
ErtapenemMRSA, hVISA, VISA, DNSUp to >5-fold[1][2]
OxacillinMRSA, hVISA, VISA, DNSUp to >5-fold[1][2]
Time-Kill Assay Results: Demonstrating Bactericidal Synergy

Time-kill assays provide a dynamic view of the bactericidal activity of antibiotic combinations over time. Synergy is typically defined as a ≥2-log10 CFU/mL decrease in bacterial count by the combination compared to the most active single agent.

Dalbavancin CombinationMRSA Strain(s)Synergy Observed (at 24 hours)Reference(s)
Dalbavancin + CefazolinMultiple MRSA phenotypesYes (against all tested strains)[1][2]
Dalbavancin + CefepimeMultiple MRSA phenotypesYes (against all tested strains)[1][2]
Dalbavancin + CeftarolineMultiple MRSA phenotypesYes (against all but one tested strain)[1][2]
Dalbavancin + ErtapenemMultiple MRSA phenotypesYes (against all tested strains)[1][2]
Dalbavancin + OxacillinMultiple MRSA phenotypesYes (against 5 out of 8 tested strains)[1][2]

Experimental Protocols: A Guide to Reproducibility

To facilitate further research and validation, this section details the methodologies employed in the key experiments cited in this guide.

In Vitro Synergy Testing Workflow

ExperimentalWorkflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_synergy Synergy Assessment cluster_timekill_steps Time-Kill Assay Steps Isolates MRSA Isolates (Various Phenotypes) BMD Broth Microdilution (CLSI Guidelines) Isolates->BMD Media Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->BMD Antibiotics Dalbavancin & β-Lactams (Stock Solutions) Antibiotics->BMD MIC_Dal Determine Dalbavancin MIC BMD->MIC_Dal MIC_Beta Determine β-Lactam MICs BMD->MIC_Beta Checkerboard Checkerboard Assay (FIC Index Calculation) MIC_Dal->Checkerboard TimeKill Time-Kill Assay MIC_Dal->TimeKill MIC_Beta->Checkerboard MIC_Beta->TimeKill Inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) TimeKill->Inoculum Incubation Incubate with Antibiotics (Single & Combination) Inoculum->Incubation Sampling Sample at 0, 4, 8, 24h Incubation->Sampling Plating Plate Serial Dilutions Sampling->Plating Counting Colony Counting (log10 CFU/mL) Plating->Counting

Caption: General workflow for in vitro synergy testing.
Minimum Inhibitory Concentration (MIC) Determination

  • Method: Broth microdilution was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used.[1][2]

  • Inoculum: A standardized bacterial suspension was prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Procedure: Serial twofold dilutions of each antibiotic were prepared in a 96-well microtiter plate. The plates were then inoculated with the bacterial suspension and incubated at 35°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Time-Kill Assays
  • Bacterial Strains: A selection of MRSA isolates with varying resistance profiles were used.[1][2]

  • Antibiotic Concentrations: Dalbavancin and β-lactams were tested alone and in combination at concentrations of 0.5 times their respective MICs.[1][2]

  • Inoculum Preparation: An initial bacterial inoculum of approximately 5 x 10^5 CFU/mL was used.

  • Sampling: Aliquots were removed from the test tubes at 0, 4, 8, and 24 hours.

  • Bacterial Viability: The samples were serially diluted and plated on appropriate agar (B569324) plates. The plates were incubated, and the colonies were counted to determine the number of viable bacteria (log10 CFU/mL).

  • Synergy Definition: Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[6]

Conclusion and Future Directions

The compelling in vitro evidence strongly supports the synergistic activity of dalbavancin in combination with β-lactam antibiotics against a broad range of MRSA phenotypes. This combination therapy holds promise for treating severe MRSA infections and may offer a strategy to overcome emerging resistance.

Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying the synergistic interaction.

  • Evaluate the efficacy of these combinations in in vivo infection models.

  • Conduct clinical trials to determine the safety and efficacy of dalbavancin and β-lactam combination therapy in patients with serious MRSA infections.

This guide provides a foundational understanding of the current state of research on this promising therapeutic strategy. The presented data and protocols are intended to aid researchers and drug development professionals in their efforts to combat the growing threat of antibiotic-resistant bacteria.

References

Comparative Analysis of Dalbavancin and Teicoplanin Against Glycopeptide-Intermediate Staphylococcus aureus (GISA) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activities of dalbavancin (B606935) and teicoplanin against Glycopeptide-Intermediate Staphylococcus aureus (GISA) strains. The emergence of GISA, with its reduced susceptibility to vancomycin (B549263), presents a significant challenge in treating severe Gram-positive infections. This analysis synthesizes available experimental data to offer insights into the relative performance of these two glycopeptide antibiotics.

Executive Summary

Dalbavancin, a second-generation lipoglycopeptide, generally demonstrates superior in vitro potency against Staphylococcus aureus strains with reduced susceptibility to glycopeptides, including GISA, when compared to the first-generation glycopeptide, teicoplanin. This enhanced activity is reflected in lower Minimum Inhibitory Concentration (MIC) values. While both antibiotics share a core mechanism of inhibiting bacterial cell wall synthesis, structural differences in dalbavancin contribute to its improved efficacy. Time-kill kinetic studies further suggest that dalbavancin can achieve bactericidal activity against susceptible strains.

Data Presentation

The following tables summarize the available quantitative data comparing the in vitro activity of dalbavancin and teicoplanin against S. aureus strains with reduced glycopeptide susceptibility.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against S. aureus with Decreased Susceptibility to Vancomycin (MIC ≥2 mg/L) *

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Dalbavancin0.060.1299.3
Teicoplanin≤2≤299.9 (CLSI) / 93.5 (EUCAST)

*Data sourced from a study involving 1,141 S. aureus isolates with vancomycin MICs of ≥2 mg/liter, which includes the GISA phenotype.[1][2]

Table 2: MICs against a Vancomycin-Intermediate S. aureus (VISA) Strain (Mu50) *

AntibioticMIC (µg/ml)
Dalbavancin0.5
Teicoplanin4

*Data from a study presenting time-kill curves for dalbavancin against the VISA strain Mu50, with stated MICs for both agents.[3]

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies. The following are detailed descriptions of the typical experimental protocols used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of dalbavancin and teicoplanin are prepared. For dalbavancin, this involves using dimethyl sulfoxide (B87167) (DMSO) as a solvent.

  • Serial Dilutions: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For dalbavancin, the broth is supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the drug from adhering to the plastic wells.

  • Inoculum Preparation: GISA strains are cultured on an appropriate agar (B569324) medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill kinetic studies are performed to assess the bactericidal activity of the antibiotics over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.

  • Antibiotic Addition: Dalbavancin or teicoplanin is added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included. For dalbavancin, the broth is supplemented with 0.002% polysorbate-80.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted in sterile saline and plated on appropriate agar plates. The plates are incubated for 18-24 hours, after which the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Mechanism of Action of Glycopeptide Antibiotics

Mechanism of Action of Dalbavancin and Teicoplanin cluster_bacterial_cell Bacterial Cell cluster_antibiotics Glycopeptide Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan_Layer Growing Peptidoglycan Cell Wall Transpeptidase Transpeptidase (Penicillin-Binding Protein) Peptidoglycan_Layer->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan_Layer Glycopeptide Dalbavancin / Teicoplanin Binding Binding to D-Ala-D-Ala Glycopeptide->Binding Binding->Lipid_II Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP

Caption: Mechanism of action for dalbavancin and teicoplanin.

Experimental Workflow for MIC Determination

Experimental Workflow for MIC Determination Start Start Prepare_Antibiotics Prepare Antibiotic Stock Solutions Start->Prepare_Antibiotics Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Antibiotics->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Workflow for Time-Kill Assay

Experimental Workflow for Time-Kill Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 - 5x10^6 CFU/mL) Start->Prepare_Inoculum Add_Antibiotics Add Antibiotics at Different MIC Multiples Prepare_Inoculum->Add_Antibiotics Incubate_Shake Incubate with Shaking at 37°C Add_Antibiotics->Incubate_Shake Sample Sample at 0, 2, 4, 8, 12, 24 hours Incubate_Shake->Sample Serial_Dilute_Plate Serially Dilute and Plate Samples Sample->Serial_Dilute_Plate Incubate_Plates Incubate Plates for 18-24 hours Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for performing a time-kill kinetic assay.

References

Dalbavancin: A Potent Alternative Against Multidrug-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating the development of novel antimicrobial agents. Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, has demonstrated significant efficacy against a spectrum of Gram-positive pathogens, including MRSA isolates with reduced susceptibility to conventional therapies. This guide provides a comprehensive comparison of dalbavancin's in vitro activity against multidrug-resistant S. aureus, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity of Dalbavancin

Dalbavancin consistently exhibits potent in vitro activity against a wide range of S. aureus phenotypes, including those resistant to vancomycin, daptomycin, and linezolid. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, highlighting dalbavancin's superiority or comparability to other key antibiotics.

Table 1: Comparative Activity of Dalbavancin against Methicillin-Resistant S. aureus (MRSA)

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Susceptibility (%)
Dalbavancin 0.06 0.06 - 0.12 ≤0.007 - 0.25 99.3 - 100
Vancomycin1 - 220.5 - >295.8 - >99
Daptomycin0.25 - 0.50.5 - 10.25 - 196.8 - >99.9
Linezolid1 - 22 - 41 - 499.6 - 100

Data compiled from multiple sources.[1][2][3]

Table 2: Activity of Dalbavancin against S. aureus with Reduced Susceptibility to Vancomycin (VISA/hVISA)

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Dalbavancin 0.06 0.12
Vancomycin22
Daptomycin0.51
Linezolid12

VISA: Vancomycin-Intermediate S. aureus; hVISA: heterogeneous Vancomycin-Intermediate S. aureus.[1][3]

Table 3: Activity of Dalbavancin against Daptomycin-Nonsusceptible S. aureus

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Dalbavancin 0.06 0.12 95.8
Vancomycin2295.8
Linezolid12100.0

Data from a study on daptomycin-nonsusceptible S. aureus isolates.[1]

Table 4: Activity of Dalbavancin against Linezolid-Resistant S. aureus

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Dalbavancin 0.06 0.06 100.0
Daptomycin0.50.5100.0
Vancomycin12100.0

Data from a study on linezolid-resistant S. aureus isolates.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of dalbavancin's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Dalbavancin Stock Solution: Dalbavancin powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5]

  • Preparation of Working Solutions: A series of two-fold dilutions of the dalbavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Crucially, the broth is supplemented with 0.002% polysorbate-80 (P-80) to prevent the lipophilic dalbavancin molecule from adhering to the plastic microtiter plates.[5][6][7]

  • Inoculum Preparation: S. aureus colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted dalbavancin, is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Dalbavancin Stock (in DMSO) working Serial Dilutions (in CAMHB + 0.002% P-80) stock->working Dilute inoculate Inoculate Microtiter Plate working->inoculate inoculum S. aureus Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for Dalbavancin MIC Testing.
Time-Kill Curve Assay

This assay assesses the bactericidal activity of an antibiotic over time.

  • Preparation: A standardized inoculum of S. aureus (approximately 1-5 x 10⁶ CFU/mL) is prepared in CAMHB.

  • Exposure: The bacterial suspension is exposed to various concentrations of dalbavancin (e.g., 1x, 2x, 4x, and 8x the MIC) and a growth control (no antibiotic).

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum. Time-kill curve assays have demonstrated that dalbavancin exhibits bactericidal activity against MRSA.[3][8]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dalbavancin's primary mechanism of action is the disruption of bacterial cell wall synthesis.[9][10][11][12] It is a lipoglycopeptide that functions by:

  • Binding to Peptidoglycan Precursors: Dalbavancin binds with high affinity to the D-alanyl-D-alanine terminus of the nascent peptidoglycan chains.[9][12]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan layer.[9][12]

  • Anchoring to the Cell Membrane: The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which increases its concentration at the site of action and enhances its inhibitory activity.[9][11][12]

The compromised cell wall integrity ultimately leads to bacterial cell death.

mechanism_of_action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Dalbavancin Action cluster_outcome Outcome precursor Peptidoglycan Precursor (with D-Ala-D-Ala) transglycosylase Transglycosylase precursor->transglycosylase Polymerization transpeptidase Transpeptidase transglycosylase->transpeptidase Cross-linking cell_wall Cross-linked Peptidoglycan (Stable Cell Wall) transpeptidase->cell_wall dalbavancin Dalbavancin dalbavancin->binding Binds to D-Ala-D-Ala inhibition Inhibition of Cell Wall Synthesis binding->inhibition lysis Cell Lysis inhibition->lysis

Dalbavancin's Mechanism of Action on Bacterial Cell Wall Synthesis.

Conclusion

The presented data robustly validates the potent in vitro activity of dalbavancin against multidrug-resistant S. aureus, including strains resistant to other last-resort antibiotics. Its superior or comparable MIC values against various resistant phenotypes, coupled with its bactericidal action, position dalbavancin as a critical therapeutic option in the management of severe Gram-positive infections. The unique pharmacokinetic profile of dalbavancin, allowing for infrequent dosing, further enhances its clinical utility. For researchers and drug development professionals, dalbavancin serves as a benchmark for the development of new anti-MRSA agents.

References

Dalbavancin vs. Standard-of-Care for Endocarditis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current evidence on the efficacy and experimental protocols of dalbavancin (B606935) compared to standard-of-care antibiotic therapies in the treatment of infective endocarditis (IE).

The management of infective endocarditis, a serious infection of the heart valves, traditionally involves prolonged courses of intravenous antibiotics, necessitating lengthy hospital stays. Dalbavancin, a long-acting lipoglycopeptide antibiotic, has emerged as a potential alternative to facilitate earlier hospital discharge and simplify treatment regimens. This guide provides a comprehensive comparison of dalbavancin with standard-of-care (SOC) treatments for IE, focusing on quantitative efficacy data, detailed experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from retrospective cohort studies comparing dalbavancin with standard-of-care treatments for Gram-positive infective endocarditis. It is important to note that a planned randomized controlled trial (NCT03148756) was terminated early for business reasons and did not yield comparative data.[1] Therefore, the current evidence is primarily from observational studies.

Table 1: Comparison of Clinical Efficacy Outcomes

OutcomeDalbavancin GroupStandard-of-Care (SOC) GroupStudy
Clinical Success/Cure 72% (18/22)94% (44/47)Pérez-Rodríguez et al. (2024)[2]
86.9% (53/61)Not Applicable (Single-arm study)Durante-Mangoni et al. (2021)[3]
92.6% (25/27)Not Applicable (Single-arm study)Tobudic et al. (2018)[4]
Infection-Related Readmission (90-day) 17%28%Veve et al. (2020)[3]
Relapse 1.6% (1/61)Not Applicable (Single-arm study)Durante-Mangoni et al. (2021)[3]
6-Month Mortality 11.5%Not Applicable (Single-arm study)Durante-Mangoni et al. (2021)[3]

Table 2: Healthcare Utilization and Safety

OutcomeDalbavancin GroupStandard-of-Care (SOC) GroupStudy
Median Length of Hospital Stay (days) 2237Pérez-Rodríguez et al. (2024)[2]
Adverse Drug Events 3%14%Veve et al. (2020)[3]
8.2% (one related to dalbavancin)Not Applicable (Single-arm study)Durante-Mangoni et al. (2021)[3]

Experimental Protocols

A detailed understanding of the methodologies used in key studies is crucial for interpreting the comparative data.

Retrospective Cohort Study: Pérez-Rodríguez et al. (2024)

This retrospective, multicenter cohort study evaluated the efficacy and costs of dalbavancin compared to SOC for definite IE caused by Gram-positive cocci.[2]

  • Patient Population: Adult patients with a diagnosis of definite infective endocarditis caused by Gram-positive cocci.

  • Dalbavancin Group (n=22): Received dalbavancin as a sequential therapy before discharge to complete the treatment course.

  • Standard-of-Care (SOC) Group (n=47): Continued with conventional intravenous antibiotic therapy. The specific antibiotics were not detailed but represent the standard institutional practice for treating Gram-positive endocarditis.

  • Primary Endpoint: A combined variable of clinical cure and the absence of recurrence at the 12-month follow-up.[2]

  • Data Collection: Information was gathered from patient medical records.

Retrospective Cohort Study: Veve et al. (2020)

This retrospective cohort study compared the efficacy and safety of dalbavancin to SOC for outpatient treatment of various invasive Gram-positive infections, including infective endocarditis.[3]

  • Patient Population: Adult patients who received either dalbavancin or SOC (specifically vancomycin (B549263) or daptomycin) upon discharge or as an outpatient for osteoarticular infection, infective endocarditis, or other bloodstream infections.

  • Dalbavancin Group (n=70): Received dalbavancin for outpatient therapy.

  • Standard-of-Care (SOC) Group (n=145): Received vancomycin or daptomycin (B549167) for outpatient therapy.

  • Primary Endpoint: 90-day infection-related readmission.[3]

  • Secondary Endpoints: Time to infection-related readmission, frequency of adverse drug events (ADEs), all-cause readmission, and mortality.[3]

Terminated Randomized Controlled Trial: NCT03148756 (DAL-MD-09)

This Phase 2, open-label, randomized, multicenter study was designed to directly compare the efficacy and safety of dalbavancin to SOC for the completion of treatment in patients with complicated bacteremia or documented infective endocarditis.[1][5] Although terminated, its protocol represents a rigorous experimental design for future studies.

  • Patient Population: Adult patients with a diagnosis of complicated bacteremia or infective endocarditis due to methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), or Streptococci, who had already received between 72 hours and 10 days of standard antibiotic therapy and showed signs of clinical improvement.[6]

  • Inclusion Criteria: Included defervescence for at least 24 hours and clearance of bacteremia.[6]

  • Exclusion Criteria: Included embolic events, left-sided endocarditis due to S. aureus, large vegetations (>10 mm), perivalvular abscess, and severe heart failure.[6]

  • Randomization: Patients were to be randomly assigned to either the dalbavancin or the SOC arm in a parallel assignment model.[1]

  • Intervention Arm (Dalbavancin): Dalbavancin 1500 mg administered intravenously over 30 minutes on Day 1 and Day 8.[1]

  • Comparator Arm (Standard of Care): Investigator-chosen standard-of-care antibiotic therapy.

  • Primary Endpoint: Clinical success at Day 84, defined as the resolution of clinical signs and symptoms of complicated bacteremia or IE such that no additional antibiotic therapy was required.[1]

  • Secondary Endpoints: Clinical outcomes at Day 42, mortality at Day 84, and microbiological outcomes.[5]

Visualizing Workflows and Logical Relationships

Patient Management Workflow: Dalbavancin vs. S/OPAT for Endocarditis

The following diagram illustrates the typical decision-making process and patient journey when choosing between standard outpatient parenteral antibiotic therapy (OPAT) and a long-acting agent like dalbavancin for the treatment of Gram-positive endocarditis.

G cluster_hospital In-Hospital Phase cluster_outpatient Outpatient Phase Diagnosis Diagnosis of Gram-Positive Infective Endocarditis InitialTx Initial Inpatient IV Antibiotic Therapy (e.g., Vancomycin, Daptomycin) Diagnosis->InitialTx Stabilization Clinical Stabilization & Blood Culture Clearance InitialTx->Stabilization DischargePlanning Discharge Planning: Assess for Outpatient Therapy Stabilization->DischargePlanning OPAT Standard OPAT (Daily IV Infusions via PICC) DischargePlanning->OPAT Patient suitable for & agrees to daily infusions Dalbavancin Dalbavancin Therapy (Weekly/Bi-weekly Infusion) DischargePlanning->Dalbavancin Patient has barriers to OPAT (e.g., IV drug use, poor venous access) or prefers fewer infusions FollowUp Follow-up Assessment: Clinical Cure, Relapse, Adverse Events OPAT->FollowUp Dalbavancin->FollowUp G cluster_arms Treatment Arms cluster_followup Follow-up Assessments Screening Patient Screening (Complicated Bacteremia or IE) Inclusion Inclusion Criteria Met: - Gram-positive pathogen - Prior SOC Tx (3-10 days) - Clinically stable Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes DalbavancinArm Dalbavancin 1500mg IV on Day 1 & 8 Randomization->DalbavancinArm SOC_Arm Standard of Care (SOC) Investigator's Choice Randomization->SOC_Arm Day42 Day 42 Assessment: - Clinical Outcome - Microbiological Outcome DalbavancinArm->Day42 SOC_Arm->Day42 Day84 Day 84 Assessment: - Primary Endpoint (Clinical Success) - Mortality Day42->Day84

References

Dalbavancin: A Comparative Analysis of its Potency Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of dalbavancin (B606935) against a range of clinically significant Gram-positive pathogens. The data presented is compiled from multiple surveillance studies and is intended to offer an objective overview of dalbavancin's performance relative to other key antimicrobial agents.

Executive Summary

Dalbavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide summarizes the minimum inhibitory concentration (MIC) data for dalbavancin and comparator antibiotics—vancomycin, linezolid, and daptomycin—against common Gram-positive pathogens. The provided data, presented in detailed tables, highlights dalbavancin's consistently low MIC values, indicating its high potency. Furthermore, a detailed experimental protocol for MIC determination via broth microdilution is provided, alongside a visual workflow diagram to elucidate the experimental process.

Comparative Potency of Dalbavancin: MIC Data

The following tables summarize the in vitro activity of dalbavancin and comparator agents against key Gram-positive pathogens. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, expressed in µg/mL.

Table 1: Comparative in vitro activity of dalbavancin and comparator agents against Staphylococcus aureus

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
S. aureus (all)Dalbavancin0.03 - 0.060.03 - 0.06
Vancomycin11
Linezolid11 - 2
Daptomycin0.25 - 0.50.5
S. aureus (MRSA)Dalbavancin0.060.06
Vancomycin11
Linezolid12
Daptomycin0.50.5

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Table 2: Comparative in vitro activity of dalbavancin and comparator agents against Streptococcal species

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaeDalbavancin0.015 - 0.030.03 - 0.06
Vancomycin0.250.5
Linezolid12
Daptomycin≤0.120.25
Streptococcus pyogenesDalbavancin≤0.03≤0.03
Vancomycin0.50.5
Linezolid12
Daptomycin≤0.12≤0.12
Streptococcus agalactiaeDalbavancin≤0.030.06
Vancomycin0.50.5
Linezolid12
Daptomycin≤0.12≤0.12

Data compiled from multiple sources.[1][5][9][10][11][12][13][14][15]

Table 3: Comparative in vitro activity of dalbavancin and comparator agents against Enterococcal species

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (VSE)Dalbavancin0.03 - 0.060.06
Vancomycin12
Linezolid22
Daptomycin1 - 22
Enterococcus faecium (VSE)Dalbavancin0.03 - 0.060.12
Vancomycin12
Linezolid12
Daptomycin24

VSE: Vancomycin-susceptible enterococci. Data compiled from multiple sources.[4][5][6][12][16]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of in vitro antibiotic potency assessment. The data presented in this guide was generated following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[17]

1. Preparation of Materials:

  • Bacterial Isolate: A pure culture of the test organism is grown on an appropriate agar (B569324) medium.
  • Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration. For dalbavancin, it is crucial to include 0.002% polysorbate-80 in the test medium to prevent drug loss due to binding to plastic surfaces.[18]
  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred to a tube of sterile saline or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial agent is performed in the microtiter plate using CAMHB. This creates a range of antibiotic concentrations.
  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

6. Quality Control:

  • Reference strains with known MIC values are tested concurrently to ensure the accuracy and reproducibility of the results. Commonly used quality control strains include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[19][20][21][22]

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_qc Quality Control Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Antibiotic Antimicrobial Agent (Stock Solution) Dilution Serial Dilution in Microtiter Plate Antibiotic->Dilution Medium Growth Medium (CAMHB) Medium->Dilution Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Read Read Results (Visual Inspection) Incubation->Read MIC Determine MIC Read->MIC QC Test QC Strains QC->Read Compare with expected ranges

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action

Dalbavancin is a lipoglycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This disruption of the cell wall integrity ultimately leads to bacterial cell death. The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which is thought to enhance its potency and contribute to its long half-life.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dalvance® (dalbavancin)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Dalvance® (dalbavancin) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound®.

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. When handling this compound®, especially in its powdered form, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are necessary to protect against splashes or airborne particles.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is advised.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid actions that could generate dust.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound® depends on the nature of the waste (e.g., unused reconstituted solution, empty vials, contaminated materials). The primary goal is to render the active ingredient non-retrievable and dispose of it in accordance with all applicable federal, state, and local regulations.

Unused or Expired this compound®

The preferred method for disposing of unused or expired this compound® is through a licensed hazardous waste disposal company or a drug take-back program.[3][4] If these options are not available, the following procedure can be followed:

  • Reconstitution (if in powder form): If the this compound® is in its lyophilized powder form, reconstitute it with sterile water for injection as per the product's instructions. This step is to ensure the drug is in a liquid state for the subsequent mixing step.

  • Mixing with an Undesirable Substance: The reconstituted solution should be mixed with an unpalatable substance to discourage accidental or intentional ingestion.[3][5] Suitable materials include:

    • Used coffee grounds

    • Dirt

    • Cat litter

  • Containment: Place the mixture in a sealable container, such as a plastic bag or an empty container with a lid, to prevent leakage.[3][5]

  • Final Disposal: The sealed container can then be disposed of in the regular trash.[3][5]

Empty Vials and Packaging

Empty this compound® vials and packaging should be handled as follows:

  • Vials: Empty glass vials should be disposed of in a sharps container or a designated glass waste disposal bin.[6]

  • Packaging: Before disposing of the outer packaging, ensure all personal or identifying information is removed or blacked out to protect privacy.[3][5] The packaging can then be discarded in the regular trash or recycled if appropriate.

Spill Management

In the event of a this compound® spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover the spill with a suitable absorbent material.[1]

  • Collection: Carefully sweep up the absorbed material and place it into an appropriate, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[1]

Key Disposal Information Summary

ItemRecommended Disposal MethodKey Considerations
Unused/Expired this compound® Preferred: Licensed hazardous waste disposal or drug take-back program.[3][4] Alternative: Mix with an undesirable substance and dispose of in trash.[3][5]Do not flush down the toilet or drain unless specifically instructed by FDA guidelines. This compound is not on the FDA flush list.
Empty Vials Dispose of in a sharps container or designated glass waste bin.[6]Ensures safe handling and prevents accidental cuts.
Contaminated Materials (e.g., from spills) Dispose of as hazardous or toxic waste in a regulated landfill or via other approved methods.[1]Must be handled in accordance with national and local legislation.[1]
Contaminated Packaging Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes.[1]Follow national legislation for hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound®.

DalvanceDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_paths Disposal Paths cluster_procedures Disposal Procedures cluster_end End start This compound Waste Generated assess_type Identify Waste Type start->assess_type unused_drug Unused/Expired this compound assess_type->unused_drug Unused Drug empty_vial Empty Vial assess_type->empty_vial Empty Vial contaminated_material Contaminated Material/Spill assess_type->contaminated_material Contaminated take_back Drug Take-Back Program / Licensed Waste Disposal unused_drug->take_back Preferred mix_trash Mix with Undesirable Substance & Place in Sealed Container unused_drug->mix_trash Alternative sharps_bin Dispose in Sharps Container / Glass Waste empty_vial->sharps_bin hazardous_waste Dispose as Hazardous Waste contaminated_material->hazardous_waste end_hw Final Hazardous Waste Disposal take_back->end_hw end_trash Dispose in Trash mix_trash->end_trash sharps_bin->end_hw hazardous_waste->end_hw

Caption: this compound® Disposal Decision Workflow.

References

Essential Safety and Handling Guide for Dalvance (Dalbavancin)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for professionals working with Dalvance (dalbavancin) in a research and development environment. The following procedures are designed to ensure operator safety and maintain product integrity.

Hazard Identification

This compound is a lipoglycopeptide antibiotic. While its primary use is therapeutic, laboratory handling of the sterile powder requires acknowledging its potential hazards. According to safety data sheets (SDS), this compound is classified with the following risks:

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Skin and Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3]

It is crucial to handle this compound in a controlled environment to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound. However, the following PPE is mandatory for handling the powdered form and concentrated solutions to prevent skin, eye, and respiratory exposure.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as powder-free nitrile gloves.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[6]

  • Eye and Face Protection: Use safety glasses with side shields or goggles.[3][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A disposable gown or a clean laboratory coat is required to protect the skin.[1][5] Impervious protective clothing is recommended for bulk processing operations.[7]

  • Respiratory Protection: Work should be conducted in a chemical fume hood or a well-ventilated area to minimize the inhalation of dust or aerosols.[6] If engineering controls are not sufficient or if a significant aerosol-generating event occurs (e.g., a large spill), a suitable NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with an established respiratory protection program.[5][7][8]

Safe Handling and Operational Plan

Handling this compound requires careful adherence to aseptic techniques to ensure product sterility and operator safety.[9][10]

Step 1: Preparation and Engineering Controls

  • Before beginning, ensure the work area, such as a biological safety cabinet or chemical fume hood, is clean and prepared.[6]

  • Verify that a safety shower and eyewash station are accessible.[6]

  • Minimize dust generation and accumulation when handling the sterile powder.[7]

Step 2: Reconstitution of Lyophilized Powder

  • This compound is supplied as a sterile white/off-white to pale yellow powder in glass vials.[9][11]

  • Perform reconstitution under aseptic conditions.[9][12]

  • Use 25 mL of either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP, for each 500 mg vial.[9][10][12]

  • To prevent foaming, gently swirl or invert the vial until the contents are fully dissolved. Do not shake .[9][10][12]

  • The reconstituted solution will have a concentration of 20 mg/mL.[9][12]

Step 3: Dilution of Reconstituted Solution

  • Aseptically transfer the required volume of the reconstituted solution to an intravenous bag or bottle that contains only 5% Dextrose Injection, USP.[10][13]

  • Crucially, do not use saline-based solutions , as they can cause precipitation.[9][13][14]

  • The final diluted solution must have a concentration between 1 mg/mL and 5 mg/mL.[10][12][13]

  • Visually inspect the final solution for any particulate matter. If particles are present, the solution must be discarded.[9][12]

Step 4: Storage and Stability

  • The total time from reconstitution to dilution to administration (or use in an experiment) should not exceed 48 hours.[9][12][14]

  • Unused portions of the reconstituted vials should be discarded.[13][14]

ParameterSpecificationStorage Temperature (Unopened Vials)
Reconstitution
VehicleSterile Water for Injection or 5% Dextrose Injection20°C to 25°C (68°F to 77°F)[14]
Volume25 mL per 500 mg vial[9][12]
Final Concentration20 mg/mL[9][12]
Dilution
Vehicle5% Dextrose Injection, USP ONLY [10][13]
Final Concentration1 mg/mL to 5 mg/mL[12][13]
Storage (Reconstituted or Diluted)
DurationTotal time not to exceed 48 hours[12][14]Refrigerated: 2°C to 8°C (36°F to 46°F)[12][14]
Room Temperature: 20°C to 25°C (68°F to 77°F)[12][14]
FreezingDo not freeze [12][13][14]

Spill and Disposal Plan

Spill Management: In case of a spill, evacuate non-essential personnel from the area.[7] Wearing the full PPE described above, gently cover any spilled powder with a damp cloth or paper towel to avoid making it airborne.[7] For liquid spills, use an appropriate absorbent material. Clean the spill area thoroughly. Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.[7]

Disposal:

  • All unused this compound stock solutions, contaminated media, and disposable materials (e.g., gloves, vials, gowns, pipette tips) should be treated as hazardous chemical waste.[1][15]

  • Collect waste in approved, clearly labeled chemical waste containers.[15]

  • Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.[6][15]

Dalvance_Handling_Workflow cluster_prep Preparation cluster_recon Reconstitution (Aseptic) cluster_dilute Dilution (Aseptic) cluster_use Application & Disposal prep Don PPE & Prepare Workspace (Fume Hood) powder This compound Powder (500 mg vial) add_swfi Add 25 mL Sterile Water or 5% Dextrose powder->add_swfi 1 mix Gently Swirl/Invert (Do NOT Shake) add_swfi->mix 2 recon_sol Reconstituted Solution (20 mg/mL) mix->recon_sol 3 transfer Transfer Required Volume recon_sol->transfer 4 final_sol Final Solution (1-5 mg/mL) transfer->final_sol 5 d5w 5% Dextrose (NO Saline) d5w->transfer use Experimental Use (<48h from recon) final_sol->use 6 dispose Dispose as Hazardous Waste use->dispose 7

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.